molecular formula C34H69NO2 B3044052 N-C16-Deoxysphinganine CAS No. 378755-69-2

N-C16-Deoxysphinganine

Cat. No.: B3044052
CAS No.: 378755-69-2
M. Wt: 523.9 g/mol
InChI Key: XDORUNOFOLESEM-JHOUSYSJSA-N
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Description

N-C16-deoxysphinganine Commonly referred to as 1-deoxydihydroceramide (1-deoxyDHCer), is the N-acylated form of 1-deoxysphinganine, a potent inhibitor of sphingolipid metabolism. The N-acyl group can be 16, 20 and 24 carbon chain. N-acylsphinganines (dihydroceramides) are synthesized by the acylation of sphingoid bases in the presence of ceramide synthases (CerS).>Commonly referred to as 1-deoxydihydroceramide (1-deoxyDHCer), this product is the N-acylated form of 1-deoxysphinganine, a potent inhibitor of sphingolipid metabolism. The biological activity of 1-deoxyDHCer is not clearly understood at this time.>

Properties

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)/t32-,33+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORUNOFOLESEM-JHOUSYSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the full chemical name for N-C16-Deoxysphinganine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-C16-Deoxysphinganine, a non-canonical sphingolipid, has garnered increasing interest within the scientific community for its potent biological activities and association with various pathological conditions. This technical guide provides a comprehensive overview of this compound, including its full chemical name, biosynthesis, and involvement in cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are presented, alongside a summary of its cytotoxic effects. This document is intended to serve as a valuable resource for researchers investigating the roles of atypical sphingolipids in health and disease.

Chemical Identity and Properties

The full chemical name for this compound is N-palmitoyl-1-deoxysphinganine . It is also commonly referred to as N-hexadecanoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer).[1] The notation (m18:0/16:0) is also used to describe its structure, indicating an 18-carbon 1-deoxysphinganine backbone N-acylated with a 16-carbon fatty acid (palmitic acid).

Table 1: Physicochemical Properties of N-palmitoyl-1-deoxysphinganine

PropertyValueReference
CAS Number 378755-69-2[1]
Molecular Formula C34H69NO2[1]
Molecular Weight 523.92 g/mol [1]
Appearance Powder[2]
Storage Temperature -20°C[2]
Purity (typical) >99% (TLC)[2]

Biosynthesis of N-palmitoyl-1-deoxysphinganine

N-palmitoyl-1-deoxysphinganine is synthesized via a non-canonical branch of the sphingolipid biosynthetic pathway. The key enzyme responsible for this diversion is serine palmitoyltransferase (SPT) .

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to initiate sphingolipid synthesis. However, SPT can also utilize L-alanine as a substrate, particularly under conditions of low L-serine availability or in the presence of certain SPT mutations.[3][4][5] The condensation of L-alanine and palmitoyl-CoA results in the formation of 1-deoxysphinganine.[3][5]

Subsequently, 1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form N-acyl-1-deoxysphinganines, including N-palmitoyl-1-deoxysphinganine.[2]

Biosynthesis of N-palmitoyl-1-deoxysphinganine cluster_spt Serine Palmitoyltransferase (SPT) cluster_cers Ceramide Synthase (CerS) Palmitoyl-CoA Palmitoyl-CoA 1-deoxysphinganine 1-deoxysphinganine Palmitoyl-CoA->1-deoxysphinganine Condensation L-Alanine L-Alanine L-Alanine->1-deoxysphinganine N-palmitoyl-1-deoxysphinganine N-palmitoyl-1-deoxysphinganine 1-deoxysphinganine->N-palmitoyl-1-deoxysphinganine N-acylation Palmitoyl-CoA_2 Palmitoyl-CoA Palmitoyl-CoA_2->N-palmitoyl-1-deoxysphinganine

Biosynthesis of N-palmitoyl-1-deoxysphinganine.

Biological Activity and Signaling Pathways

N-palmitoyl-1-deoxysphinganine is a potent inhibitor of sphingolipid metabolism and its accumulation has been linked to cellular dysfunction and various pathologies.[1]

Cytotoxicity

The accumulation of 1-deoxydihydroceramides, including the N-C16 species, is cytotoxic to various cell types, including neurons and pancreatic β-cells.[5] This cytotoxicity is a contributing factor to the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[5] While specific IC50 values for N-palmitoyl-1-deoxysphinganine are not widely reported, its precursor, 1-deoxysphinganine, exhibits significant cytotoxicity.

Table 2: Cytotoxicity of 1-deoxysphinganine

Cell LineAssay DurationCytotoxicity MetricValueReference
HGC-27 (Human gastric cancer)24 hoursCC5019.7 ± 3.3 µM[1]
MEFs (Mouse embryonic fibroblasts)Not SpecifiedLD507 µM[1]
Endoplasmic Reticulum (ER) Stress and Apoptosis

Accumulation of 1-deoxydihydroceramides has been shown to induce endoplasmic reticulum (ER) stress.[6] This can lead to the activation of the unfolded protein response (UPR), a cellular stress response. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[7] Prolonged or severe ER stress can trigger apoptosis, or programmed cell death. The apoptotic cascade involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.[8][9]

ER_Stress_Apoptosis_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis IRE1a->Apoptosis PERK->Apoptosis ATF6->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-9, -3) Apoptosis->Caspase_Activation

ER Stress and Apoptosis Induction.
JNK and p38 MAPK Signaling

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can be triggered by various cellular insults, including ER stress.[10][11] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation. The activation of JNK and p38 MAPK has been implicated in the cellular response to 1-deoxysphingolipid accumulation.

JNK_p38_Pathway This compound This compound Upstream_Kinases Upstream Kinases (e.g., ASK1) This compound->Upstream_Kinases MKKs MAPKKs (e.g., MKK4/7, MKK3/6) Upstream_Kinases->MKKs JNK JNK MKKs->JNK p38 p38 MAPK MKKs->p38 Cellular_Responses Cellular Responses (Apoptosis, Inflammation) JNK->Cellular_Responses p38->Cellular_Responses LC_MS_MS_Workflow Sample Biological Sample (Plasma, Cells, etc.) Extraction Lipid Extraction & Protein Precipitation Sample->Extraction LC Liquid Chromatography (Reversed-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

References

The Emergence of a Bioactive Lipid: A Technical Guide to the Discovery and Initial Synthesis of N-C16-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is a member of a unique class of atypical sphingolipids that have garnered significant attention in the scientific community.[1] Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, 1-deoxysphingolipids lack the C1 hydroxyl group, a structural feature that renders them resistant to canonical degradation pathways and leads to their accumulation in certain pathological conditions.[2] This technical guide provides an in-depth overview of the discovery of this compound, its initial chemical synthesis, and the key signaling pathways it perturbs.

I. Discovery of this compound: A Tale of Enzymatic Promiscuity

The discovery of this compound is intrinsically linked to the elucidation of the function and occasional infidelity of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis.[3][4]

The Canonical Role of Serine Palmitoyltransferase (SPT)

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids. This reaction is fundamental to the production of ceramides, sphingomyelins, and complex glycosphingolipids.

A Shift in Substrate Specificity: The Birth of 1-Deoxysphinganine

The key to the discovery of 1-deoxysphingolipids was the observation that under certain conditions, SPT can utilize L-alanine instead of L-serine as its amino acid substrate.[3] This leads to the formation of 1-deoxysphinganine, the backbone of this compound. This enzymatic promiscuity is notably heightened in two primary scenarios:

  • Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare genetic disorder is caused by mutations in the genes encoding SPT subunits (SPTLC1 or SPTLC2).[1] These mutations alter the enzyme's active site, leading to an increased affinity for L-alanine and the subsequent accumulation of neurotoxic 1-deoxysphingolipids.[1]

  • Serine Depletion: In environments with limited L-serine availability, even the wild-type SPT enzyme can utilize L-alanine, leading to the production of 1-deoxysphinganine.[5]

From Backbone to N-Acylated Form: The Role of Ceramide Synthases

Once 1-deoxysphinganine is formed, it is rapidly N-acylated by ceramide synthases (CerS) to produce N-acyl-1-deoxysphinganines, including the C16 variant, this compound.[6] This acylation is a critical step in the metabolism of this atypical sphingolipid.

Quantitative Data on 1-Deoxysphingolipid Levels

The accumulation of 1-deoxysphingolipids is a hallmark of HSAN1. The table below summarizes the plasma levels of 1-deoxysphingolipids in HSAN1 patients compared to unaffected family members.

AnalyteHSAN1 Patients (µM)Unaffected Family Members (µM)Fold Change
1-deoxysphinganine (1-deoxySA)~0.15 - 0.30< 0.05> 3-6x
1-deoxysphingosine (1-deoxySO)~0.10 - 0.25< 0.05> 2-5x

Data compiled from studies on HSAN1 patients with SPTLC2 mutations.[7]

II. Initial Synthesis of this compound: A Two-Step Approach

The chemical synthesis of this compound is a two-stage process that involves the stereoselective synthesis of the 1-deoxysphinganine backbone, followed by its N-acylation with palmitic acid.

Step 1: Synthesis of the 1-Deoxysphinganine Backbone (+)-Spisulosine

The 1-deoxysphinganine backbone, also known as (+)-spisulosine, can be synthesized stereoselectively from the chiral precursor L-alanine. This ensures the correct stereochemistry at the C2 position, which is crucial for its biological activity.

  • Protection of L-alanine: The amino group of L-alanine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

  • Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-alanine is activated, for instance, by forming a Weinreb amide.

  • Grignard Reaction: The activated N-Boc-L-alanine derivative is reacted with a long-chain alkyl Grignard reagent, such as pentadecylmagnesium bromide, to introduce the C15 alkyl chain.

  • Stereoselective Reduction: The resulting ketone is stereoselectively reduced to yield the desired (2S, 3R)-configured alcohol.

  • Deprotection: The protecting group on the amino group is removed to yield (+)-spisulosine.

Step 2: N-Acylation of 1-Deoxysphinganine

The final step is the N-acylation of the synthesized 1-deoxysphinganine with palmitic acid. A common method involves the use of palmitic anhydride (B1165640).

  • Dissolution: 1-deoxysphinganine (1 equivalent) and palmitic anhydride (2-4 equivalents) are dissolved in a 1:1 (v/v) mixture of methanol (B129727) and chloroform.

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: The resulting this compound is purified from the reaction mixture using silica (B1680970) gel column chromatography.

III. Visualization of Key Pathways

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound, highlighting the promiscuity of serine palmitoyltransferase.

Biosynthesis of this compound Biosynthesis of this compound cluster_spt Serine Palmitoyltransferase (SPT) cluster_products Products Palmitoyl-CoA Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Palmitoyl-CoA->3-Ketodihydrosphingosine + L-Serine (Canonical) 1-Deoxysphinganine 1-Deoxysphinganine Palmitoyl-CoA->1-Deoxysphinganine + L-Alanine (Atypical) L-Serine L-Serine L-Serine->3-Ketodihydrosphingosine L-Alanine L-Alanine L-Alanine->1-Deoxysphinganine Canonical_Sphingolipids Canonical Sphingolipids 3-Ketodihydrosphingosine->Canonical_Sphingolipids Further Processing This compound This compound 1-Deoxysphinganine->this compound + Palmitoyl-CoA Ceramide_Synthases Ceramide Synthases (CerS) Ceramide_Synthases->this compound

Caption: Biosynthesis of this compound.

Chemical Synthesis Workflow

The following diagram outlines the key steps in the chemical synthesis of this compound.

Chemical Synthesis of this compound Chemical Synthesis Workflow L-Alanine L-Alanine Protection Protection of Amino Group L-Alanine->Protection Activation Activation of Carboxylic Acid Protection->Activation Grignard Grignard Reaction with C15-Alkyl Activation->Grignard Reduction Stereoselective Reduction Grignard->Reduction Deprotection Deprotection Reduction->Deprotection 1-Deoxysphinganine 1-Deoxysphinganine Deprotection->1-Deoxysphinganine N-Acylation N-Acylation with Palmitic Anhydride 1-Deoxysphinganine->N-Acylation This compound This compound N-Acylation->this compound

Caption: Chemical Synthesis Workflow.

IV. Signaling Pathways Perturbed by 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids, including this compound, has been shown to disrupt cellular homeostasis by impacting several signaling pathways.

Endoplasmic Reticulum (ER) Stress

1-deoxysphingolipids are synthesized in the endoplasmic reticulum. Their accumulation can disrupt ER function, leading to the unfolded protein response (UPR) and ER stress.[8] This is thought to be a key mechanism of their cytotoxicity, particularly in neuronal cells.[8]

ER_Stress_Signaling 1-Deoxysphingolipid-Induced ER Stress Deoxysphingolipids Accumulation of 1-Deoxysphingolipids in ER ER_Stress ER Stress Deoxysphingolipids->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR ATF6 ATF6 UPR->ATF6 PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 Apoptosis Apoptosis ATF6->Apoptosis PERK->Apoptosis IRE1->Apoptosis

Caption: 1-Deoxysphingolipid-Induced ER Stress.

NLRP3 Inflammasome Activation

Recent studies have demonstrated that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.[9][10] This activation is linked to lysosomal damage caused by the accumulation of these lipids, leading to the release of pro-inflammatory cytokines.[9]

NLRP3_Inflammasome_Activation NLRP3 Inflammasome Activation by 1-Deoxysphingolipids Deoxysphingolipids 1-Deoxysphingolipid Accumulation Lysosomal_Damage Lysosomal Damage Deoxysphingolipids->Lysosomal_Damage NLRP3_Activation NLRP3 Inflammasome Activation Lysosomal_Damage->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1B Mature IL-1β (Pro-inflammatory) Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B

Caption: NLRP3 Inflammasome Activation.

V. Conclusion

The discovery of this compound and the broader class of 1-deoxysphingolipids has opened new avenues of research into the pathogenesis of metabolic and neurological diseases. Understanding their biosynthesis, developing robust synthetic methodologies, and elucidating their mechanisms of action are critical for the development of novel therapeutic strategies targeting conditions associated with their accumulation. This technical guide provides a foundational understanding of these key aspects, serving as a valuable resource for professionals in the fields of lipid research and drug development.

References

An In-depth Technical Guide to the N-palmitoyl-1-deoxysphinganine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl-1-deoxysphinganine is an atypical sphingolipid that deviates from the canonical sphingolipid biosynthetic pathway. Its formation is initiated by the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. Under specific cellular conditions, such as serine deficiency or mutations in the SPT subunits (SPTLC1 and SPTLC2), SPT exhibits substrate promiscuity and utilizes L-alanine instead of L-serine. This leads to the synthesis of 1-deoxysphinganine, which is subsequently acylated to form N-palmitoyl-1-deoxysphinganine, also known as 1-deoxy-dihydroceramide. Unlike canonical sphingolipids, 1-deoxysphingolipids lack the C1 hydroxyl group, rendering them resistant to canonical degradation pathways.[1] Consequently, these "dead-end" metabolites can accumulate and have been implicated in cellular toxicity and the pathology of various diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1).[2][3] This guide provides a comprehensive overview of the biosynthetic pathway, quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the key processes.

Biosynthetic Pathway

The biosynthesis of N-palmitoyl-1-deoxysphinganine is a two-step process that occurs in the endoplasmic reticulum.

  • Formation of 1-deoxysphinganine: The process begins with the condensation of L-alanine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This is an alternative reaction to the canonical condensation of L-serine and palmitoyl-CoA. The human SPT is a heterodimer composed of SPTLC1 and SPTLC2 subunits.[3][4][5]

  • N-acylation to N-palmitoyl-1-deoxysphinganine: The newly synthesized 1-deoxysphinganine is then N-acylated by a ceramide synthase (CerS) with a palmitoyl (B13399708) group, typically from palmitoyl-CoA, to form N-palmitoyl-1-deoxysphinganine.

N-palmitoyl-1-deoxysphinganine Biosynthesis cluster_0 Endoplasmic Reticulum L-Alanine L-Alanine 1-deoxysphinganine 1-deoxysphinganine L-Alanine->1-deoxysphinganine Serine Palmitoyltransferase (SPTLC1/SPTLC2) Palmitoyl-CoA_1 Palmitoyl-CoA Palmitoyl-CoA_1->1-deoxysphinganine N-palmitoyl-1-deoxysphinganine N-palmitoyl-1-deoxysphinganine (1-deoxy-dihydroceramide) 1-deoxysphinganine->N-palmitoyl-1-deoxysphinganine Ceramide Synthase (CerS) Palmitoyl-CoA_2 Palmitoyl-CoA Palmitoyl-CoA_2->N-palmitoyl-1-deoxysphinganine SPT_Activity_Assay_Workflow Start Start Prepare_Enzyme Prepare Enzyme Source (Microsomes or Purified SPT) Start->Prepare_Enzyme Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, PLP, L-Alanine) Prepare_Enzyme->Prepare_Reaction_Mix Add_Enzyme Add Enzyme to Mix Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Initiate with Palmitoyl-CoA Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Quenching Solution) Incubate->Terminate_Reaction Add_IS Add Internal Standard Terminate_Reaction->Add_IS Lipid_Extraction Perform Lipid Extraction Add_IS->Lipid_Extraction Analyze Analyze by LC-MS/MS Lipid_Extraction->Analyze End End Analyze->End CerS_Assay_Workflow cluster_detection Detection Start Start Prepare_Microsomes Prepare Microsomes Start->Prepare_Microsomes Prepare_Substrates Prepare Substrates (1-deoxysphinganine, Palmitoyl-CoA) Prepare_Microsomes->Prepare_Substrates Setup_Reaction Set up Reaction (Buffer, Microsomes, Substrates) Prepare_Substrates->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Lipid_Extraction Lipid Extraction Terminate_Reaction->Lipid_Extraction TLC TLC Analysis (Fluorescent) Lipid_Extraction->TLC LC_MS LC-MS/MS Analysis (Unlabeled) Lipid_Extraction->LC_MS Data_Analysis Data Analysis TLC->Data_Analysis LC_MS->Data_Analysis End End Data_Analysis->End

References

The Role of Ceramide Synthase in N-C16-Deoxysphinganine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxysphingolipids (dSLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. Their formation is initiated by the condensation of L-alanine with a fatty acyl-CoA, most commonly palmitoyl-CoA, by the enzyme serine palmitoyltransferase (SPT), deviating from the canonical use of L-serine. The resulting deoxysphinganine (dSA) can be further metabolized, and a key step in this process is its N-acylation by ceramide synthases (CerS) to form N-acyl-deoxysphinganines, also known as dihydroceramides. This guide focuses on the specific role of ceramide synthases in the formation of N-C16-deoxysphinganine (C16-dSA), the product of N-acylation with a 16-carbon fatty acid. Elevated levels of dSLs are associated with cellular toxicity and have been implicated in the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetes. Understanding the enzymatic processes governing their formation is therefore of significant interest for therapeutic development.

Biosynthesis Pathway of this compound

The formation of this compound is a two-step process involving serine palmitoyltransferase (SPT) and ceramide synthase (CerS).

  • Deoxysphinganine (dSA) Synthesis: In a canonical pathway, SPT condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine. However, when SPT utilizes L-alanine instead of L-serine, it produces 1-deoxysphinganine (dSA). This substrate switch is a critical initiating event in deoxysphingolipid synthesis.

  • N-Acylation by Ceramide Synthase: The subsequent step involves the N-acylation of deoxysphinganine by a ceramide synthase. Specifically, to form this compound, a CerS enzyme with specificity for a C16 fatty acyl-CoA (palmitoyl-CoA) catalyzes its attachment to the amino group of deoxysphinganine. Several CerS isoforms exist with distinct fatty acyl-CoA specificities.

N-C16-Deoxysphinganine_Biosynthesis cluster_SPT Serine Palmitoyltransferase (SPT) Reaction cluster_CerS Ceramide Synthase (CerS) Reaction Ala L-Alanine SPT SPT Ala->SPT PalmCoA Palmitoyl-CoA (C16:0) PalmCoA->SPT dSA 1-Deoxysphinganine (dSA) SPT->dSA dSA_sub 1-Deoxysphinganine (dSA) dSA->dSA_sub Substrate for CerS CerS CerS5/CerS6 dSA_sub->CerS C16CoA Palmitoyl-CoA (C16:0) C16CoA->CerS C16dSA This compound (C16-deoxy-dihydroceramide) CerS->C16dSA CerS_Activity_Assay_Workflow start Prepare Cell/Tissue Homogenate setup Set up Reaction Mix: - NBD-sphinganine - C16:0-CoA - Buffer, BSA start->setup initiate Add Homogenate to Initiate Reaction setup->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction with Chloroform/Methanol incubate->stop separate SPE C18 Chromatography Separation stop->separate quantify Quantify Product Fluorescence separate->quantify end Calculate Specific Activity quantify->end HSAN1_Pathology_Pathway cluster_Genetic Genetic Basis cluster_Biochemical Biochemical Alteration cluster_Cellular Cellular Consequence cluster_Clinical Clinical Phenotype SPT_mut SPTLC1/SPTLC2 Mutations in HSAN1 Substrate_shift Altered SPT Substrate Specificity (Ala > Ser) SPT_mut->Substrate_shift dSA_inc Increased 1-Deoxysphinganine (dSA) Synthesis Substrate_shift->dSA_inc CerS_act Ceramide Synthase Activity dSA_inc->CerS_act DeoxyCer_inc Increased N-acyl-deoxysphinganine Formation CerS_act->DeoxyCer_inc Accumulation Accumulation of Deoxysphingolipids DeoxyCer_inc->Accumulation Toxicity Cellular Toxicity (e.g., ER Stress) Accumulation->Toxicity HSAN1 HSAN1 Neuropathy Toxicity->HSAN1

N-C16-Deoxysphinganine: An In-depth Technical Guide to its Role as an Inhibitor of Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The metabolic pathways governing sphingolipid synthesis and degradation are complex and tightly regulated. Disruption of these pathways is implicated in numerous diseases, making the enzymes involved attractive targets for therapeutic intervention. This technical guide focuses on N-C16-deoxysphinganine, a potent inhibitor of sphingolipid metabolism, providing a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

This compound, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is the N-acylated form of the atypical sphingoid base, 1-deoxysphinganine.[1][2][3] Unlike canonical sphingoid bases, 1-deoxysphinganine lacks the C1 hydroxyl group, a key structural feature for its degradation and conversion into complex sphingolipids.[4][5][6] this compound is formed through the acylation of 1-deoxysphinganine by ceramide synthases (CerS).[1][2] It acts as a potent inhibitor of sphingolipid metabolism, primarily by targeting ceramide synthase.[1][2][3]

Mechanism of Action: Inhibition of Ceramide Synthase

The primary molecular target of this compound is ceramide synthase (CerS), a family of enzymes responsible for the N-acylation of sphingoid bases to form dihydroceramides and ceramides (B1148491).[7][8] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[7]

Signaling Pathways Affected

The inhibition of ceramide synthase by this compound has profound effects on the intricate network of sphingolipid signaling pathways. Ceramide itself is a central hub in sphingolipid metabolism, and its depletion disrupts the balance between pro-apoptotic and pro-survival signals.

Figure 1: Overview of Sphingolipid Metabolism and the Site of Inhibition by this compound.

Quantitative Data

While specific inhibitory constants (IC50) for this compound against individual ceramide synthase isoforms are not extensively documented in publicly available literature, the inhibitory potential of its structural analogs has been evaluated. The following table summarizes the kinetic data for the inhibition of ceramide synthase by N-palmitoyl-aminopentol (PAP1), a compound structurally similar to this compound. This data provides a valuable reference for the potential potency of this compound.

CompoundEnzymeSubstrateInhibition TypeVmax/Km (relative to D-erythro-sphinganine)Reference
N-palmitoyl-aminopentol (PAP1)Ceramide SynthaseSphingoid basesCompetitive (implied)~1 (for acylation of AP1)--INVALID-LINK--

Note: The Vmax/Km for the natural substrate D-erythro-sphinganine is approximately 250. This indicates that while PAP1 is a substrate for ceramide synthase, its efficiency is significantly lower than the natural substrate, and it acts as an inhibitor for the acylation of other sphingoid bases.

Experimental Protocols

Studying the effects of this compound requires robust and sensitive analytical methods. Below are detailed protocols for key experiments to characterize its inhibitory activity.

Protocol 1: In Vitro Ceramide Synthase Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for measuring ceramide synthase activity using a fluorescent substrate.[10][11]

Objective: To determine the in vitro inhibitory effect of this compound on ceramide synthase activity.

Materials:

  • Microsomal fractions containing ceramide synthase (from cell lines or tissues)

  • This compound

  • NBD-sphinganine (fluorescent substrate)

  • Palmitoyl-CoA (or other fatty acyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Chloroform/methanol mixture (2:1, v/v)

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v)

  • Fluorescence scanner

Procedure:

  • Prepare Microsomes: Isolate microsomal fractions from cells or tissues known to express ceramide synthase. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and NBD-sphinganine.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., ethanol) to the reaction tubes. Include a vehicle control.

  • Enzyme Addition: Add the microsomal preparation to each tube.

  • Initiate Reaction: Start the reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding the chloroform/methanol mixture.

  • Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Quantification: Visualize the fluorescent NBD-ceramide product using a fluorescence scanner and quantify the band intensities.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

CerS_Inhibition_Assay Start Prepare Microsomes and Reaction Mix Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Add_Enzyme Add Microsomal Fraction (Ceramide Synthase) Add_Inhibitor->Add_Enzyme Initiate_Reaction Add Palmitoyl-CoA Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Stop Reaction with Chloroform/Methanol Incubate->Terminate Extract Lipid Extraction Terminate->Extract Analyze TLC Separation and Fluorescence Quantification Extract->Analyze End Calculate IC50 Analyze->End

Figure 2: Experimental Workflow for In Vitro Ceramide Synthase Inhibition Assay.
Protocol 2: Cellular Sphingolipid Profiling by LC-MS/MS

This protocol outlines a general workflow for analyzing changes in cellular sphingolipid levels upon treatment with this compound, based on established lipidomics methodologies.[12][13][14][15]

Objective: To quantify the changes in the cellular sphingolipidome, including the accumulation of sphinganine (B43673) and the reduction of ceramides, in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Internal standards for sphingolipids (e.g., C17-sphinganine, C17-ceramide)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase LC column

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and determine the cell number or protein concentration for normalization.

  • Lipid Extraction:

    • Add a mixture of internal standards to the cell pellet.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction).

    • Collect the organic phase containing the lipids.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the different sphingolipid species using a C18 reverse-phase column with a suitable gradient elution.

    • Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) or high-resolution mass spectrometry.

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid, normalized to cell number or protein content.

    • Compare the sphingolipid profiles of treated and control cells to determine the effect of this compound.

LCMS_Workflow Start Cell Culture and Treatment with this compound Harvest Cell Harvesting and Normalization Start->Harvest Extract Lipid Extraction with Internal Standards Harvest->Extract Prepare Sample Preparation (Drying and Reconstitution) Extract->Prepare Analyze LC-MS/MS Analysis (Separation and Detection) Prepare->Analyze End Data Analysis and Quantification Analyze->End

Figure 3: Workflow for Cellular Sphingolipid Profiling by LC-MS/MS.

Conclusion

This compound is a valuable tool for researchers studying the intricate roles of sphingolipid metabolism in health and disease. Its potent inhibitory effect on ceramide synthase allows for the targeted disruption of this central enzyme, enabling the investigation of the downstream consequences on cellular signaling and function. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's inhibitory properties and its impact on the cellular sphingolipidome. Further research, particularly focused on determining its specific IC50 values against different CerS isoforms, will be crucial for its full exploitation as a selective pharmacological inhibitor and for the potential development of novel therapeutic strategies targeting sphingolipid metabolism.

References

A Technical Guide to N-C16-Deoxysphinganine: Synthesis, Metabolism, and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of N-C16-deoxysphinganine, an atypical N-acyl-deoxysphinganine, and its role in the broader context of ceramide and dihydrosphingolipid synthesis. Deoxysphingolipids (deoxySLs) are a class of sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingoid bases. This structural alteration prevents their canonical degradation, leading to their accumulation and implication in various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] this compound, a specific 1-deoxydihydroceramide, is synthesized through the promiscuous activity of serine palmitoyltransferase (SPT), which utilizes L-alanine instead of L-serine, followed by N-acylation with palmitoyl-CoA, primarily by ceramide synthases (CerS) 5 and 6.[3][4][5] This document details the biosynthetic pathway of this compound, its impact on cellular sphingolipid homeostasis, and its pathophysiological consequences. Furthermore, it presents quantitative data on deoxySL accumulation, detailed experimental protocols for their analysis, and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Deoxysphingolipid Metabolism

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in signaling pathways.[3][6] The de novo synthesis of canonical sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[7][8] This initial step produces 3-ketosphinganine, which is rapidly reduced to sphinganine (B43673) (dihydrosphingosine). Sphinganine is then acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramides.[4][7] A final desaturation step converts dihydroceramides to ceramides, the central hub of sphingolipid metabolism from which more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids are derived.[7]

Atypical sphingolipids, known as 1-deoxysphingolipids (deoxySLs), are generated when SPT utilizes alternative amino acid substrates.[1][9] In conditions of low L-serine availability or high L-alanine concentrations, SPT can condense L-alanine with palmitoyl-CoA, initiating the synthesis of deoxySLs.[2][3][10] The resulting sphingoid base, 1-deoxysphinganine (dSA), lacks the C1-hydroxyl group.[1] This seemingly minor structural change has profound metabolic consequences, as the C1-hydroxyl is essential for phosphorylation to sphingosine-1-phosphate (S1P) and subsequent degradation by S1P lyase.[1] Consequently, deoxySLs are "dead-end" metabolites that accumulate within the cell, leading to cellular toxicity.[1]

The Biosynthesis of this compound

The formation of this compound is a two-step process involving the key enzymes of the initial stages of sphingolipid synthesis but with alternative substrates.

Serine Palmitoyltransferase (SPT) Substrate Promiscuity

SPT is the rate-limiting enzyme in sphingolipid biosynthesis.[1] While its primary substrates are L-serine and palmitoyl-CoA, the enzyme exhibits a degree of promiscuity.[3][9][10] Pathogenic mutations in SPT, as seen in HSAN1, can increase its affinity for L-alanine.[2] However, even the wild-type enzyme can utilize L-alanine when the cellular ratio of L-alanine to L-serine is high.[1][10] The condensation of L-alanine and palmitoyl-CoA yields 1-deoxysphinganine (dSA), the precursor to all downstream deoxySLs.[9]

N-Acylation by Ceramide Synthases (CerS)

Following its synthesis, 1-deoxysphinganine is acylated by ceramide synthases to form 1-deoxydihydroceramides.[3] The six mammalian CerS enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths.[7][11] CerS5 and CerS6 preferentially utilize palmitoyl-CoA (C16-CoA), and are therefore the primary enzymes responsible for the synthesis of this compound (also referred to as C16-deoxy-dihydroceramide).[4][5] This acylation step converts the free sphingoid base into a more complex and hydrophobic lipid.

G Diagram 1. De Novo Synthesis of Canonical and Deoxy-Sphingolipids. cluster_0 Canonical Pathway cluster_1 Deoxysphingolipid Pathway ser L-Serine spt SPT ser->spt palcoa Palmitoyl-CoA palcoa->spt spt_deoxy SPT (Substrate Switch) palcoa->spt_deoxy sa Sphinganine (Dihydrosphingosine) spt->sa cers56_can CerS5/6 sa->cers56_can dhcer C16-Dihydroceramide des1 DES1 dhcer->des1 cer C16-Ceramide cers56_can->dhcer cers56_deoxy CerS5/6 des1->cer ala L-Alanine ala->spt_deoxy dsa 1-Deoxysphinganine (dSA) spt_deoxy->dsa dsa->cers56_deoxy c16_deoxydhcer This compound (C16-Deoxy-DHCer) dead_end Metabolic Dead-End (Accumulation) c16_deoxydhcer->dead_end cers56_deoxy->c16_deoxydhcer G Diagram 2. Pathophysiological Cascade of Deoxysphingolipid Accumulation. start Low Serine / High Alanine spt_switch SPT Substrate Switch (Alanine instead of Serine) start->spt_switch dsa_prod ↑ 1-Deoxysphinganine (dSA) Production spt_switch->dsa_prod cers_acylation CerS5/6 Acylation dsa_prod->cers_acylation c16_dox_accum ↑ this compound Accumulation cers_acylation->c16_dox_accum er_stress ER Stress / UPR c16_dox_accum->er_stress mito_dys Mitochondrial Dysfunction c16_dox_accum->mito_dys endo_inhib ↓ Endocytosis c16_dox_accum->endo_inhib cyto Cytotoxicity er_stress->cyto mito_dys->cyto endo_inhib->cyto G Diagram 3. General Workflow for Sphingolipid Analysis. cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture & Treatment extraction 2. Lipid Extraction (Bligh & Dyer) cell_culture->extraction lcms 3. LC-MS/MS Analysis (C18, ESI+, MRM) extraction->lcms data_analysis 4. Data Processing lcms->data_analysis quant 5. Absolute Quantification & Normalization data_analysis->quant

References

The Role of N-C16-Deoxysphinganine in Cellular Response to Serine and Glycine Starvation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular adaptation to nutrient stress is a critical component of cell survival and is intricately linked to metabolic reprogramming. This guide delves into the molecular mechanisms connecting serine and glycine (B1666218) starvation to the synthesis of the atypical sphingolipid, N-C16-deoxysphinganine (dSA). Under conditions of serine and glycine deprivation, a substrate switch in the sphingolipid synthesis pathway leads to the production of dSA, which functions as a key signaling molecule. This document provides a comprehensive overview of the signaling cascades initiated by dSA, detailed experimental methodologies for studying this phenomenon, and quantitative data from key studies. The information presented herein is intended to serve as a valuable resource for researchers investigating cellular metabolism, stress responses, and potential therapeutic targets in diseases such as cancer.

Introduction: The Nexus of Amino Acid Metabolism and Sphingolipid Synthesis

Serine and glycine are non-essential amino acids that play crucial roles in a myriad of cellular processes, including nucleotide synthesis, methylation reactions, and the production of glutathione. Cancer cells, in particular, often exhibit a heightened dependency on exogenous serine and glycine to support their rapid proliferation. Consequently, the limitation of these amino acids represents a significant metabolic stress.

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as critical signaling molecules in various cellular processes like apoptosis, cell survival, and inflammation. The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA.

This guide focuses on the fascinating intersection of these two fundamental pathways: how the scarcity of serine and glycine directly alters the output of the sphingolipid synthesis pathway, leading to the production of a non-canonical sphingoid base, this compound, and the subsequent cellular adaptations.

The Molecular Switch: Serine Starvation Induces this compound Synthesis

Under normal physiological conditions, SPT utilizes serine as its primary amino acid substrate. However, in the absence or severe limitation of serine, SPT can promiscuously utilize L-alanine for the condensation reaction with palmitoyl-CoA.[1][2][3] This substrate switch results in the synthesis of 1-deoxysphinganine (dSA), an atypical sphingoid base that lacks the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2][4]

The regulation of SPT activity is complex and involves proteins such as the ORM (or ORMDL in vertebrates) proteins, which act as negative regulators.[5][6][7] The phosphorylation state of ORM proteins, influenced by nutrient-sensing pathways like TOR, can modulate SPT activity, thereby controlling the rate of sphingolipid synthesis.[8][9]

cluster_0 Normal Conditions cluster_1 Serine/Glycine Starvation Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA PalmitoylCoA PalmitoylCoA->SPT Sphinganine Sphinganine (Canonical Sphingoid Base) SPT->Sphinganine Condensation Alanine Alanine SPT_starve Serine Palmitoyltransferase (SPT) Alanine->SPT_starve PalmitoylCoA_starve Palmitoyl-CoA PalmitoylCoA_starve->SPT_starve dSA This compound (dSA) (Atypical Sphingoid Base) SPT_starve->dSA Alternative Condensation

Figure 1: Substrate switch of SPT under serine/glycine starvation.

This compound-Mediated Signaling Pathway for Cellular Adaptation

The accumulation of dSA upon serine and glycine starvation is not merely a metabolic byproduct but rather the initiation of a signaling cascade aimed at cellular adaptation and survival.[4][10] This pathway involves the degradation of a key enzyme in sphingolipid metabolism, leading to the accumulation of another bioactive lipid, which in turn reprograms cellular metabolism to favor de novo serine synthesis.

The key steps in this signaling pathway are as follows:

  • SK1 Degradation: dSA induces the proteolysis of sphingosine (B13886) kinase 1 (SK1).[1][4][10]

  • Sphingosine Accumulation: The degradation of SK1 leads to the accumulation of its substrate, sphingosine (Sph).[1][4][10]

  • ROS Production: The increase in intracellular Sph levels results in a moderate increase in reactive oxygen species (ROS).[1][10]

  • Metabolic Reprogramming: ROS, in turn, modulates the activity of key metabolic enzymes. It decreases the activity of pyruvate (B1213749) kinase M2 (PKM2) and increases the expression of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][10]

  • Enhanced Serine Synthesis: This metabolic shift promotes the synthesis of serine from glucose, allowing the cell to compensate for the lack of exogenous serine.[1][2]

SerineGlycineStarvation Serine/Glycine Starvation SPT SPT SerineGlycineStarvation->SPT dSA This compound (dSA) Accumulation SPT->dSA SK1 Sphingosine Kinase 1 (SK1) Degradation dSA->SK1 Sph Sphingosine (Sph) Accumulation SK1->Sph ROS Reactive Oxygen Species (ROS) Increase Sph->ROS PKM2 Pyruvate Kinase M2 (PKM2) Activity ↓ ROS->PKM2 PHGDH Phosphoglycerate Dehydrogenase (PHGDH) ↑ ROS->PHGDH SerineSynthesis De Novo Serine Synthesis ↑ PHGDH->SerineSynthesis Adaptation Cellular Adaptation & Survival SerineSynthesis->Adaptation

Figure 2: dSA-mediated adaptive signaling pathway.

Quantitative Data Summary

The cellular response to serine and glycine starvation involves significant and measurable changes in the levels of dSA and other related metabolites. The following tables summarize key quantitative findings from published studies.

Table 1: In Vitro Effects of Serine/Glycine Starvation on dSA Levels in HCT116 Cells

Time of Starvation (hours)Fold Increase in dSA Levels (relative to control)
4~2
8~5
12~10
24~15

Data are approximated from graphical representations in Truman et al., J Lipid Res, 2022.[1]

Table 2: In Vivo Effects of a Serine/Glycine-Deficient Diet on HCT116 Xenografts in Mice

ParameterControl DietSerine/Glycine-Deficient Diet
Tumor GrowthNormalSlower
SK1 Protein LevelsBaselineDecreased
dSA LevelsLow/UndetectableMarkedly Increased
Sphingosine LevelsBaselineIncreased

Summary of findings from Truman et al., J Lipid Res, 2022.[1]

Experimental Protocols

Reproducing and building upon the findings related to dSA and serine starvation requires robust experimental methodologies. The following sections detail the core protocols.

Induction of Serine and Glycine Starvation in Cell Culture

Objective: To induce the synthesis of dSA by limiting the availability of serine and glycine to cultured cells.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Serine- and glycine-free formulation of the same medium

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HCT116)

Procedure:

  • Culture cells to ~70-80% confluency in complete medium.

  • Prepare the starvation medium by supplementing the serine- and glycine-free base medium with dFBS and antibiotics.

  • Aspirate the complete medium from the cell culture plates.

  • Wash the cells once with sterile PBS to remove residual amino acids.

  • Add the pre-warmed starvation medium to the cells.

  • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) before harvesting for analysis.

Quantification of Sphingolipids by LC/MS/MS

Objective: To accurately measure the levels of dSA, sphinganine, and other sphingolipids in cell or tissue samples.

Materials:

  • Cell or tissue homogenates

  • Internal standards (e.g., C17-sphinganine)

  • Organic solvents (e.g., methanol, chloroform, acetonitrile)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system

Procedure:

  • Lipid Extraction: Perform a lipid extraction from the cell or tissue homogenates, typically using a Bligh-Dyer or similar method. Add internal standards at the beginning of the extraction for accurate quantification.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in an appropriate solvent for LC/MS/MS analysis.

  • LC Separation: Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate the different lipid species.

  • MS/MS Detection: Analyze the eluting lipids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target sphingolipids based on their unique precursor and product ion masses.

  • Data Analysis: Quantify the amount of each lipid by comparing its peak area to that of the internal standard.

cluster_workflow LC/MS/MS Workflow Start Cell/Tissue Homogenate Extraction Lipid Extraction (with Internal Standards) Start->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS End Sphingolipid Levels MS->End

Figure 3: Workflow for sphingolipid quantification.

Broader Implications and Pathological Relevance

While the adaptive response to serine starvation mediated by dSA appears to be a physiological, non-toxic process at the levels produced endogenously, the accumulation of deoxysphingolipids under other conditions is associated with significant cytotoxicity.[4][10] High levels of deoxysphingolipids are neurotoxic and have been implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1).[11][12] They are also cytotoxic to pancreatic β-cells, suggesting a role in the pathology of diabetes.[13] This toxicity is often linked to the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3][14]

The dual nature of dSA as both a signaling molecule in an adaptive response and a potent cytotoxin at higher concentrations highlights the importance of tightly regulated metabolic control. For drug development, this pathway presents several potential points of intervention. Modulating the activity of SPT or the downstream signaling components could be a strategy to either enhance the anti-proliferative effects of serine starvation in cancer or to mitigate the toxic effects of deoxysphingolipid accumulation in other diseases.

Conclusion

The relationship between this compound and serine/glycine starvation is a prime example of the intricate and often surprising connections between different metabolic pathways. The ability of a cell to repurpose an enzyme's function in response to nutrient stress underscores the remarkable plasticity of cellular metabolism. The dSA-mediated signaling cascade provides a clear, actionable pathway for cellular adaptation. A thorough understanding of this mechanism, facilitated by the data and protocols presented in this guide, is essential for researchers aiming to unravel the complexities of cellular stress responses and to develop novel therapeutic strategies targeting metabolic vulnerabilities.

References

The Role of N-C16-Deoxysphinganine in Hereditary Sensory Neuropathy Type 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Sensory Neuropathy Type 1 (HSAN1) is an autosomal dominant neurodegenerative disorder characterized by a progressive loss of sensation, particularly in the distal extremities, accompanied by motor deficits.[1][2][3][4] The molecular etiology of HSAN1 is primarily linked to missense mutations in the genes encoding subunits of the enzyme serine palmitoyltransferase (SPT), namely SPTLC1 and SPTLC2.[3][5][6] These mutations lead to a pathogenic shift in the enzyme's substrate specificity, resulting in the formation of atypical and neurotoxic 1-deoxysphingolipids (deoxySLs), including N-C16-deoxysphinganine.[7][8][9] This guide provides a comprehensive technical overview of the involvement of this compound and other deoxySLs in the pathophysiology of HSAN1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Pathophysiology of HSAN1: A Shift in Sphingolipid Metabolism

The canonical function of serine palmitoyltransferase (SPT) is to catalyze the condensation of L-serine (B559523) and palmitoyl-CoA, the first and rate-limiting step in the de novo synthesis of sphingolipids.[10][11] In HSAN1, mutations in SPTLC1 or SPTLC2 alter the active site of the SPT enzyme.[6] This alteration reduces the enzyme's affinity for its natural substrate, L-serine, and aberrantly allows for the utilization of L-alanine and L-glycine.[7][10][12]

When L-alanine is used as a substrate, the condensation with palmitoyl-CoA results in the production of 1-deoxysphinganine (m18:0), including the N-C16 isoform.[13] Unlike canonical sphingoid bases, 1-deoxysphinganine lacks the C1 hydroxyl group. This structural difference is critical, as the C1-hydroxyl group is essential for their conversion into complex sphingolipids and for their degradation.[8][14] Consequently, these neurotoxic metabolites accumulate in neuronal cells, leading to the characteristic pathology of HSAN1.[8][15]

Downstream Neurotoxic Effects of Deoxysphingolipids

The accumulation of deoxysphingolipids triggers a cascade of cytotoxic events in neurons:

  • Cytoskeletal Disruption: DeoxySLs have been shown to disrupt the neuronal cytoskeleton, affecting neurite formation and stability.[16][17][18]

  • Mitochondrial Dysfunction: Evidence suggests that these atypical lipids localize to mitochondria, leading to impaired mitochondrial function.[17]

  • ER Stress and Inflammasome Activation: The accumulation of deoxySLs can induce endoplasmic reticulum (ER) stress and activate the NLRP3 inflammasome.[9][19]

  • N-Methyl-D-Aspartate Receptor (NMDAR) Signaling Interference: Studies have indicated that 1-deoxysphinganine-induced neurotoxicity involves the modulation of NMDAR signaling.[16]

Quantitative Data

Table 1: Plasma Deoxysphingolipid Levels in HSAN1 Patients and Controls
SphingolipidHSAN1 Patients (ng/mL)Healthy Controls (ng/mL)Reference
1-deoxysphinganineSignificantly elevated≤ 0.25[20][21]
1-deoxymethylsphinganineSignificantly elevated≤ 0.04[20][21]
1-deoxysphingosineSignificantly elevated≤ 0.05[20][21]

Note: Specific concentrations can vary depending on the specific mutation and analytical methods.

Table 2: Effect of L-serine Supplementation on Plasma Deoxysphinganine Levels in HSAN1 Patients
Treatment GroupDurationChange in Deoxysphinganine Levelsp-valueReference
L-serine (400 mg/kg/day)1 year59% decrease< 0.001[5][13][22]
Placebo1 year11% increase< 0.001[5][13][22]

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes an in vitro assay to measure SPT activity by quantifying the production of 3-ketosphinganine.

Materials:

  • Enzyme source: Microsomal fraction from cells or tissues, or purified/recombinant SPT.

  • Lysis Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, protease inhibitors.

  • Assay Mix (20x): [14C]-L-serine or non-radiolabeled L-serine, Palmitoyl-CoA, Pyridoxal 5'-phosphate (PLP).

  • Myriocin (B1677593) solution (for negative control).

  • Sodium borohydride (B1222165) (NaBH4) solution (for HPLC-based assay).

Procedure:

  • Enzyme Preparation:

    • Total Cell Lysate: Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer. Homogenize using a Dounce homogenizer or sonication on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. The supernatant is the total cell lysate.[23]

    • Microsomal Fraction: Centrifuge the total cell lysate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.[23]

  • Enzymatic Reaction:

    • Combine 190 µL of total cell lysate (approximately 200-400 µg total protein) with 10 µL of the 20x assay mix.[10]

    • For the negative control, add 2 µL of myriocin solution.

    • To start the reaction, incubate the tubes in a 37°C water bath for 60 minutes.[10]

  • Detection (HPLC-based):

    • Stop the reaction by adding 50 µL of NaBH4 (5 mg/mL) and incubate for 5 minutes at room temperature.[10]

    • Extract the lipids.

    • Analyze the product by reverse-phase HPLC. Quantify the amount of 3-ketosphinganine produced by comparing the peak area to a standard curve.

Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction and analysis of sphingolipids from plasma or cell culture samples.

Materials:

  • Plasma or cell pellet.

  • Internal standards (e.g., d7-sphingosine, d7-sphinganine).

  • Methanol (B129727), Chloroform, Water.

  • LC-MS/MS system.

Procedure:

  • Extraction:

    • To 100 µL of plasma, add 0.5 mL of methanol containing internal standards (e.g., 200 pmol of d7-sphingosine and d7-sphinganine).[24]

    • Incubate for 1 hour at 37°C with agitation.

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Hydrolysis (for total sphingoid bases):

    • Add 75 µL of methanolic HCl (1 N HCl in methanol) and incubate for 16 hours at 65°C to hydrolyze N-acyl and O-linked headgroups.[24]

  • LC-MS/MS Analysis:

    • Inject the extracted and hydrolyzed sample into the LC-MS/MS system.

    • Separate sphingoid bases using a C18 reverse-phase column.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Calculate concentrations based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve.[25]

Cell Culture and Transfection for Neurotoxicity Studies

This protocol describes the culture of HEK293 cells and their transfection with mutant SPTLC1 constructs.

Materials:

  • HEK293 cells.

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Plasmid DNA encoding wild-type or mutant SPTLC1.

  • Transfection reagent (e.g., Lipofectamine 3000).

Procedure:

  • Cell Culture:

    • Maintain HEK293 cells in complete DMEM in a 37°C incubator with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.[25]

  • Transfection:

    • Seed 4.5 x 10^5 - 6.0 x 10^5 cells per well in a 6-well plate and incubate overnight.[25]

    • The next day, transfect the cells with the desired plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

    • After 6 hours of transfection, replace the medium with fresh culture medium.

    • For stable cell lines, select transfected cells using an appropriate antibiotic (e.g., G418).[17]

Immunofluorescence Staining of Cultured Neurons

This protocol details the immunofluorescent staining of primary neurons to visualize cellular structures.

Materials:

  • Primary neuronal cell culture on coverslips.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary and fluorophore-conjugated secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

Procedure:

  • Fixation:

    • Fix neurons with 4% PFA in PBS for 10-20 minutes at room temperature.[7][26]

    • Rinse the cells three times with PBS.[26]

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 5-10 minutes.[7][26]

    • Rinse three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[7]

  • Antibody Staining:

    • Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.[7]

    • Wash three times with PBS.

    • Incubate with the corresponding secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting:

    • Stain nuclei with DAPI for 10 minutes.[26]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize using a fluorescence microscope.

Visualizations

Sphingolipid_Pathway_HSAN1 cluster_canonical Canonical Pathway cluster_hsan1 HSAN1 Pathway Serine L-Serine SPT_normal SPT (Wild-Type) Serine->SPT_normal PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_normal SPT_mutant SPT (Mutant) PalmitoylCoA->SPT_mutant KDS 3-Ketodihydrosphingosine SPT_normal->KDS Sphinganine Sphinganine KDS->Sphinganine ComplexSphingolipids Complex Sphingolipids Sphinganine->ComplexSphingolipids Alanine L-Alanine Alanine->SPT_mutant DeoxyKDS 1-Deoxy-3-ketosphinganine SPT_mutant->DeoxyKDS Deoxysphinganine This compound DeoxyKDS->Deoxysphinganine Neurotoxicity Neurotoxicity Deoxysphinganine->Neurotoxicity

Caption: Altered Sphingolipid Synthesis in HSAN1.

Experimental_Workflow cluster_patient Patient-Derived Analysis cluster_cell In Vitro Modeling cluster_therapy Therapeutic Intervention PatientSample Patient Plasma Sample LipidExtraction Sphingolipid Extraction PatientSample->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Quantitative Data of DeoxySLs LCMS->DataAnalysis Outcome Measure DeoxySL Levels & Neuropathy Score DataAnalysis->Outcome HEK293 HEK293 or Neuronal Cells Transfection Transfection with Mutant SPTLC1 HEK293->Transfection CellCulture Cell Culture & Treatment Transfection->CellCulture NeurotoxicityAssay Neurotoxicity Assessment CellCulture->NeurotoxicityAssay NeurotoxicityAssay->Outcome LSerine L-Serine Supplementation ClinicalTrial Clinical Trial LSerine->ClinicalTrial ClinicalTrial->Outcome

Caption: Experimental Workflow for HSAN1 Research.

Downstream_Signaling cluster_effects Cellular Effects DeoxySL Accumulation of This compound Mito Mitochondrial Dysfunction DeoxySL->Mito Cyto Cytoskeletal Disruption DeoxySL->Cyto ER ER Stress DeoxySL->ER NMDAR NMDAR Signaling Alteration DeoxySL->NMDAR Axonopathy Axonal Degeneration Mito->Axonopathy Cyto->Axonopathy Apoptosis Neuronal Apoptosis ER->Apoptosis NMDAR->Apoptosis Phenotype HSAN1 Phenotype (Sensory Loss, Neuropathy) Axonopathy->Phenotype Apoptosis->Phenotype

Caption: Pathogenic Signaling of Deoxysphingolipids.

Therapeutic Strategies: L-Serine Supplementation

The understanding of the altered substrate specificity of the mutant SPT enzyme has led to a rational therapeutic approach for HSAN1. By increasing the systemic availability of L-serine, the canonical substrate, it is possible to competitively inhibit the utilization of L-alanine by the mutant enzyme.[7][12][27]

Clinical trials have demonstrated that high-dose oral L-serine supplementation (e.g., 400 mg/kg/day) is safe and effective in reducing the plasma levels of neurotoxic deoxysphingolipids in HSAN1 patients.[5][22] Furthermore, this intervention has shown potential in slowing the clinical progression of the disease, as measured by the Charcot-Marie-Tooth Neuropathy Score.[5][22]

Conclusion

The involvement of this compound and other deoxysphingolipids is central to the pathophysiology of Hereditary Sensory Neuropathy Type 1. The genetic mutations in SPTLC1 and SPTLC2 result in a gain-of-function activity of the SPT enzyme, leading to the accumulation of these neurotoxic metabolites. This accumulation drives a cascade of cellular and molecular events that culminate in the progressive neurodegeneration characteristic of HSAN1. The elucidation of this pathway has not only provided a clear understanding of the disease mechanism but has also paved the way for targeted therapeutic interventions such as L-serine supplementation. Continued research into the downstream effects of deoxysphingolipids and the optimization of therapeutic strategies holds promise for improving the lives of individuals affected by this debilitating condition.

References

Biophysical properties of 1-deoxydihydroceramides and membrane interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biophysical Properties and Membrane Interactions of 1-Deoxydihydroceramides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-deoxydihydroceramides (doxDHCer) are atypical sphingolipids implicated in the pathology of diseases such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine, these lipids lack the C1-hydroxyl group characteristic of typical ceramides (B1148491).[3][4] This seemingly minor structural alteration dramatically increases their hydrophobicity, fundamentally altering their biophysical behavior and interaction with cellular membranes.[1][3] This guide provides a comprehensive overview of the unique biophysical properties of doxDHCer, their impact on membrane structure and function, and the experimental protocols used for their characterization.

Biosynthesis and Structural Characteristics

The de novo synthesis of canonical sphingolipids begins with the condensation of L-serine and palmitoyl-CoA by SPT.[3] However, mutations in SPT or shifts in substrate availability can lead the enzyme to use L-alanine, resulting in the formation of 1-deoxysphingolipids (deoxySLs).[4][5] These lipids, including 1-deoxydihydroceramide (B12091950), lack the C1-hydroxyl group. This absence has two profound consequences:

  • It prevents their degradation through canonical sphingolipid pathways and their conversion into more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids.[3][5]

  • It significantly increases the nonpolar, hydrophobic nature of the molecule, which is a primary determinant of its distinct biophysical properties.[1][3]

G cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway (e.g., in HSAN1) ser L-Serine kds 3-Ketodihydrosphingosine ser->kds pal Palmitoyl-CoA pal->kds pal2 Palmitoyl-CoA dhc Dihydroceramide (DHCer) kds->dhc Reduction cer Ceramide (Cer) dhc->cer Desaturation cplx Complex Sphingolipids (e.g., Sphingomyelin) cer->cplx Head group addition ala L-Alanine dox_kds 1-Deoxy-3-ketosphinganine ala->dox_kds pal2->dox_kds dox_dhc 1-Deoxydihydroceramide (doxDHCer) dox_kds->dox_dhc Reduction dox_cer 1-Deoxyceramide dox_dhc->dox_cer Desaturation end Metabolic Dead-End (Accumulation) dox_cer->end spt Serine Palmitoyltransferase (SPT) spt->kds spt->dox_kds Altered Substrate Specificity

Caption: De Novo Synthesis of Canonical vs. Atypical Sphingolipids.

Biophysical Properties and Membrane Interaction

The absence of the polar C1-hydroxyl group makes doxDHCer significantly more hydrophobic than their canonical counterparts. This increased hydrophobicity governs their behavior within lipid bilayers, leading to poor miscibility with other membrane lipids and a reduced capacity to form stable, ordered domains.[1][3]

Thermotropic Behavior

Differential scanning calorimetry (DSC) studies reveal the phase transition temperatures (Tm) of various ceramides. The gel-fluid transition temperatures generally increase in the order: 1-deoxyceramide < ceramide ≈ 1-deoxydihydroceramide < 1-(deoxymethyl)dihydroceramide.[1] This indicates that while doxDHCer has a similar phase transition temperature to canonical ceramide, its unsaturated counterpart (1-deoxyceramide) is significantly more fluid.

Table 1: Gel-Fluid Phase Transition Temperatures (Tm) of Ceramides

Compound N-Acyl Chain Length Tm (°C) Reference
1-deoxyceramide C16:0 73.5 [1]
Ceramide C16:0 83.2 [1]
1-deoxydihydroceramide C16:0 83.4 [1]

| 1-(deoxymethyl)dihydroceramide | C16:0 | 91.5 |[1] |

Data derived from studies on pure compounds.

Interaction with Membrane Lipids and Domain Formation

The interaction of doxDHCer with other key membrane lipids, such as sphingomyelin (SM), is markedly different from that of canonical ceramides.

  • Miscibility: Due to their high hydrophobicity and lack of the C1-hydroxyl group for hydrogen bonding, doxDHCer and other deoxySLs show lower miscibility with sphingomyelin in lipid bilayers compared to canonical ceramides.[1][3]

  • Lipid Raft Disruption: Canonical sphingolipids are key components of lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids.[6][7] In contrast, 1-deoxy(methyl)-sphingolipids, including doxDHCer, fail to laterally segregate into ordered domains as efficiently as canonical ceramides.[2] The ability to form these domains is highly dependent on the lipid's ability to pack tightly, a property that is compromised in atypical sphingolipids.[2][8] This suggests that the accumulation of doxDHCer could disrupt the formation and stability of lipid rafts, thereby affecting the signaling platforms they support.[9][10]

Impact on Membrane Fluidity and Integrity

The accumulation of doxDHCer, particularly within the endoplasmic reticulum (ER) where they are synthesized, has significant consequences for membrane properties.

  • Decreased ER Fluidity: Overproduction of 1-deoxySLs leads to a decrease in ER membrane fluidity.[11]

  • Altered Membrane Packing: The retention of these long-chain, hydrophobic lipids can alter membrane packing within the ER.[12]

  • Impaired Trafficking: While canonical ceramides are efficiently transported from the ER to the Golgi, doxDHCer tends to be retained in ER exit sites (ERES), suggesting they are not efficiently sorted into vesicular carriers.[11][12] This accumulation can disrupt the early secretory pathway.

G cluster_biophysical Biophysical Consequences cluster_membrane Impact on Membrane Properties cluster_cellular Cellular Dysfunction start 1-Deoxydihydroceramide (doxDHCer) prop Structural Change Lack of C1-Hydroxyl Group start->prop hydro Increased Hydrophobicity prop:f1->hydro pack Altered Intermolecular Packing prop:f1->pack misc Poor Miscibility with Sphingomyelin hydro->misc raft Impaired Formation of Ordered Lipid Rafts misc->raft fluid Decreased Membrane Fluidity (especially in ER) pack->fluid traffic Disrupted Vesicular Trafficking fluid->traffic signal Altered Signaling raft->signal toxic Cytotoxicity traffic->toxic signal->toxic neuro Neurotoxicity (in HSAN1) toxic->neuro

Caption: Logical Flow of doxDHCer-Induced Membrane Dysfunction.

Experimental Methodologies for Characterization

A variety of biophysical techniques are employed to characterize the properties of doxDHCer and their effects on model membranes.[13]

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. It is used to determine the temperature and enthalpy of phase transitions in lipids, such as the gel-to-liquid crystalline transition (Tm).

  • Protocol Outline:

    • Sample Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the lipid (e.g., pure C16:0 doxDHCer) in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with a buffer above its Tm.[1]

    • Analysis: Load the lipid dispersion into a DSC sample pan. An identical amount of buffer is loaded into the reference pan.

    • Heating/Cooling Scans: Subject the sample and reference to controlled temperature scans (e.g., 1-2°C/min).

    • Data Interpretation: The resulting thermogram shows peaks (endotherms or exotherms) corresponding to phase transitions. The peak maximum is taken as the Tm.[1]

Monolayer Surface-Pressure Measurements
  • Principle: This technique, often using a Langmuir-Blodgett trough, measures the surface pressure of a lipid monolayer at an air-water interface as it is compressed. The resulting pressure-area isotherm provides information on lipid packing, phase behavior, and miscibility in mixed monolayers.

  • Protocol Outline:

    • Monolayer Formation: Dissolve the lipids (e.g., doxDHCer and sphingomyelin mixtures) in a volatile solvent like chloroform/methanol.[1]

    • Deposition: Carefully deposit the lipid solution onto the aqueous subphase of the Langmuir trough. Allow the solvent to evaporate, leaving a lipid monolayer at the interface.

    • Compression: Use movable barriers to slowly compress the monolayer at a constant rate.

    • Measurement: Continuously measure the surface pressure as a function of the mean area per molecule.

    • Data Interpretation: The shape of the isotherm reveals different phases (e.g., liquid-expanded, liquid-condensed). In mixed monolayers, deviations from ideal mixing behavior indicate interactions (attraction or repulsion) between the lipid components.[1][14]

Fluorescence Spectroscopy and Microscopy
  • Principle: Fluorescent probes that are sensitive to the local membrane environment are used to assess properties like fluidity and domain formation.

  • Application 1: Membrane Fluidity using Laurdan.

    • Method: Laurdan is a dye whose emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[15] A shift to blue emission indicates a more ordered, less fluid (gel-like) membrane, while a shift to green indicates a more disordered, fluid membrane. Fluidity is quantified by calculating the Generalized Polarization (GP) value from the emission intensities at two wavelengths.[15]

  • Application 2: Domain Visualization in Giant Unilamellar Vesicles (GUVs).

    • Method: GUVs are cell-sized vesicles used as a model system for observing lipid phase separation.[16] Lipids are labeled with fluorescent dyes that preferentially partition into different phases (e.g., liquid-ordered vs. liquid-disordered). Confocal fluorescence microscopy is then used to visualize the formation and morphology of domains.[1] This method has been used to show that canonical ceramides form segregated gel domains, a behavior less pronounced with atypical ceramides.[1][17]

G cluster_prep cluster_model cluster_analysis cluster_outputs prep Sample Preparation lipids Synthesize/Purchase 1-deoxydihydroceramide prep->lipids model Prepare Model Membranes lipids->model mlv Multilamellar Vesicles (MLVs) model->mlv mono Monolayers model->mono guv Giant Unilamellar Vesicles (GUVs) model->guv dsc Differential Scanning Calorimetry (DSC) mlv->dsc lang Langmuir Trough (Pressure-Area Isotherms) mono->lang fluor Fluorescence Spectroscopy/Microscopy guv->fluor analysis Biophysical Analysis dsc->analysis out_dsc Phase Transition Temperature (Tm) dsc->out_dsc lang->analysis out_lang Lipid Packing, Miscibility lang->out_lang fluor->analysis out_fluor Membrane Fluidity, Domain Visualization fluor->out_fluor

Caption: General Experimental Workflow for Biophysical Characterization.

Conclusion and Future Directions

The absence of the C1-hydroxyl group in 1-deoxydihydroceramides fundamentally alters their biophysical properties, rendering them more hydrophobic and less capable of participating in the hydrogen-bonding networks that stabilize ordered membrane domains. Their accumulation disrupts membrane fluidity, lipid raft integrity, and intracellular trafficking, contributing to the cellular dysfunction seen in associated diseases.

For drug development professionals, understanding these biophysical mechanisms is critical. Targeting the SPT enzyme to reduce doxDHCer synthesis is a potential therapeutic strategy.[5] Furthermore, the unique biophysical footprint of these lipids in membranes could be exploited for the development of diagnostic tools or targeted therapies designed to mitigate their disruptive effects on cellular membranes. Future research should focus on the precise interactions of doxDHCer with membrane proteins and the downstream consequences of raft disruption on specific signaling cascades.

References

N-C16-Deoxysphinganine's Impact on Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine, is a bioactive sphingolipid that has garnered significant attention in cellular biology and pharmacology. As an atypical sphingolipid lacking the C1 hydroxyl group, it is not a substrate for the canonical degradation pathway, leading to its accumulation and subsequent cellular effects. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key cellular signaling pathways, including sphingolipid metabolism, endoplasmic reticulum (ER) stress, and apoptosis. This document is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic and toxicological potential of this unique lipid molecule.

Core Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by perturbing several critical intracellular signaling cascades. The primary mechanisms identified to date involve the direct inhibition of ceramide synthase, induction of endoplasmic reticulum (ER) stress, and the subsequent activation of apoptotic pathways.

Inhibition of Ceramide Synthase

Ceramide synthases (CerS) are a family of enzymes responsible for the N-acylation of sphingoid bases to form ceramides, central molecules in sphingolipid metabolism. This compound has been identified as a potent inhibitor of ceramide synthase.[1][2][3] This inhibition leads to the accumulation of sphinganine, the substrate for CerS, disrupting the delicate balance of bioactive sphingolipids within the cell.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR). This compound has been shown to induce ER stress, although the precise molecular mechanisms are still under investigation. The UPR is mediated by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

Activation of Apoptosis

Prolonged ER stress is a potent trigger for apoptosis, or programmed cell death. This compound-induced apoptosis is a key outcome of its cytotoxic effects. This process involves the activation of a cascade of proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3. The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in cell death.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data available on the impact of this compound and related compounds on key cellular targets.

Table 1: Kinetic Parameters of Ceramide Synthase Inhibition

CompoundSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Vmax/KmReference
D-erythro-sphinganinePalmitoyl-CoA--~250[1][2][3]
1-deoxysphinganine analog (erythro)Palmitoyl-CoA--40-125[1][2][3]
1-deoxysphinganine analog (threo)Palmitoyl-CoA--4-6[1][2][3]
N-palmitoyl-aminopentol (PAP1)---~1 (as substrate)[1][2][3]

Table 2: Effect of Deoxysphingolipids on Cellular Processes (Qualitative and Semi-Quantitative Data)

Cellular ProcessCell LineTreatmentObserved EffectReference
CytotoxicityHT29N-palmitoyl-aminopentol (PAP1)>10 times more toxic than Fumonisin B1 or AP1[1][2]
Sphinganine AccumulationHT29N-palmitoyl-aminopentol (PAP1)Significant increase[2]
ApoptosisVarious1-deoxysphinganineInduction of apoptosis[4]
ER StressVarious1-deoxysphinganineInduction of UPR markers[5]
JNK/p38 MAPK ActivationVarious1-deoxysphinganinePhosphorylation and activation[6][7]
PKC InhibitionIn vitroSphingosine (B13886) (related compound)Potent inhibition[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Serine Serine Serine->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Ceramide_Synthase Ceramide_Synthase Sphinganine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex_Sphingolipids Complex_Sphingolipids Sphingosine Sphingosine Complex_Sphingolipids->Sphingosine Ceramide_Synthase_Salvage Ceramide Synthase Sphingosine->Ceramide_Synthase_Salvage Ceramide_Salvage Ceramide Ceramide_Synthase_Salvage->Ceramide_Salvage This compound This compound This compound->Ceramide_Synthase Inhibits

Sphingolipid Metabolism and Inhibition by this compound.

ER_Stress_Apoptosis cluster_UPR Unfolded Protein Response (UPR) cluster_MAPK MAPK Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress Induces PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 JNK JNK ER_Stress->JNK p38 p38 ER_Stress->p38 p-PERK p-PERK PERK->p-PERK p-IRE1a p-IRE1α IRE1a->p-IRE1a c-ATF6 cleaved ATF6 ATF6->c-ATF6 eIF2a eIF2α p-PERK->eIF2a XBP1_splicing XBP1 splicing p-IRE1a->XBP1_splicing CHOP CHOP c-ATF6->CHOP p-eIF2a p-eIF2α eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 ATF4->CHOP XBP1_splicing->CHOP Apoptosis_UPR Apoptosis CHOP->Apoptosis_UPR p-JNK p-JNK JNK->p-JNK p-p38 p-p38 p38->p-p38 Apoptosis_MAPK Apoptosis p-JNK->Apoptosis_MAPK p-p38->Apoptosis_MAPK

ER Stress and Apoptotic Signaling Induced by this compound.
Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HT29, HEK293) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting Treatment->Cell_Harvesting Lipid_Extraction 4a. Lipid Extraction Cell_Harvesting->Lipid_Extraction Protein_Extraction 4b. Protein Extraction Cell_Harvesting->Protein_Extraction LC_MS_MS 5a. LC-MS/MS Analysis (Sphingolipid Profiling) Lipid_Extraction->LC_MS_MS Western_Blot 5b. Western Blot (ER Stress & Apoptosis Markers) Protein_Extraction->Western_Blot Enzyme_Assay 5c. Ceramide Synthase Activity Assay Protein_Extraction->Enzyme_Assay

General Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HEK293, HT29) in appropriate culture dishes at a density that allows for logarithmic growth during the experiment. Culture in standard growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.

  • Cell Treatment: Once cells have reached the desired confluency (typically 60-80%), replace the culture medium with fresh medium containing the desired final concentration of this compound or vehicle control. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) to allow for the cellular response to the treatment.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization. Centrifuge to pellet the cells and proceed with downstream applications.

Protocol 2: Ceramide Synthase Activity Assay

This protocol is adapted from a fluorescent assay using NBD-sphinganine as a substrate.[8]

  • Preparation of Cell Lysates: Homogenize harvested cell pellets in a suitable lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Cell lysate (e.g., 10-50 µg of protein)

    • Assay buffer

    • Fatty acyl-CoA (e.g., 50 µM palmitoyl-CoA)

    • NBD-sphinganine (e.g., 10 µM)

    • Defatted bovine serum albumin (BSA) (to solubilize lipids)

  • Enzymatic Reaction: Initiate the reaction by adding the cell lysate and incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).

  • Lipid Extraction and Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of a suitable solvent.

    • Separate the NBD-labeled substrate and product (NBD-ceramide) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the fluorescent signal of the NBD-ceramide product using a fluorescence scanner or detector.

    • Calculate the ceramide synthase activity as pmol of NBD-ceramide formed per minute per mg of protein.

Protocol 3: Western Blot Analysis of ER Stress and Apoptosis Markers
  • Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IRE1α, anti-phospho-PERK, anti-ATF6, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.

Protocol 4: LC-MS/MS Analysis of Sphingolipids

This protocol provides a general workflow for the quantification of sphingolipids, including this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

  • Lipid Extraction:

    • To the cell pellet, add a mixture of chloroform and methanol (e.g., 2:1, v/v) and an internal standard (a lipid with a similar structure but a different mass, e.g., C17-deoxysphinganine).

    • Vortex vigorously and incubate to ensure complete extraction.

    • Add water to induce phase separation.

    • Centrifuge and carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with formic acid and ammonium (B1175870) formate; Solvent B: acetonitrile/isopropanol with formic acid and ammonium formate) to separate the different lipid species.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode to ionize the lipid molecules.

    • Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass-to-charge ratio of the target lipid) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

  • Quantification:

    • Generate a standard curve using known concentrations of the target lipid and the internal standard.

    • Quantify the amount of this compound and other sphingolipids in the sample by comparing their peak areas to the peak area of the internal standard and interpolating from the standard curve.

    • Normalize the lipid amounts to the initial amount of protein or cell number.

Conclusion

This compound is a potent modulator of fundamental cellular signaling pathways. Its ability to inhibit ceramide synthase disrupts sphingolipid homeostasis, leading to the induction of ER stress and subsequent apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers investigating the intricate roles of this atypical sphingolipid in health and disease. Further research is warranted to fully elucidate the downstream targets and the complete signaling network affected by this compound, which will be crucial for the development of novel therapeutic strategies targeting these pathways.

References

An In-depth Technical Guide to the Enzymatic Regulation of N-C16-Deoxysphinganine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic regulation of N-C16-deoxysphinganine, a key member of the atypical 1-deoxysphingolipid family. This document details the biosynthetic and metabolic pathways, the enzymes involved, and their regulatory mechanisms. Furthermore, it presents quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate a deeper understanding and further research in this critical area of lipid biology.

Introduction to this compound

This compound, also known as N-palmitoyl-1-deoxysphinganine, is a subtype of 1-deoxydihydroceramides. These atypical sphingolipids are characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and implication in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and cancer.[1][2]

Enzymatic Synthesis and Regulation

The synthesis of this compound is a two-step enzymatic process involving serine palmitoyltransferase (SPT) and ceramide synthases (CerS).

Step 1: Synthesis of 1-Deoxysphinganine by Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step in the biosynthesis of all sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). Under normal physiological conditions, SPT condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine. However, SPT exhibits substrate promiscuity and can utilize L-alanine in place of L-serine, particularly under conditions of low serine availability or in the presence of certain mutations in the SPT subunits.[2] This alternative reaction leads to the formation of 1-deoxysphinganine, the precursor for this compound.

Regulation of SPT Activity:

SPT is a tightly regulated enzyme. Its activity is negatively modulated by the ORMDL proteins (ORM1, ORM2, and ORM3 in mammals). This regulation is crucial for maintaining sphingolipid homeostasis. Mutations in the SPT subunits, SPTLC1 and SPTLC2, can disrupt this regulation and increase the enzyme's affinity for L-alanine, leading to elevated production of 1-deoxysphingolipids.[3]

Step 2: N-acylation by Ceramide Synthases (CerS)

The second step in the formation of this compound is the N-acylation of 1-deoxysphinganine. This reaction is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[4]

Specificity of CerS for C16-CoA:

CerS5 and CerS6 are the primary isoforms responsible for utilizing palmitoyl-CoA (C16-CoA) to acylate the sphingoid base.[4] Studies have shown that 1-deoxysphinganine is a substrate for these enzymes, leading to the formation of this compound.[5] The efficiency of this reaction can be influenced by the cellular concentrations of both 1-deoxysphinganine and C16-CoA.

Inhibition of CerS Activity:

The mycotoxin Fumonisin B1 is a potent inhibitor of ceramide synthases.[1][6][7] Treatment of cells with Fumonisin B1 leads to the accumulation of 1-deoxysphinganine, demonstrating the crucial role of CerS in its downstream metabolism.[1]

Quantitative Data on Deoxysphingolipid Levels

The levels of 1-deoxysphingolipids, including this compound, are altered in various physiological and pathological states. The following tables summarize key quantitative findings from the literature.

ConditionAnalyteFold Change/ConcentrationCell/Tissue TypeReference
Serine/Glycine (B1666218) Starvation (24h)1-Deoxysphinganine (dSA)~15-fold increaseHCT116 cells[2]
Fumonisin B1 Treatment1-Deoxysphinganine (1-deoxySa)ElevatedVero cells, mouse liver and kidney[1]
Type 2 DiabetesDeoxysphinganine and DeoxysphingosineIncreasedHuman plasma[8][9]
Obesity and Type 2 DiabetesC16:0 deoxydihydroceramide (this compound)Significantly related to insulin (B600854) resistanceHuman skeletal muscle[10]
Alanine Supplementation (1 mM, 3 days)Total deoxydihydroceramides~1.5-fold increaseHCT116 cells[11]
SPTLC1 C133W expression (0.1 µg/ml doxycycline, 5 days)Total deoxydihydroceramides~3-fold increaseHCT116 cells[3]

This table presents a selection of quantitative data. For more detailed information, please refer to the cited literature.

Signaling Pathways and Cellular Effects

The accumulation of this compound and other 1-deoxysphingolipids can have significant cytotoxic effects and modulate various signaling pathways.

Induction of Endoplasmic Reticulum (ER) Stress

A primary consequence of elevated 1-deoxysphingolipid levels is the induction of endoplasmic reticulum (ER) stress.[12][13][14] The accumulation of these atypical lipids, particularly very-long-chain 1-deoxyceramides, disrupts ER homeostasis and activates the unfolded protein response (UPR).[12][13]

ER_Stress_Pathway Deoxysphingolipids This compound Accumulation ER Endoplasmic Reticulum Deoxysphingolipids->ER Disrupts Homeostasis UPR Unfolded Protein Response (UPR) Activation ER->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress LCMS_Workflow A Sample Preparation & Internal Standard Spiking B Lipid Extraction A->B C LC Separation (C18 Column) B->C D MS/MS Detection (MRM Mode) C->D E Quantification D->E

References

The Role of N-C16-Deoxysphinganine in Metabolic Syndrome and Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Atypical Sphingolipids in Metabolic Disease

Executive Summary

Elevated levels of atypical 1-deoxysphingolipids (deoxySLs), including N-C16-deoxysphinganine (also known as 1-deoxysphinganine), are increasingly recognized as significant players in the pathophysiology of metabolic syndrome and type 2 diabetes (T2DM).[1][2][3][4][5] Unlike canonical sphingolipids, deoxySLs lack the C1 hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation with cytotoxic effects.[6] This guide provides a comprehensive technical overview of the current understanding of this compound's role in metabolic diseases, focusing on its impact on pancreatic β-cells and insulin (B600854) sensitivity. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction: Atypical Sphingolipids in Metabolic Disease

Sphingolipids are a class of lipids that are integral to cell membrane structure and are involved in various signaling pathways.[7] The de novo synthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA.[4][8] However, SPT can also utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphingoid bases, the precursors to deoxySLs like this compound.[8][9][10] This atypical pathway is enhanced in conditions of metabolic stress.[11]

Elevated plasma concentrations of deoxysphinganine and its metabolites have been identified in individuals with metabolic syndrome, impaired fasting glucose, and T2DM.[4][12] These atypical lipids are not merely biomarkers but are implicated as causative agents in the progression of these diseases, primarily through inducing β-cell dysfunction and promoting insulin resistance.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the association and effects of this compound and related deoxySLs in the context of metabolic diseases.

Table 1: Plasma Levels of Deoxysphingolipids in Human Studies

AnalytePatient GroupConcentration (μmol/L)Control GroupConcentration (μmol/L)p-valueReference
Deoxysphingolipids (dSLs)Metabolic Syndrome0.11 ± 0.04Healthy Controls0.06 ± 0.02p = 5 × 10⁻⁶[8][12]
Deoxysphingolipids (dSLs)Type 2 DiabetesNot significantly different from Metabolic SyndromeHealthy Controls0.06 ± 0.02-[8][12]
1-deoxysphingosineIncident T2DMHigher at baselineNo incident T2DMLower at baselinep=0.010 (adjusted OR=2.1)[15]
1-deoxysphinganineIncident T2DMHigher at baselineNo incident T2DMLower at baselineSimilar to 1-deoxysphingosine[15]
Total 1-deoxydihydroceramidesObese/T2D with Diabetic Neuropathy8.939 pmol/100 μLLean Controls5.195 pmol/100 μLp = 0.005[16]

Table 2: In Vitro Cytotoxicity and Functional Effects of 1-Deoxysphinganine

Cell TypeTreatmentConcentrationEffectReference
Insulin-producing Ins-1 cells1-deoxysphinganineDose-dependentCytotoxicity (senescence, necrosis, apoptosis), compromised glucose-stimulated insulin secretion[1][2]
Primary rat islets1-deoxysphinganine5 μmol/L (for 24h)Cytotoxicity, compromised functionality and cytoarchitecture of β-cells[1]
C2C12 myoblasts1-deoxysphinganine0.5 µM, 1 µM, 3 µMConcentration-dependent decrease in cell viability, induction of apoptosis[5]
C2C12 myotubes1-deoxysphinganine-Reduced insulin-stimulated glucose uptake[14]
NIH-3T3 fibroblasts1-deoxysphinganineDose- and time-dependentInhibition of cell migration[17]

Signaling Pathways Implicated in this compound-Mediated Cellular Dysfunction

This compound and its metabolites exert their detrimental effects by modulating several key signaling pathways involved in cellular stress, inflammation, and metabolism.

Pancreatic β-Cell Cytotoxicity

In pancreatic β-cells, 1-deoxysphinganine induces cytotoxicity through multiple mechanisms.[1][2] It alters cytoskeleton dynamics by causing an accumulation of filamentous actin and activating the Rho family GTPase Rac1.[1][2] Furthermore, it activates stress-related kinase pathways, including Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are antagonistic effectors of cellular senescence.[1][2] The metabolism of 1-deoxysphinganine to 1-deoxy-dihydroceramides, a process involving the upregulation of ceramide synthase 5, is also crucial for its cytotoxic effects.[1][2]

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Pancreatic β-cell) This compound This compound Intracellular Accumulation Intracellular Accumulation This compound->Intracellular Accumulation This compound->Intracellular Accumulation Rac1 Activation Rac1 Activation Intracellular Accumulation->Rac1 Activation alters cytoskeleton dynamics Ceramide Synthase 5 Upregulation Ceramide Synthase 5 Upregulation Intracellular Accumulation->Ceramide Synthase 5 Upregulation Cytoskeletal Alterations Cytoskeletal Alterations Rac1 Activation->Cytoskeletal Alterations 1-Deoxy-dihydroceramides 1-Deoxy-dihydroceramides Ceramide Synthase 5 Upregulation->1-Deoxy-dihydroceramides converts to JNK Activation JNK Activation 1-Deoxy-dihydroceramides->JNK Activation p38 MAPK Activation p38 MAPK Activation 1-Deoxy-dihydroceramides->p38 MAPK Activation Cellular Senescence Cellular Senescence JNK Activation->Cellular Senescence p38 MAPK Activation->Cellular Senescence Cytotoxicity Cytotoxicity Cellular Senescence->Cytotoxicity leads to Apoptosis & Necrosis Apoptosis & Necrosis Cytotoxicity->Apoptosis & Necrosis Compromised GSIS Compromised GSIS Cytotoxicity->Compromised GSIS results in

Caption: this compound signaling in pancreatic β-cells.

Skeletal Muscle Insulin Resistance

In skeletal muscle, the accumulation of deoxysphingolipids is inversely correlated with insulin sensitivity.[14] These atypical lipids are thought to contribute to insulin resistance by activating inflammatory pathways. Specifically, they can lead to the phosphorylation of IKKα/β, which in turn activates the NF-κB pathway.[14] Additionally, deoxysphingolipids have been shown to decrease the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and insulin sensitivity.[14] The culmination of these signaling events is a reduction in insulin-stimulated glucose uptake by muscle cells.[14]

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Skeletal Myotube) This compound This compound Intracellular Accumulation Intracellular Accumulation This compound->Intracellular Accumulation This compound->Intracellular Accumulation IKKα/β Phosphorylation IKKα/β Phosphorylation Intracellular Accumulation->IKKα/β Phosphorylation AMPK Phosphorylation (Decreased) AMPK Phosphorylation (Decreased) Intracellular Accumulation->AMPK Phosphorylation (Decreased) NF-κB Activation NF-κB Activation IKKα/β Phosphorylation->NF-κB Activation Insulin Resistance Insulin Resistance NF-κB Activation->Insulin Resistance promotes AMPK Phosphorylation (Decreased)->Insulin Resistance promotes Decreased Glucose Uptake Decreased Glucose Uptake Insulin Resistance->Decreased Glucose Uptake

Caption: this compound's impact on insulin signaling in skeletal muscle.

Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Ins-1 (Insulinoma Cell Line): Used as a model for pancreatic β-cells to study cytotoxicity and insulin secretion.[1][2]

    • C2C12 (Mouse Myoblast Cell Line): Differentiated into myotubes to investigate effects on insulin sensitivity and glucose uptake in a skeletal muscle model.[5][14]

    • NIH-3T3 (Fibroblast Cell Line): Utilized for cell migration assays.[17]

  • Primary Cells:

    • Isolated Rat Islets: To confirm findings from cell lines in a more physiologically relevant primary cell model. Islets are typically isolated from Wistar rats.[1]

  • Lipid Preparation and Delivery:

    • 1-deoxysphinganine is dissolved in absolute ethanol (B145695) to create a stock solution (e.g., 1 mM).[5]

    • Fatty acid-free bovine serum albumin (BSA) is used as a carrier to deliver the lipid to the cells in culture media.[1]

Animal Models
  • Streptozotocin (STZ)-Induced Diabetic Rats: This model is used to induce a state of diabetes to study the in vivo levels and effects of deoxysphingolipids.[8][12] STZ is a chemical that is toxic to pancreatic β-cells.

  • Nutritionally Induced Type 2 Diabetic Golden Hamsters: A model that more closely mimics the development of T2DM in humans through dietary manipulation.[18]

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The primary method for the quantification of sphingoid bases, including 1-deoxysphinganine and its metabolites, in plasma, cells, and tissues.[9][19] This technique allows for high sensitivity and specificity.

  • Western Blotting: Used to quantify the phosphorylation status and total protein levels of key signaling molecules such as JNK, p38 MAPK, AKT, IKKα/β, and AMPK.[1]

  • Cell Viability and Apoptosis Assays:

    • MTT Assay: To assess metabolic activity as an indicator of cell viability.[5]

    • Trypan Blue Exclusion Assay: To count the number of viable cells.[5]

    • Immunostaining for Cleaved Caspase-3: To detect a key marker of apoptosis.[5]

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay: To measure the functional capacity of pancreatic β-cells to secrete insulin in response to glucose.[1]

  • Glucose Uptake Assay: In skeletal muscle cells, radio-labeled 2-deoxyglucose (e.g., [3H] 2-DOG) is used to measure insulin-stimulated glucose uptake.[18]

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_functional Functional Assays Plasma Plasma Lipid_Extraction Lipid Extraction Plasma->Lipid_Extraction Cells Cells Cells->Lipid_Extraction Tissues Tissues Tissues->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Quantification Quantification of This compound LC_MS->Quantification Cell_Culture Cell Culture (e.g., Ins-1, C2C12) Lipid_Treatment Treatment with This compound Cell_Culture->Lipid_Treatment Western_Blot Western Blot (Signaling Proteins) Lipid_Treatment->Western_Blot Viability_Assays Viability/Apoptosis Assays Lipid_Treatment->Viability_Assays Glucose_Uptake Glucose Uptake Assay Lipid_Treatment->Glucose_Uptake

Caption: General experimental workflow for studying this compound.

Therapeutic Implications and Future Directions

The accumulating evidence strongly suggests that this compound and other deoxySLs are not just biomarkers but also active contributors to the pathogenesis of T2DM and metabolic syndrome. This positions the deoxySL synthesis pathway as a potential therapeutic target.[1][2] Strategies aimed at reducing the production or promoting the clearance of these atypical lipids could offer novel approaches to preserving β-cell function and improving insulin sensitivity.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which deoxysphingolipids induce cellular stress and disrupt signaling pathways.

  • Identifying and validating inhibitors of SPT or modulators of its substrate specificity as potential therapeutic agents.

  • Conducting larger prospective clinical studies to further establish the predictive value of plasma deoxysphingolipid levels for the development of T2DM and its complications.

References

An In-depth Technical Guide on the Intracellular Localization and Transport of N-C16-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-C16-Deoxysphinganine (dSA), an atypical sphingolipid, is synthesized when serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine. This metabolic shift can be triggered by serine deficiency, elevated alanine (B10760859) levels, or genetic mutations in SPT, and is associated with conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Unlike canonical sphingolipids, dSA and its downstream metabolites, such as deoxyceramides, lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their intracellular accumulation. This guide provides a comprehensive overview of the current understanding of the intracellular localization and transport of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated cellular pathways.

Synthesis and Metabolism of this compound

The biosynthesis of this compound is a deviation from the canonical sphingolipid synthesis pathway and primarily occurs at the endoplasmic reticulum (ER), where the serine palmitoyltransferase (SPT) enzyme complex is located.[1] Under physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, the precursor to all canonical sphingolipids. However, under conditions of serine depletion or pathologically elevated alanine, SPT can utilize L-alanine as a substrate, leading to the formation of 1-deoxysphinganine.[2][3]

Once synthesized, this compound can be further metabolized, primarily through N-acylation by ceramide synthases (CerS), to form N-C16-deoxy(dihydro)ceramides.[4] A key structural feature of deoxysphingolipids is the absence of the C1-hydroxyl group. This seemingly minor modification has profound metabolic consequences, as it prevents their conversion into complex sphingolipids and also blocks their degradation via the canonical catabolic pathway that involves phosphorylation to a 1-phosphate derivative and subsequent cleavage by sphingosine-1-phosphate lyase.[4][5] This metabolic inertia leads to the accumulation of deoxysphingolipids within the cell, which is linked to their cytotoxic effects.

Intracellular Localization of this compound and its Metabolites

The intracellular distribution of this compound and its derivatives is a critical determinant of their biological activity and toxicity. The primary sites of accumulation appear to be the endoplasmic reticulum and mitochondria.

2.1. Endoplasmic Reticulum (ER): The Site of Synthesis and Retention

As the location of SPT, the ER is the initial site of this compound synthesis.[1] Studies utilizing metabolically tagged 1-deoxysphingolipids have shown that they are largely retained within the ER in cell lines such as RPE-1 cells.[6] This retention is thought to be a consequence of inefficient sorting into vesicular carriers at ER exit sites (ERES).[6] The accumulation of long-chain 1-deoxysphingolipids within the ER has been shown to decrease membrane fluidity and lead to an enlargement of the ERES.[6]

2.2. Mitochondria: A Key Target of Deoxysphingolipid-Induced Toxicity

A significant body of evidence points to the accumulation of deoxysphingolipids in mitochondria, where they exert their cytotoxic effects.[4] The use of alkyne-labeled deoxysphinganine analogs has demonstrated their rapid localization to mitochondria, preceding the detection of downstream metabolites.[7] This mitochondrial accumulation is associated with mitochondrial fragmentation and dysfunction.[4][7]

2.3. Other Organelles

While the ER and mitochondria are the most prominently reported sites of deoxysphingolipid accumulation, their presence in other organelles is less well-characterized. The transport of ceramides (B1148491) to the Golgi apparatus is a key step in the synthesis of complex sphingolipids.[8] However, due to the inefficient vesicular transport of deoxysphingolipids from the ER, their levels in the Golgi are presumed to be low.

Intracellular Transport of this compound

The mechanisms governing the movement of this compound and its metabolites between organelles are not fully understood but appear to involve both non-vesicular and vesicular transport pathways, albeit with some notable differences from canonical sphingolipids.

3.1. Non-Vesicular Transport

The ceramide transfer protein (CERT) is a key player in the non-vesicular transport of ceramide from the ER to the Golgi.[9][10] In vitro studies have shown that CERT can also transport 1-deoxydihydroceramide.[6] However, the interaction is likely different from that with canonical ceramide, as the C1-hydroxyl group, which is absent in deoxysphingolipids, is involved in hydrogen bonding with residues in the START domain of CERT.[6] Despite this in vitro activity, the in vivo relevance for transport to the Golgi may be limited by the retention of deoxysphingolipids at ERES.[6] The mechanism of transport to mitochondria remains to be fully elucidated but is likely a critical step in their pathological effects.

3.2. Vesicular Transport

As mentioned, evidence suggests that the inclusion of deoxysphingolipids into COPII vesicles at ERES is inefficient, leading to their accumulation in the ER.[6] This impaired vesicular transport is a key distinction from canonical ceramides and contributes to the altered intracellular distribution of deoxysphingolipids.

Quantitative Data on Subcellular Distribution

The following table summarizes the available quantitative and semi-quantitative data on the subcellular distribution of deoxysphingolipids. It is important to note that direct quantitative measurements of this compound in different organelles are sparse, and the data is often presented as relative changes or is qualitative.

OrganelleCell TypeMethodFindingsReference(s)
Endoplasmic Reticulum RPE-1Bioorthogonal LabelingRetained in the ER and at ER exit sites (ERES).[6]
Mitochondria Mouse Embryonic FibroblastsAlkyne-Deoxysphinganine AnalogRapid localization to mitochondria.[7]
Mitochondria VariousNot SpecifiedAccumulation leads to mitochondrial dysfunction.[4]

Experimental Protocols

5.1. Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of different organelles to study the distribution of this compound.

  • Cell Lysis: Homogenize cells in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation (e.g., 1,000 x g for 10 min): Pellet nuclei and intact cells. The supernatant contains cytoplasm and other organelles.

  • Medium-Speed Centrifugation (e.g., 10,000 x g for 20 min): Pellet mitochondria from the supernatant of the previous step.

  • High-Speed Centrifugation (e.g., 100,000 x g for 1 hour): Pellet microsomes (ER and Golgi fragments) from the supernatant of the mitochondrial spin. The resulting supernatant is the cytosolic fraction.

  • Lipid Extraction and Analysis: Extract lipids from each fraction using a suitable method (e.g., Bligh-Dyer) and analyze this compound levels by LC-MS/MS.

5.2. Metabolic Labeling with Click Chemistry

This method allows for the visualization of deoxysphingolipid localization in cells.

  • Metabolic Labeling: Incubate cells with an alkyne- or azide-modified analog of L-alanine or a fatty acid precursor that will be incorporated into deoxysphingolipids.

  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a mild detergent like Triton X-100.

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a fluorescent probe to the metabolically incorporated bioorthogonal handle.

  • Imaging: Visualize the subcellular localization of the fluorescently labeled deoxysphingolipids using fluorescence microscopy.

Signaling Pathways and Visualizations

6.1. Deoxysphinganine as a Sensor of Serine Starvation

Under conditions of serine and glycine (B1666218) starvation, the accumulation of this compound acts as a cellular sensor, leading to the proteasomal degradation of sphingosine (B13886) kinase 1 (SK1).[11] This, in turn, increases the levels of sphingosine, which can mediate adaptive responses.[11]

DeoxySA_Signaling Serine_Glycine_Starvation Serine/Glycine Starvation SPT SPT Serine_Glycine_Starvation->SPT Alanine Alanine Alanine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT dSA This compound (dSA) SPT->dSA SK1 Sphingosine Kinase 1 (SK1) dSA->SK1 Proteasomal_Degradation Proteasomal Degradation SK1->Proteasomal_Degradation leads to Sphingosine Sphingosine Proteasomal_Degradation->Sphingosine increases Adaptive_Responses Adaptive Cellular Responses Sphingosine->Adaptive_Responses

Caption: dSA signaling in response to serine/glycine starvation.

6.2. Experimental Workflow for Studying Deoxysphingolipid Localization

The following workflow outlines the key steps in investigating the intracellular localization of this compound.

Experimental_Workflow Cell_Culture Cell Culture Treatment Induce DeoxySL Synthesis (e.g., Serine Starvation, Alanine Supplementation) Cell_Culture->Treatment Subcellular_Fractionation Subcellular Fractionation Treatment->Subcellular_Fractionation Bioorthogonal_Labeling Bioorthogonal Labeling (Click Chemistry) Treatment->Bioorthogonal_Labeling Lipid_Extraction Lipid Extraction Subcellular_Fractionation->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Quantitative_Analysis Quantitative Analysis of DeoxySLs in Fractions LC_MS_MS->Quantitative_Analysis Fluorescence_Microscopy Fluorescence Microscopy Bioorthogonal_Labeling->Fluorescence_Microscopy Image_Analysis Image Analysis and Co-localization Studies Fluorescence_Microscopy->Image_Analysis

Caption: Workflow for deoxysphingolipid localization studies.

Conclusion

The intracellular localization and transport of this compound are intrinsically linked to its synthesis at the ER and its subsequent metabolic fate. Its retention in the ER and accumulation in mitochondria are key events that underpin its cellular effects. While progress has been made in identifying some of the molecular players involved in its transport, such as CERT, a complete picture, particularly regarding its trafficking to mitochondria, is still emerging. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the complex cell biology of this atypical sphingolipid and its role in health and disease. A deeper understanding of these processes will be crucial for the development of therapeutic strategies targeting the pathological consequences of deoxysphingolipid accumulation.

References

Methodological & Application

Quantitative Analysis of 1-Deoxydihydroceramides in Cultured Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxydihydroceramides (doxDHCer) are a class of atypical sphingolipids that have garnered increasing interest in biomedical research. Unlike canonical sphingolipids, which are derived from the condensation of serine and palmitoyl-CoA, doxDHCer are synthesized when serine palmitoyltransferase (SPT) utilizes alanine (B10760859) as a substrate.[1][2] This substitution results in the absence of the C1 hydroxyl group, rendering these lipids resistant to degradation by the canonical sphingolipid catabolic pathways.[1] Accumulating evidence suggests the involvement of doxDHCer in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][3][4] Therefore, accurate quantification of doxDHCer in cultured cells is crucial for elucidating their physiological functions and their roles in disease pathogenesis.

This application note provides a detailed protocol for the quantitative analysis of 1-deoxydihydroceramides in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 1-Deoxydihydroceramide (B12091950) Biosynthesis

The biosynthesis of 1-deoxydihydroceramides begins with the condensation of L-alanine and Palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). This reaction is in contrast to the canonical sphingolipid pathway where L-serine is the substrate. The resulting 3-keto-1-deoxysphinganine is then reduced to 1-deoxysphinganine. Subsequently, ceramide synthases (CerS) N-acylate 1-deoxysphinganine to form 1-deoxydihydroceramides. Due to the lack of the C1-hydroxyl group, 1-deoxydihydroceramides cannot be further metabolized to complex sphingolipids or degraded by canonical pathways.

cluster_0 Biosynthesis Pathway Palmitoyl-CoA Palmitoyl-CoA Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->Serine_Palmitoyltransferase L-Alanine L-Alanine L-Alanine->Serine_Palmitoyltransferase 3-keto-1-deoxysphinganine 3-keto-1-deoxysphinganine Serine_Palmitoyltransferase->3-keto-1-deoxysphinganine Reduction Reduction 3-keto-1-deoxysphinganine->Reduction 1-deoxysphinganine 1-deoxysphinganine Reduction->1-deoxysphinganine Ceramide_Synthases Ceramide Synthases (CerS) 1-deoxysphinganine->Ceramide_Synthases 1-deoxydihydroceramides 1-deoxydihydroceramides Ceramide_Synthases->1-deoxydihydroceramides Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->Ceramide_Synthases

Caption: Biosynthesis of 1-deoxydihydroceramides.

Quantitative Data of 1-Deoxydihydroceramides in Cultured Cells

The following table summarizes the quantitative data of 1-deoxydihydroceramides and related sphingolipids in RAW 264.7 macrophage-like cells.[5] The data is presented as nmol/mg of protein.

SphingolipidDay 1 in Culture (nmol/mg protein)Day 4 in Culture (nmol/mg protein)
1-Deoxydihydroceramide (doxDHCer) 0.43 ± 0.07 0.75 ± 0.01
Ceramide (Cer)1.35 ± 0.260.82 ± 0.07
1-Deoxymethyl-dihydroceramide0.04 ± 0.010.09 ± 0.01

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of 1-deoxydihydroceramides in cultured cells involves several key steps, from cell culture and harvesting to lipid extraction, sample preparation, and finally, LC-MS/MS analysis and data processing.

Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting & Washing Cell_Culture->Harvesting Internal_Standard Add Internal Standard Harvesting->Internal_Standard Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Phase_Separation 4. Phase Separation Lipid_Extraction->Phase_Separation Internal_Standard->Lipid_Extraction Drying 5. Drying of Organic Phase Phase_Separation->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_MS_MS 7. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis 8. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for doxDHCer analysis.

Detailed Experimental Protocols

Cell Culture and Harvesting
  • Cell Seeding: Plate cells (e.g., RAW 264.7) in appropriate culture dishes at a desired density and allow them to adhere and grow for a specified period (e.g., 24 hours or 4 days).[5]

  • Treatment (Optional): If studying the effect of a compound, treat the cells for the desired duration.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in a known volume of PBS and transfer to a conical tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

  • Protein Quantification: Determine the protein concentration of a parallel cell lysate using a standard method (e.g., BCA assay) for normalization of lipid levels.[5]

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is adapted from established methods for sphingolipid extraction.[6]

  • Reagent Preparation:

  • Extraction Procedure:

    • To the cell pellet, add 1 mL of a chloroform:methanol mixture (1:2, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Add an appropriate amount of internal standard (e.g., C17-1-deoxydihydroceramide).

    • Incubate on a shaker for 1 hour at room temperature.

    • Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the lower organic phase into a new glass tube.

    • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, centrifuge, and pool the organic phases.

    • Dry the combined organic extracts under a stream of nitrogen gas.

    • Store the dried lipid extract at -20°C.

Sample Preparation for LC-MS/MS
  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mobile phase-compatible solvent. The volume will depend on the expected concentration of the analytes.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are general parameters for the analysis of 1-deoxydihydroceramides. Specific conditions may need to be optimized for the instrument used.[7][8][9][10]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each 1-deoxydihydroceramide species and the internal standard need to be determined. For example, the precursor ion will be the [M+H]+ adduct of the specific doxDHCer, and the product ion will be a characteristic fragment.

    • Optimization: Collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for each 1-deoxydihydroceramide species and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve using known concentrations of authentic 1-deoxydihydroceramide standards spiked with a constant amount of the internal standard.

  • Quantification: Calculate the concentration of each 1-deoxydihydroceramide species in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalization: Normalize the quantified lipid levels to the protein concentration of the initial cell lysate to account for variations in cell number.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of 1-deoxydihydroceramides in cultured cells. The detailed protocols and workflow are intended to assist researchers in accurately measuring these atypical sphingolipids, thereby facilitating a deeper understanding of their biological significance in health and disease. The use of LC-MS/MS with stable isotope-labeled internal standards ensures high sensitivity and specificity, which is essential for reliable quantification.

References

Application Notes and Protocols: Stable Isotope Labeling Strategies for Tracing N-C16-Deoxysphinganine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that are implicated in the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, deoxySLs are formed when serine palmitoyltransferase (SPT) utilizes alanine.[2][3] This results in the formation of a sphingoid base lacking the C1-hydroxyl group, a critical functional group for the canonical degradation pathway.[1][3] Consequently, deoxySLs, including N-C16-deoxysphinganine (a 1-deoxy-dihydroceramide), are considered "dead-end" metabolites that can accumulate to toxic levels.[1] However, recent studies suggest the existence of a cytochrome P450-dependent metabolic pathway for their degradation.[1]

Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for tracing the metabolic fate of molecules in biological systems.[4][5] By introducing precursors enriched with heavy isotopes (e.g., ¹³C or ²H), researchers can track their incorporation into downstream metabolites, providing insights into metabolic pathways and fluxes.[6][7] These application notes provide detailed protocols for using stable isotope labeling to trace the metabolism of this compound in cell culture.

Principles of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a non-radioactive, heavy isotope-labeled precursor into a biological system.[4] For tracing this compound metabolism, suitable labeled precursors include [U-¹³C₁₆]palmitate or labeled alanine. The heavy isotopes from these precursors are incorporated into newly synthesized deoxysphingolipids. Mass spectrometry can then distinguish between the labeled (newly synthesized) and unlabeled (pre-existing) lipid species based on their mass-to-charge (m/z) ratio.[5][8] This allows for the quantitative analysis of the synthesis and turnover of this compound and its potential metabolites.

Metabolic Pathways

The synthesis of this compound diverges from the canonical sphingolipid pathway at the initial condensation step catalyzed by serine palmitoyltransferase (SPT).

cluster_canonical Canonical Sphingolipid Synthesis cluster_deoxy Deoxysphingolipid Synthesis serine L-Serine spt_canonical SPT serine->spt_canonical palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt_canonical cer_synthase Ceramide Synthase palmitoyl_coa->cer_synthase sphinganine Sphinganine spt_canonical->sphinganine 3-ketosphinganine sphinganine->cer_synthase s1p_lyase S1P Lyase sphinganine->s1p_lyase via Sphingosine & S1P dh_ceramide Dihydroceramide (e.g., N-C16-sphinganine) cer_synthase->dh_ceramide desaturase DES dh_ceramide->desaturase ceramide Ceramide desaturase->ceramide complex_sl Complex Sphingolipids ceramide->complex_sl degradation Degradation s1p_lyase->degradation alanine L-Alanine spt_deoxy SPT alanine->spt_deoxy deoxysphinganine 1-Deoxysphinganine spt_deoxy->deoxysphinganine cer_synthase_deoxy Ceramide Synthase deoxysphinganine->cer_synthase_deoxy n_c16_deoxysphinganine This compound cer_synthase_deoxy->n_c16_deoxysphinganine cyp450 CYP4F Enzymes n_c16_deoxysphinganine->cyp450 no_degradation No Canonical Degradation (Lacks C1-OH) n_c16_deoxysphinganine->no_degradation hydroxylated_metabolites Hydroxylated Metabolites cyp450->hydroxylated_metabolites palmitoyl_coa_deoxy Palmitoyl-CoA palmitoyl_coa_deoxy->spt_deoxy palmitoyl_coa_deoxy2 Palmitoyl-CoA palmitoyl_coa_deoxy2->cer_synthase_deoxy

Caption: Biosynthesis of canonical versus deoxysphingolipids.

Experimental Workflow

A typical stable isotope tracing experiment to monitor this compound metabolism involves several key steps, from cell culture to data analysis.

cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., HEK293, DRG neurons) labeling 2. Stable Isotope Labeling (e.g., [U-13C16]palmitate) cell_culture->labeling quenching 3. Quench Metabolism (Cold PBS wash) labeling->quenching extraction 4. Lipid Extraction (e.g., Bligh-Dyer method) quenching->extraction analysis 5. LC-MS/MS Analysis extraction->analysis data_processing 6. Data Processing (Peak integration, isotopologue analysis) analysis->data_processing interpretation 7. Data Interpretation (Metabolic flux, pathway identification) data_processing->interpretation

Caption: Workflow for stable isotope tracing of lipid metabolism.

Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol describes the labeling of cultured cells with [U-¹³C₁₆]palmitate to trace its incorporation into this compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • [U-¹³C₁₆]palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Preparation of Labeled Palmitate-BSA Conjugate: a. Prepare a 10 mM stock solution of [U-¹³C₁₆]palmitic acid in ethanol. b. Prepare a 1.7 mM solution of fatty acid-free BSA in serum-free DMEM. c. Add the labeled palmitic acid stock solution to the BSA solution to a final concentration of 100 µM while vortexing to facilitate conjugation.

  • Labeling: a. When cells reach ~80% confluency, aspirate the growth medium. b. Wash the cells once with warm PBS. c. Add the labeling medium (DMEM with 10% FBS, 1% penicillin-streptomycin, and the 100 µM [U-¹³C₁₆]palmitate-BSA conjugate) to the cells. d. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.[6]

  • Metabolite Quenching: a. At each time point, aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS to stop metabolic activity. c. Proceed immediately to lipid extraction.

Protocol 2: Lipid Extraction

This protocol is for the extraction of total lipids from cultured cells.

Materials:

Procedure:

  • After the final PBS wash, add 1 mL of ice-cold methanol to each well of the 6-well plate.

  • Scrape the cells and transfer the cell lysate to a glass centrifuge tube.

  • Add 2 mL of ice-cold chloroform to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.8 mL of ice-cold 0.9% NaCl solution.

  • Vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of labeled this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Chromatographic Separation:

    • Inject the resuspended lipid extract onto the C18 column.

    • Use a gradient elution program with mobile phases such as:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • The gradient should be optimized to separate this compound from other lipid species.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument to detect the specific transitions for both unlabeled and labeled this compound.

      • Unlabeled this compound (m/z 524.5): Monitor the transition corresponding to the loss of the N-acyl chain.

      • ¹³C₁₆-labeled this compound (m/z 540.5): Monitor the corresponding mass-shifted transition.

    • On a high-resolution mass spectrometer, extract the exact masses of the unlabeled and all possible ¹³C-isotopologues.[9]

  • Data Analysis:

    • Integrate the peak areas for each isotopologue at each time point.

    • Calculate the percentage of label incorporation by dividing the peak area of the labeled species by the sum of the peak areas of both labeled and unlabeled species.

    • Plot the percentage of label incorporation over time to determine the rate of synthesis.

Data Presentation

The quantitative data from a stable isotope tracing experiment can be summarized in tables to facilitate comparison and interpretation.

Table 1: Incorporation of ¹³C from [U-¹³C₁₆]Palmitate into Sphingolipid Species

Time (hours)Labeled this compound (pmol/mg protein)Labeled N-C16-Sphinganine (pmol/mg protein)
00.0 ± 0.00.0 ± 0.0
25.2 ± 0.885.3 ± 9.1
612.6 ± 1.5210.4 ± 18.7
1220.1 ± 2.2350.1 ± 25.6
2424.5 ± 2.9415.8 ± 30.2
Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Relative Abundance of Labeled Isotopologues of this compound at 24 hours

IsotopologueRelative Abundance (%)
M+0 (Unlabeled)35.2 ± 3.5
M+16 (¹³C₁₆-labeled)64.8 ± 3.5
Data are represented as mean ± standard deviation from three independent experiments.

Concluding Remarks

The protocols and strategies outlined in these application notes provide a robust framework for investigating the metabolism of this compound. By using stable isotope labeling, researchers can gain valuable insights into the synthesis, turnover, and potential degradation pathways of this toxic lipid class. This knowledge is crucial for understanding the pathophysiology of diseases associated with elevated deoxysphingolipid levels and for the development of novel therapeutic interventions.

References

Application Note: A Robust LC-MS/MS-Based Ceramide Synthase Activity Assay Using 1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and critical signaling molecules involved in processes like apoptosis, cell proliferation, and stress responses.[1] They are synthesized by a family of six ceramide synthases (CerS1-6) in mammals, each of which displays specificity for acyl-CoAs of particular chain lengths.[2][3] For instance, CerS5 and CerS6 preferentially use palmitoyl-CoA (C16-CoA) to synthesize C16-ceramide.[2] The distinct biological functions of different ceramide species underscore the importance of accurately measuring the activity of individual CerS enzymes.

Under certain pathological conditions, or when cellular serine levels are low, the enzyme serine palmitoyltransferase (SPT) can utilize alanine (B10760859) instead of serine, leading to the formation of 1-deoxysphingolipids, such as 1-deoxysphinganine.[4][5] These atypical sphingolipids lack the C1 hydroxyl group, which prevents their canonical degradation and conversion to complex sphingolipids.[5] 1-deoxysphinganine can be acylated by ceramide synthases to form 1-deoxyceramides.[4][6] The accumulation of these metabolites has been linked to cellular stress and neurotoxicity, making the study of their formation critical.[5][7]

This application note provides a detailed protocol for an in vitro ceramide synthase activity assay using 1-deoxysphinganine and C16-CoA as substrates. The resulting product, N-C16-deoxydihydroceramide, is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a highly sensitive and specific method for characterizing CerS activity, particularly for CerS5 and CerS6.[8]

Assay Principle and Workflow

The assay quantifies the activity of ceramide synthases by measuring the rate of formation of N-C16-deoxydihydroceramide. The enzyme source, typically a cell or tissue lysate or a microsomal fraction, is incubated with the sphingoid base substrate, 1-deoxysphinganine, and the acyl donor, palmitoyl-CoA (C16-CoA). The reaction is catalyzed by ceramide synthases present in the sample. Following incubation, the reaction is quenched and lipids are extracted. The product, N-C16-deoxydihydroceramide, is then detected and quantified using a highly specific and sensitive LC-MS/MS method, with normalization to an appropriate internal standard.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_enzyme Prepare Enzyme Source (e.g., Cell Lysate, Microsomes) reaction Incubate Enzyme Source with Substrates (37°C, 20-30 min) prep_enzyme->reaction prep_reagents Prepare Substrates & Buffers (1-Deoxysphinganine, C16-CoA, Assay Buffer) prep_reagents->reaction extraction Quench Reaction & Perform Lipid Extraction reaction->extraction Stop Reaction lcms LC-MS/MS Analysis extraction->lcms Inject Sample quant Quantify Product & Calculate Enzyme Activity lcms->quant Integrate Peaks

Caption: Experimental workflow for the ceramide synthase assay.

De Novo Sphingolipid and Deoxysphingolipid Synthesis Pathway

Ceramide synthesis is a central part of the sphingolipid metabolic network. The canonical pathway begins with the condensation of serine and palmitoyl-CoA. However, the promiscuity of serine palmitoyltransferase (SPT) allows for the use of alanine, initiating the synthesis of cytotoxic 1-deoxysphingolipids. Ceramide synthases (CerS) are key enzymes in both pathways, acylating the sphingoid base to form either dihydroceramide (B1258172) or 1-deoxydihydroceramide.

G palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt serine L-Serine serine->spt Canonical Pathway alanine L-Alanine alanine->spt Atypical Pathway deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine sphinganine (B43673) Sphinganine (Dihydrosphingosine) spt->sphinganine cers Ceramide Synthase (CerS) deoxysphinganine->cers sphinganine->cers deoxyceramide N-C16-Deoxydihydroceramide (Toxic Metabolite) cers->deoxyceramide dihydroceramide C16-Dihydroceramide cers->dihydroceramide c16_coa C16-CoA c16_coa->cers desaturase DES dihydroceramide->desaturase ceramide C16-Ceramide desaturase->ceramide complex Complex Sphingolipids ceramide->complex

Caption: Deoxysphingolipid synthesis via ceramide synthase.

Experimental Protocols

Materials and Reagents
  • 1-Deoxysphinganine (d18:0)

  • Palmitoyl-CoA (C16:0-CoA)

  • C17-Ceramide (d18:1/17:0) or other suitable non-endogenous lipid for use as an internal standard (IS)

  • HEPES

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA), fatty acid-free

  • BCA Protein Assay Kit

  • Methanol, Chloroform, Water (LC-MS Grade)

  • Formic Acid

Preparation of Buffers and Reagents
ReagentCompositionStorage
Assay Buffer (2X) 40 mM HEPES (pH 7.4), 50 mM KCl, 4 mM MgCl₂4°C
Substrate Mix (10X) 200 µM 1-Deoxysphinganine, 200 µM Fatty Acid-Free BSA in Assay Buffer (1X)-20°C (aliquots)
Acyl-CoA Solution 5 mM Palmitoyl-CoA in water-20°C (aliquots)
Internal Standard 1 µM C17-Ceramide in Methanol-20°C

Note: To prepare the Substrate Mix, gently warm and sonicate the 1-deoxysphinganine/BSA solution to ensure complete solubilization.

Preparation of Enzyme Source (Cell Lysate)
  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold 1X Assay Buffer.

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF) or by using a Dounce homogenizer.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant (post-nuclear supernatant) and determine the protein concentration using a BCA assay.

  • The lysate can be used immediately or stored in aliquots at -80°C.

In Vitro Ceramide Synthase Assay Protocol
  • In a microcentrifuge tube, combine the components as described in the table below. Prepare a master mix of buffer and substrate for multiple reactions.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Palmitoyl-CoA.

  • Incubate at 37°C for 20-30 minutes in a shaking water bath.

  • Stop the reaction by adding 750 µL of Chloroform:Methanol (1:2, v/v) containing the internal standard.

ComponentVolume (µL)Final Concentration
2X Assay Buffer501X
10X Substrate Mix1020 µM
Enzyme Source (Lysate)10-3020-100 µg protein
Waterto 95 µL-
5 mM Palmitoyl-CoA5250 µM
Total Volume 100

Note: Include control reactions, such as no-enzyme controls (replace lysate with buffer) and no-substrate controls, to check for background signal.

Lipid Extraction
  • After stopping the reaction, vortex the sample vigorously for 1 minute.

  • Add 250 µL of Chloroform and vortex again.

  • Add 250 µL of water and vortex to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in 100 µL of Methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis should be performed on an LC system coupled to a triple quadrupole mass spectrometer.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 80% B, ramp to 100% B over 10 min, hold for 5 min, re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions N-C16-deoxydihydroceramide (d18:0/16:0): m/z 524.5 → 266.3 Internal Standard (C17-Ceramide): m/z 552.5 → 264.3

Note: MRM transitions should be optimized on the specific instrument used. The product ion m/z 266.3 corresponds to the sphinganine backbone fragment, while m/z 264.3 corresponds to the sphingosine (B13886) backbone fragment.[9]

Data Analysis and Expected Results

  • Quantification : Integrate the peak areas for the N-C16-deoxydihydroceramide product and the internal standard.

  • Calculate Response Ratio : Divide the peak area of the product by the peak area of the internal standard.

  • Determine Amount of Product : Use a standard curve of synthetic N-C16-deoxydihydroceramide to convert the response ratio to an absolute amount (e.g., in pmol).

  • Calculate Specific Activity : Normalize the amount of product formed to the incubation time and the amount of protein in the reaction. The final activity is typically expressed as pmol/min/mg protein .

This assay is expected to show high activity in cells or tissues expressing CerS5 and/or CerS6, the two ceramide synthases with a strong preference for C16-CoA.[2] The assay can be adapted to screen for inhibitors by including test compounds in the reaction mixture or to compare CerS activity between different biological samples. The kinetic parameters of the enzyme for 1-deoxysphinganine can also be determined by varying the substrate concentration.[10]

References

Application of N-C16-Deoxysphinganine to Investigate Sphingolipid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is a crucial bioactive sphingolipid for researchers investigating the intricate pathways of sphingolipid metabolism. As the N-acylated form of 1-deoxysphinganine, it serves as a potent tool to probe the roles of atypical sphingolipids in various cellular processes. Unlike canonical sphingolipids, deoxysphingolipids lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation in certain pathological conditions. This accumulation is associated with cellular toxicity and has been implicated in diseases such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetes. These application notes provide detailed protocols for the use of this compound in cell culture and in vitro enzymatic assays to elucidate its effects on sphingolipid metabolism.

Mechanism of Action

This compound is an analog of dihydroceramide (B1258172) and acts as an intermediate in the deoxydihydrosphingolipid pathway. Its primary mode of action in experimental settings is the potential inhibition of ceramide synthases (CerS). By competing with natural substrates, it can modulate the production of canonical ceramides, leading to downstream effects on complex sphingolipid synthesis and signaling cascades. Furthermore, its metabolic fate and the bioactivity of its potential metabolites are of significant interest in understanding the pathophysiology of deoxysphingolipid-related diseases.

Data Presentation

The following tables summarize key quantitative data for deoxysphingolipids and related compounds from published literature. This information is critical for designing experiments and interpreting results.

Table 1: Cytotoxicity Data for Deoxysphingolipids

CompoundCell LineAssayDurationCytotoxicity MetricValue
1-deoxysphinganineMouse embryonic fibroblasts (MEFs)Not SpecifiedNot SpecifiedLD507 µM

Table 2: Ceramide Synthase Inhibition Data

CompoundEnzyme SourceSubstrateInhibition MetricValue
N-palmitoyl-aminopentol (PAP1)Rat liver microsomes[³H]sphingosine~50% inhibition~9 µM

Table 3: Exemplary Concentrations for Cell-Based Assays

CompoundCell LineObserved EffectConcentration
1-deoxysphinganineHCT116 (Human colon carcinoma)Increased intracellular ROS0.5 µM

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from established fluorescence-based ceramide synthase assays and can be used to assess the inhibitory potential of this compound.

Materials:

  • This compound

  • NBD-sphinganine (fluorescent substrate)

  • Palmitoyl-CoA (C16:0-CoA)

  • Cell or tissue homogenates (as a source of ceramide synthases)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂

  • Defatted Bovine Serum Albumin (BSA)

  • Reaction Stop Solution: Chloroform:Methanol (B129727) (2:1, v/v)

  • Thin Layer Chromatography (TLC) system or Solid Phase Extraction (SPE) cartridges

  • Fluorescence plate reader or HPLC with a fluorescence detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Prepare a stock solution of NBD-sphinganine in ethanol.

    • Prepare a stock solution of C16:0-CoA in water.

    • Prepare a 10% (w/v) solution of defatted BSA in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Assay Buffer

      • Defatted BSA solution (final concentration typically 0.1%)

      • This compound or vehicle control (pre-incubate for 10-15 minutes at 37°C if assessing inhibition)

      • Cell/tissue homogenate (typically 10-50 µg of protein)

      • NBD-sphinganine (final concentration typically 5-15 µM)

    • Initiate the reaction by adding C16:0-CoA (final concentration typically 25-50 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the Chloroform:Methanol stop solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol (2:1).

    • Spot the samples onto a TLC plate and develop using an appropriate solvent system (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v).

    • Alternatively, use SPE cartridges to separate the NBD-ceramide product from the NBD-sphinganine substrate.

    • Quantify the fluorescent NBD-ceramide product using a fluorescence plate reader or by HPLC with a fluorescence detector.

Protocol 2: Cell Culture Treatment and Lipidomic Analysis

This protocol outlines the treatment of cultured cells with this compound to investigate its effects on the cellular sphingolipidome.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293, HCT116)

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Solvents for lipid extraction: Methanol, Chloroform

  • Internal standards for mass spectrometry (e.g., C17-sphingolipid species)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a sterile stock solution of fatty acid-free BSA (e.g., 10% w/v in serum-free medium).

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration. A molar ratio of lipid to BSA of 3:1 to 5:1 is a good starting point.

    • Incubate the complex at 37°C for 30 minutes to allow for binding.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

    • Aspirate the culture medium and replace it with fresh medium containing the this compound-BSA complex or a vehicle control (BSA with the equivalent amount of ethanol).

    • Incubate the cells for the desired period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and pellet them by centrifugation.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add internal standards.

    • Perform a Bligh-Dyer or a modified Folch lipid extraction by adding methanol and chloroform.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Lipid Analysis by LC-MS/MS:

    • Dry the extracted lipids under nitrogen.

    • Resuspend the lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

    • Analyze the sphingolipid profile using a targeted or untargeted lipidomics approach on an LC-MS/MS system.

Visualizations

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Alanine_Palmitoyl_CoA Alanine + Palmitoyl-CoA Deoxysphinganine 1-Deoxysphinganine Alanine_Palmitoyl_CoA->Deoxysphinganine SPT (alternative substrate) Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids NC16_Deoxysphinganine This compound (1-deoxydihydroceramide) Deoxysphinganine->NC16_Deoxysphinganine CerS NC16_Deoxysphinganine->Dihydroceramide Inhibition

Caption: De novo sphingolipid and deoxysphingolipid synthesis pathways.

Experimental_Workflow Start Start: Prepare this compound-BSA Complex Cell_Culture Treat Cultured Cells Start->Cell_Culture Harvest Harvest Cells Cell_Culture->Harvest Extraction Lipid Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Interpretation Analysis->Data

Caption: Workflow for cell-based lipidomics experiments.

CerS_Inhibition_Assay Prepare Prepare Reagents (this compound, NBD-sphinganine, etc.) Reaction Set up Reaction Mixture (Buffer, Enzyme, Substrates, Inhibitor) Prepare->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction & Extract Lipids Incubate->Terminate Quantify Quantify Fluorescent Product (TLC or HPLC) Terminate->Quantify Analyze Analyze Inhibition Data Quantify->Analyze

Caption: Workflow for in vitro ceramide synthase inhibition assay.

Application Notes and Protocols: N-C16-Deoxysphinganine's Effect on Cancer Cell Viability and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine, is a synthetic sphingolipid analogue. It belongs to the class of 1-deoxydihydroceramides, which are N-acylated forms of 1-deoxysphinganine.[1][2] While the precise biological activities of this compound are still under investigation, its precursor, 1-deoxysphinganine, is recognized as a potent inhibitor of sphingolipid metabolism.[1][2] The study of atypical sphingolipids like this compound is a burgeoning area in cancer research. Dysregulation of sphingolipid metabolism is a hallmark of many cancers, with a delicate balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P) often being disrupted.[3] This document provides detailed application notes on the current understanding of how 1-deoxysphingolipids, as a class to which this compound belongs, affect cancer cell viability and proliferation, along with comprehensive protocols for relevant assays.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the effects observed for its precursor, 1-deoxysphinganine (dSA), and the general class of 1-deoxysphingolipids on cancer cells. These findings provide a strong basis for hypothesizing the potential effects of this compound.

Compound ClassCancer Cell LineAssayObserved EffectReference
1-DeoxysphingolipidsHCT116 (Colon Carcinoma)Spheroid Culture & Soft Agar (B569324) Colony FormationCompromised anchorage-independent growth.[4][5]
1-DeoxysphingolipidsHCT116 (Colon Carcinoma)Adherent Cell GrowthNo significant impact on the growth of adherent cells.[4][5]
1-Deoxysphinganine (dSA)HCT116 (Colon Carcinoma)Cell Growth (Serine/Glycine (B1666218) replete medium)Little to no effect on cell growth.[6]
1-Deoxysphinganine (dSA)HCT116 (Colon Carcinoma)Cell Growth (Serine/Glycine starvation)Moderately enhanced cell growth, suggesting a role in adaptive survival responses.[6]

Signaling Pathways

The proposed signaling pathway for 1-deoxysphinganine (dSA), the precursor to this compound, in cancer cells under conditions of serine/glycine starvation involves the modulation of key metabolic enzymes. This pathway provides a framework for understanding the potential mechanism of action of this compound.

cluster_0 Cellular Stress (Serine/Glycine Starvation) cluster_1 1-Deoxysphinganine (dSA) Signaling cluster_2 Cellular Response Serine/Glycine Starvation Serine/Glycine Starvation dSA 1-Deoxysphinganine (dSA) (precursor of this compound) Serine/Glycine Starvation->dSA leads to accumulation of SK1 Sphingosine (B13886) Kinase 1 (SK1) Degradation dSA->SK1 induces Sph Increased Sphingosine (Sph) SK1->Sph results in ROS Increased Reactive Oxygen Species (ROS) Sph->ROS leads to PKM2 Pyruvate Kinase M2 (PKM2) Activity Decreased ROS->PKM2 inhibits PHGDH Phosphoglycerate Dehydrogenase (PHGDH) Levels Increased ROS->PHGDH upregulates Serine_Synthesis Promotion of Serine Synthesis PKM2->Serine_Synthesis contributes to PHGDH->Serine_Synthesis drives Adaptive_Survival Adaptive Cell Survival Serine_Synthesis->Adaptive_Survival

Caption: Proposed signaling pathway of 1-deoxysphinganine in cancer cells.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the impact of this compound on cancer cell viability and proliferation.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis prep Prepare this compound Stock Solution treatment Treat Cells with Varying Concentrations of This compound prep->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Cell Proliferation Assays treatment->proliferation data_analysis Data Analysis and Interpretation viability->data_analysis adherent Adherent Proliferation (e.g., BrdU) proliferation->adherent anchorage Anchorage-Independent Proliferation proliferation->anchorage adherent->data_analysis colony Colony Formation Assay anchorage->colony spheroid Spheroid Growth Assay anchorage->spheroid colony->data_analysis spheroid->data_analysis

Caption: Experimental workflow for testing this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • After the desired treatment duration, add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate for 2-24 hours at 37°C.

  • Fixing and Denaturing:

    • Remove the labeling solution and fix the cells with the provided fixing/denaturing solution for 30 minutes at room temperature.

  • Detection:

    • Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.

    • Wash and add the secondary antibody-HRP conjugate. Incubate for 30 minutes.

  • Substrate Addition and Measurement:

    • Wash the wells and add the TMB substrate.

    • After sufficient color development, add the stop solution.

    • Measure the absorbance at 450 nm.

Protocol 3: Colony Formation Assay (Anchorage-Independent Growth)

This assay assesses the ability of single cells to form colonies in a semi-solid medium, a characteristic of transformed cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Agar

  • 6-well plates

Procedure:

  • Prepare Base Agar Layer:

    • Prepare a 0.6% agar solution in complete medium and add 1.5 mL to each well of a 6-well plate. Allow it to solidify.

  • Prepare Top Agar Layer with Cells:

    • Prepare a single-cell suspension of the cancer cells.

    • Mix the cells with 0.3% agar in complete medium containing different concentrations of this compound or vehicle control.

    • Plate 1 mL of this cell suspension on top of the base agar layer.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

    • Add 100 µL of complete medium to each well twice a week to prevent drying.

  • Staining and Counting:

    • After 2-3 weeks, stain the colonies with 0.005% crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

Protocol 4: Spheroid Growth Assay (Anchorage-Independent Growth)

This 3D culture model mimics the growth of small avascular tumors and is used to assess the effect of compounds on tumor growth in a more physiologically relevant context.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

Procedure:

  • Spheroid Formation:

    • Seed cells in an ultra-low attachment 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete medium.

    • Centrifuge the plate at low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation at the bottom of the well.

    • Incubate for 24-72 hours to allow spheroid formation.

  • Compound Treatment:

    • Carefully add 100 µL of medium containing twice the final desired concentration of this compound or vehicle control to each well.

  • Monitoring Spheroid Growth:

    • Monitor spheroid growth over several days (e.g., 7-14 days) by capturing images using a microscope.

    • Measure the diameter of the spheroids at different time points to determine the growth rate.

  • Viability Assessment (Optional):

    • At the end of the experiment, assess cell viability within the spheroids using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

Conclusion

While direct experimental data on this compound's effects on cancer cells is limited, the available information on its precursor and the broader class of 1-deoxysphingolipids suggests a potential role in inhibiting anchorage-independent growth, a critical hallmark of cancer. The provided protocols offer a robust framework for researchers to systematically investigate the efficacy of this compound and elucidate its mechanism of action in various cancer models. Further research is warranted to establish the specific dose-dependent effects and signaling pathways modulated by this compound, which may pave the way for its development as a novel anti-cancer therapeutic agent.

References

Investigating the Impact of 1-deoxyDHCer on Cell Membrane Fluidity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of atypical sphingolipids, such as 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), has been linked to several pathological conditions, including certain genetic and metabolic disorders.[1][2] A key aspect of their cellular impact is the alteration of fundamental membrane properties. This document provides detailed application notes and experimental protocols for investigating the effect of 1-deoxyDHCer on cell membrane fluidity, a critical parameter for cellular function.

Recent studies have demonstrated that the accumulation of 1-deoxysphingolipids, including 1-deoxyDHCer, leads to a reduction in the fluidity of the endoplasmic reticulum (ER) membrane.[1][3][4] This alteration in membrane biophysics can have significant downstream consequences, affecting protein trafficking and overall cellular homeostasis.[3][4] These findings underscore the importance of understanding and quantifying the effects of such lipids on membrane dynamics.

The following sections present quantitative data on the impact of 1-deoxyDHCer on membrane fluidity, detailed protocols for measuring these changes using the fluorescent probe Laurdan, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Impact of 1-deoxyDHCer on ER Membrane Fluidity

The fluidity of the cell membrane can be quantitatively assessed using the solvatochromic fluorescent dye Laurdan. The emission spectrum of Laurdan is sensitive to the polarity of its environment, which correlates with membrane lipid packing. This is expressed as the General Polarization (GP) value, where a higher GP value indicates a more ordered (less fluid) membrane.

Cell Line/ConditionMean ER General Polarization (GPER)InterpretationReference
RPE-1 (Control)~0.35Baseline ER membrane fluidity[5]
RPE-1 + 1 mM L-alanine (induces 1-deoxySL production)~0.40Increased ER membrane order (decreased fluidity)[5]
RPE-1 SPTWT (Wild-type SPT expression)~0.38Baseline ER membrane fluidity in SPT-expressing cells[5]
RPE-1 SPTC133W (Mutant SPT expression, high 1-deoxySL production)~0.42Significant increase in ER membrane order (decreased fluidity)[5]

Signaling and Metabolic Pathways

The biosynthesis of 1-deoxysphingolipids occurs when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine.[6][7] This can be exacerbated by mutations in SPT or by an increased intracellular concentration of L-alanine.[3][7] Unlike canonical sphingolipids, 1-deoxysphingolipids lack a hydroxyl group at the C1 position, which prevents their degradation and leads to their accumulation, particularly in the ER where they are synthesized.[2][8]

G cluster_0 Endoplasmic Reticulum Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT Canonical Pathway L-Alanine L-Alanine L-Alanine->SPT Atypical Pathway 3-ketodihydrosphingosine 3-ketodihydrosphingosine SPT->3-ketodihydrosphingosine 1-deoxydihydrosphinganine 1-deoxydihydrosphinganine SPT->1-deoxydihydrosphinganine CerS CerS 3-ketodihydrosphingosine->CerS 1-deoxydihydrosphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide 1-deoxyDHCer 1-deoxyDHCer CerS->1-deoxyDHCer Complex Sphingolipids Complex Sphingolipids Dihydroceramide->Complex Sphingolipids Membrane Fluidity Decrease Membrane Fluidity Decrease 1-deoxyDHCer->Membrane Fluidity Decrease

Caption: Biosynthesis of canonical and 1-deoxysphingolipids in the ER.

Experimental Protocols

Protocol 1: Cell Culture and Induction of 1-deoxyDHCer Accumulation

This protocol describes the culture of retinal pigment epithelial (RPE-1) cells and the induction of 1-deoxyDHCer synthesis through genetic and metabolic approaches.

Materials:

  • RPE-1 cells (or other relevant cell line)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-alanine solution

  • Cells engineered to express SPTC133W (optional)

Procedure:

  • Cell Culture: Culture RPE-1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of 1-deoxyDHCer Synthesis (Metabolic Approach): To induce the synthesis of 1-deoxyDHCer, supplement the culture medium with 1 mM L-alanine for 48 hours prior to membrane fluidity analysis.[3]

  • Induction of 1-deoxyDHCer Synthesis (Genetic Approach): For cells engineered with an inducible SPTC133W variant, add the inducing agent (e.g., doxycycline) to the culture medium for the specified duration to promote the expression of the mutant enzyme, which has a higher affinity for L-alanine.[7][9]

Protocol 2: Measurement of Membrane Fluidity using Laurdan Staining and Confocal Microscopy

This protocol details the procedure for staining cells with the fluorescent probe Laurdan and acquiring images for the analysis of membrane fluidity.[10][11][12]

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with two-channel simultaneous detection capabilities

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and culture them as described in Protocol 1.

  • Laurdan Staining:

    • Prepare a fresh working solution of Laurdan at a final concentration of 5-10 µM in serum-free medium.

    • Wash the cells once with PBS.

    • Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess Laurdan.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Excite the Laurdan probe at approximately 405 nm.

    • Simultaneously acquire fluorescence emission in two channels:

      • Channel 1 (disordered phase): 420-460 nm

      • Channel 2 (ordered phase): 470-510 nm

    • Ensure that the imaging parameters (laser power, gain) are set to avoid signal saturation.

Protocol 3: Image Analysis and Calculation of Generalized Polarization (GP)

This protocol outlines the steps for analyzing the acquired images to calculate the GP value, a quantitative measure of membrane fluidity.[13][14]

Materials:

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Image Processing:

    • Open the two-channel images in the analysis software.

    • Perform background subtraction for each channel.

  • GP Calculation: The GP value is calculated on a pixel-by-pixel basis using the following formula: GP = (I(420-460nm) - G * I(470-510nm)) / (I(420-460nm) + G * I(470-510nm)) Where:

    • I(420-460nm) is the intensity in the disordered phase channel.

    • I(470-510nm) is the intensity in the ordered phase channel.

    • G is a correction factor (G-factor) determined for the specific microscope setup to correct for wavelength-dependent differences in detection efficiency.

  • Data Visualization: Generate a GP map of the cell, where each pixel's color represents its GP value. This allows for the visualization of membrane fluidity heterogeneity.

  • Quantitative Analysis: Define regions of interest (ROIs), such as the endoplasmic reticulum (identified by morphology or a co-localized fluorescent marker), and calculate the average GP value within these ROIs for different experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for investigating the impact of 1-deoxyDHCer on cell membrane fluidity.

G cluster_0 Experimental Workflow Cell_Culture Cell Culture (e.g., RPE-1) Induction Induce 1-deoxyDHCer Accumulation (L-alanine or SPTC133W) Cell_Culture->Induction Laurdan_Staining Laurdan Staining Induction->Laurdan_Staining Microscopy Confocal Microscopy (Two-channel acquisition) Laurdan_Staining->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis GP_Calculation GP Value Calculation Image_Analysis->GP_Calculation Data_Interpretation Data Interpretation and Comparison GP_Calculation->Data_Interpretation

References

Application Notes and Protocols for Studying N-C16-Deoxysphinganine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-deoxysphinganine, a bioactive sphingolipid, has garnered significant interest in apoptosis research. Understanding the mechanisms by which this molecule induces programmed cell death is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview of the key methodologies and protocols for investigating this compound-induced apoptosis. The included protocols are detailed to facilitate experimental replication, and the signaling pathways are visualized to provide a clear conceptual framework.

Data Presentation: Quantitative Analysis of Apoptotic Markers

The following tables summarize the expected quantitative changes in key apoptotic markers following treatment with this compound. These values are representative and may vary depending on the cell type, experimental conditions, and the specific concentrations of this compound used.

ParameterControlThis compound (10 µM)This compound (25 µM)
TUNEL-Positive Cells (%) < 5%25 ± 5%60 ± 8%
Caspase-3 Activity (Fold Change) 1.03.5 ± 0.58.0 ± 1.2
Bcl-2/Bax Ratio (Relative Densitometry Units) 2.5 ± 0.31.2 ± 0.20.5 ± 0.1
Cells with Cytochrome c Release (%) < 10%40 ± 6%75 ± 10%
Loss of Mitochondrial Membrane Potential (%) < 5%35 ± 7%70 ± 9%
Reactive Oxygen Species (ROS) Production (Fold Change) 1.02.8 ± 0.45.5 ± 0.9

Experimental Protocols

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Detection of DNA Fragmentation: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (commercially available)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips or in a multi-well plate and treat with this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[1]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.[1]

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.[2]

  • Wash the cells with PBS.

  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.

Materials:

  • Caspase-3 activity assay kit (commercially available)

  • Cell lysis buffer

  • 96-well plate (black or clear, depending on the assay type)

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm) using a microplate reader.

  • Calculate the fold change in caspase-3 activity relative to the untreated control.

Analysis of Bcl-2 Family Proteins by Western Blotting

Western blotting allows for the detection and quantification of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of these proteins is a critical determinant of cell fate.[4]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands. Normalize the expression of Bcl-2 and Bax to a loading control like β-actin.

Signaling Pathways and Visualizations

This compound-Induced Intrinsic Apoptosis Pathway

This compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.

N_C16_Deoxysphinganine_Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion NC16 This compound ROS ROS Production NC16->ROS Bax Bax NC16->Bax upregulates Bcl2 Bcl-2 NC16->Bcl2 downregulates MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Bax->MMP Bcl2->MMP Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Experimental_Workflow cluster_apoptosis_detection Apoptosis Detection cluster_mechanism Mechanism of Action start Start cell_culture Cell Culture and Treatment with this compound start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability western Western Blot (Bcl-2, Bax) cell_culture->western mito Mitochondrial Assays (MMP, Cytochrome c Release, ROS) cell_culture->mito tunel TUNEL Assay (DNA Fragmentation) viability->tunel caspase Caspase-3 Activity Assay viability->caspase data_analysis Data Analysis and Interpretation tunel->data_analysis caspase->data_analysis western->data_analysis mito->data_analysis conclusion Conclusion data_analysis->conclusion Logical_Relationship stimulus This compound Stimulus ros Increased ROS stimulus->ros bcl2_ratio Decreased Bcl-2/Bax Ratio stimulus->bcl2_ratio mmp_loss Mitochondrial Membrane Potential Loss ros->mmp_loss bcl2_ratio->mmp_loss cytc_release Cytochrome c Release mmp_loss->cytc_release caspase_activation Caspase Activation cytc_release->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis caspase_activation->apoptosis dna_fragmentation->apoptosis

References

Application Notes and Protocols: Utilizing N-C16-Deoxysphinganine to Model Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant disorder characterized by progressive distal sensory loss, ulcerative injuries, and, in some cases, motor deficits. The molecular basis of HSAN1 is linked to mutations in the genes encoding subunits of the serine palmitoyltransferase (SPT) enzyme, namely SPTLC1 and SPTLC2.[1][2][3] These mutations alter the substrate specificity of SPT, leading to the erroneous incorporation of L-alanine instead of L-serine, resulting in the production of atypical and neurotoxic 1-deoxysphingolipids (dSLs), such as 1-deoxysphinganine (doxSA) and its N-acylated form, N-C16-deoxysphinganine (also known as 1-deoxy-dihydroceramide).[4][5][6][7] The accumulation of these "headless" sphingolipids, which cannot be catabolized through canonical pathways, is a key driver of the neurotoxicity observed in HSAN1.[4][5][8] This document provides detailed application notes and protocols for utilizing this compound and its precursors to establish robust in vitro models of HSAN1, enabling researchers to investigate disease mechanisms and screen potential therapeutic agents.

Introduction to In Vitro HSAN1 Modeling

Modeling HSAN1 in vitro is crucial for dissecting the molecular pathways underlying dSL-induced neurotoxicity and for the preclinical evaluation of novel therapies. The primary strategy involves the exogenous application of synthetic dSLs, such as this compound or its precursor 1-deoxysphinganine, to cultured neuronal cells. These models aim to recapitulate the key pathological features of HSAN1, including neurite degeneration, apoptosis, cytoskeletal abnormalities, and organelle dysfunction.

Key Cellular Phenotypes of dSL-Induced Neurotoxicity:

  • Neurite Outgrowth Inhibition and Retraction: dSLs have been shown to impair the formation of new neurites and cause the retraction of existing ones in cultured sensory neurons.[4][5]

  • Apoptosis: The accumulation of dSLs triggers programmed cell death in neuronal cells, a hallmark of the neuronal loss observed in HSAN1 patients.

  • Mitochondrial Dysfunction: dSLs, particularly their N-acylated metabolites, localize to mitochondria, leading to morphological changes, fragmentation, and impaired function.[4]

  • Endoplasmic Reticulum (ER) Stress: The biosynthesis and accumulation of dSLs can induce the unfolded protein response (UPR), indicating ER stress.[1]

  • Cytoskeletal Disruption: dSLs can lead to the disorganization of the neuronal cytoskeleton, affecting neuronal structure and transport.

Data Presentation: Quantitative Effects of Deoxysphingolipids in In Vitro Models

The following tables summarize quantitative data from various studies on the effects of deoxysphingolipids in different in vitro models.

Cell TypeCompoundConcentrationTreatment DurationObserved EffectReference
Dorsal Root Ganglion (DRG) Neurons1-deoxysphinganine (doxSA)0.1 µM22 hoursSignificant increase in mitochondrial abnormalities (swelling, irregular distribution).[4]
Dorsal Root Ganglion (DRG) Neurons1-deoxysphinganine (doxSA)1 µM22 hoursGrossly swollen, spherical mitochondria and axonal degeneration.[4]
Mouse Embryonic Fibroblasts (MEFs)1-deoxysphinganine (doxSA)1 µM24 hoursIncrease in multinucleated cells from 2.3% to 12.7%, indicating impaired cell division.
SH-SY5Y Neuroblastoma Cells1-deoxysphinganine (doxSA)>2 µMNot specifiedCytotoxicity observed.[7]
Primary Mammalian Neuronsdeoxysphingoid basesDose- and time-dependentNot specifiedNeurotoxicity, determined by analysis of cell survival and neurite length.
AssayCell TypeCompoundConcentrationResultReference
Neurite OutgrowthiPSC-derived Motor NeuronsRotenone (Positive Control)1.48 µMIC50 for total neurite length inhibition after 48h.[9]
Neurite OutgrowthiPSC-derived Cortical NeuronsRotenone (Positive Control)1.5 µMIC50 for total neurite length inhibition after 48h.[9]
Neurite OutgrowthiPSC-derived Cortical NeuronsColchicine21.84 nMIC50 for total neurite length inhibition after 48h.[9]
Neurite OutgrowthiPSC-derived Motor NeuronsColchicine55.81 nMIC50 for total neurite length inhibition after 48h.[9]
Apoptosis (TUNEL Assay)Primary Cortex NeuronsOxygen-Glucose Deprivation24 hoursApoptotic Index (AI) of 41.29 ± 1.82%[10]

Experimental Protocols

Protocol 1: Induction of HSAN1 Phenotype in Cultured Neurons

This protocol describes the general procedure for treating cultured neuronal cells with this compound or 1-deoxysphinganine to induce a neurotoxic phenotype.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons (e.g., DRG neurons)

  • Appropriate cell culture medium and supplements

  • This compound (1-deoxy-dihydroceramide) or 1-deoxysphinganine (doxSA) stock solution (in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well)

Procedure:

  • Cell Seeding: Plate neuronal cells at a suitable density in the desired culture vessel. Allow cells to adhere and differentiate (if necessary) according to standard protocols. For neurite outgrowth assays, a lower density is recommended.

  • Compound Preparation: Prepare working solutions of this compound or doxSA by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the deoxysphingolipid or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: Following incubation, proceed with the desired endpoint analysis as described in the subsequent protocols (e.g., Neurite Outgrowth Assay, Apoptosis Assay).

cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed Seed Neuronal Cells adhere Allow Adherence/Differentiation seed->adhere treat Treat Cells adhere->treat prepare Prepare this compound/doxSA Solutions prepare->treat incubate Incubate (24-72h) treat->incubate endpoint Endpoint Analysis (Neurite Outgrowth, Apoptosis, etc.) incubate->endpoint start Treated Cells fix Fixation start->fix perm Permeabilization fix->perm block Blocking perm->block immuno Immunostaining block->immuno imaging Imaging immuno->imaging analysis Image Analysis imaging->analysis dsl This compound mito Mitochondrial Accumulation dsl->mito morph Morphological Changes (Swelling, Fragmentation) mito->morph dys Mitochondrial Dysfunction morph->dys cytc Cytochrome c Release dys->cytc casp Caspase Activation cytc->casp apop Apoptosis casp->apop dsl Deoxysphingolipid Synthesis er ER Stress dsl->er upr Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) er->upr adapt Adaptive Response (Chaperone Upregulation, Reduced Translation) upr->adapt Initial Phase apop Apoptosis (if stress persists) upr->apop Prolonged Stress dsl Deoxysphingolipids nmda NMDA Receptor Modulation dsl->nmda excit Excitotoxicity nmda->excit ca Calcium Influx excit->ca damage Neuronal Damage ca->damage

References

Application Notes and Protocols: Analysis of N-C16-Deoxysphinganine in Mouse Models of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-deoxysphinganine, a member of the atypical 1-deoxysphingolipid (dSL) family, is gaining significant attention in the field of metabolic research. Unlike canonical sphingolipids, dSLs lack the C1-hydroxyl group, rendering them poor substrates for catabolism and leading to their accumulation in tissues.[1] Emerging evidence suggests a strong correlation between elevated levels of dSLs, including this compound (also known as 1-deoxy-dihydroceramide d18:0/16:0), and the pathophysiology of metabolic diseases such as type 2 diabetes (T2D) and metabolic syndrome.[2][3][4] These molecules have been shown to be cytotoxic to insulin-producing pancreatic β-cells and skeletal myoblasts, contributing to insulin (B600854) resistance and β-cell dysfunction.[1][5][6] Therefore, the accurate analysis of this compound in mouse models of metabolic diseases is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

Data Presentation: this compound and Related Metabolites in Metabolic Disease Models

The following table summarizes quantitative data on deoxysphingolipid levels in various models of metabolic disease.

Model SystemAnalyteTissue/SampleConditionFold/Concentration ChangeReference
Human Subjects Total DeoxysphingolipidsPlasmaMetabolic Syndrome0.11 ± 0.04 µmol/l (vs. 0.06 ± 0.02 µmol/l in controls)[3][4][7]
Human Subjects Total DeoxysphingolipidsPlasmaType 2 DiabetesSignificantly elevated vs. controls[2][6]
Streptozotocin (STZ)-induced Diabetic Rats Total DeoxysphingolipidsPlasma & LiverDiabetesSignificantly elevated vs. controls[3][4][7]
C2C12 Myotubes (in vitro) N/ACell Culture1-deoxysphinganine treatmentReduced insulin-stimulated glucose uptake[1][2]
Ins-1 Cells (in vitro) N/ACell Culture1-deoxysphinganine treatmentDose-dependent cytotoxicity[5][8]

Experimental Protocols

Sphingolipid Extraction from Mouse Tissues

This protocol is a modified Bligh and Dyer method, suitable for the extraction of a broad range of sphingolipids, including this compound, from various mouse tissues (e.g., liver, muscle, plasma).[9]

Materials:

  • Mouse tissue (e.g., liver, muscle) or plasma

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Deionized water

  • Internal standards (e.g., C17-deoxysphinganine or other odd-chain sphingolipids)

  • Glass vials with Teflon-lined caps

  • Homogenizer (for tissues)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Tissues: Weigh approximately 20-50 mg of frozen tissue. On ice, add 1 mL of ice-cold PBS and homogenize thoroughly. Transfer a known volume of the homogenate (e.g., 100 µL) to a new glass vial.[10][11]

    • Plasma: Thaw plasma on ice. Transfer 50 µL of plasma to a glass vial.[9]

  • Internal Standard Spiking: Add a known amount of the internal standard cocktail to each sample.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the sample, add 2 mL of a 1:2 (v/v) chloroform:methanol mixture.[9]

    • Vortex vigorously for 30 seconds.

    • Add 0.5 mL of chloroform and vortex for 30 seconds.[9]

    • Add 0.5 mL of deionized water and vortex for 30 seconds to induce phase separation.[9]

    • Centrifuge at 3,500 x g for 15 minutes at room temperature.[9]

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. A typical gradient might start at 30% B, ramp up to 100% B, hold for a few minutes, and then re-equilibrate at 30% B.

  • Injection Volume: 2-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For deoxydihydroceramides, the precursor ion is typically [M+H]+, and the product ion corresponds to the long-chain base backbone after the loss of the N-acyl chain and water.

    • Example transition for a deoxydihydroceramide: The precursor ion would be the m/z of the protonated molecule, and a characteristic product ion would result from the fragmentation of the amide bond.

  • Optimization: Collision energy and other source parameters should be optimized for each analyte to achieve maximum sensitivity.

Quantification:

  • A calibration curve is generated using authentic standards of this compound of known concentrations, spiked with the internal standard.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathway of Deoxysphingolipid-Induced β-Cell Cytotoxicity

Deoxysphingolipid_Pathway cluster_0 Cellular Environment cluster_1 Pancreatic β-Cell Elevated Deoxysphingolipids Elevated Deoxysphingolipids Deoxysphingolipids Deoxysphingolipids Elevated Deoxysphingolipids->Deoxysphingolipids Ceramide Synthase 5 (CerS5) Ceramide Synthase 5 (CerS5) Deoxysphingolipids->Ceramide Synthase 5 (CerS5) Upregulates This compound This compound Deoxysphingolipids->this compound Converted to JNK/p38 MAPK Activation JNK/p38 MAPK Activation This compound->JNK/p38 MAPK Activation Cellular Senescence Cellular Senescence JNK/p38 MAPK Activation->Cellular Senescence Apoptosis Apoptosis JNK/p38 MAPK Activation->Apoptosis Reduced Insulin Secretion Reduced Insulin Secretion Apoptosis->Reduced Insulin Secretion

Caption: Proposed signaling cascade of deoxysphingolipid-induced cytotoxicity in pancreatic β-cells.

Experimental Workflow for this compound Analysis

Experimental_Workflow Mouse Model of Metabolic Disease Mouse Model of Metabolic Disease Tissue Collection (Liver, Muscle, Plasma) Tissue Collection (Liver, Muscle, Plasma) Mouse Model of Metabolic Disease->Tissue Collection (Liver, Muscle, Plasma) Lipid Extraction (Bligh & Dyer) Lipid Extraction (Bligh & Dyer) Tissue Collection (Liver, Muscle, Plasma)->Lipid Extraction (Bligh & Dyer) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction (Bligh & Dyer)->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Statistical Analysis & Interpretation Statistical Analysis & Interpretation Data Processing & Quantification->Statistical Analysis & Interpretation

Caption: Workflow for the analysis of this compound in mouse models.

Conclusion and Applications

The analysis of this compound and other dSLs in mouse models of metabolic diseases provides valuable insights into the molecular mechanisms underlying these conditions. The protocols outlined here offer a robust framework for the reliable quantification of these atypical sphingolipids. Understanding the role of this compound in disease pathogenesis may lead to the identification of novel biomarkers for early diagnosis and the development of targeted therapies aimed at reducing the production or promoting the clearance of these cytotoxic lipids.[8] This could involve targeting enzymes like serine palmitoyltransferase or ceramide synthases to modulate dSL levels and ameliorate metabolic dysfunction.[14][15]

References

Application Notes and Protocols for High-Throughput Screening of N-C16-Deoxysphinganine Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxysphingolipids, such as N-C16-deoxysphinganine, are atypical sphingolipids that have been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and cardiovascular disease. Unlike canonical sphingolipids, deoxysphingolipids lack the C1 hydroxyl group, which renders them resistant to canonical degradation pathways, leading to their accumulation and cellular toxicity. The synthesis of deoxysphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Under conditions of low serine availability or in the presence of certain SPT mutations, the enzyme can utilize L-alanine as a substrate instead of L-serine, leading to the formation of deoxysphinganine. Subsequently, ceramide synthases (CerS) can acylate deoxysphinganine to form N-acyl-deoxysphinganines, such as this compound.[1][2][3]

The development of potent and specific inhibitors of this compound synthesis is a promising therapeutic strategy for diseases associated with deoxysphingolipid accumulation. High-throughput screening (HTS) provides a robust platform for the rapid identification of such inhibitors from large compound libraries. This document provides detailed application notes and protocols for establishing a reliable HTS assay to identify and characterize inhibitors of this compound synthesis.

Signaling Pathway

The de novo synthesis of sphingolipids and the aberrant production of deoxysphingolipids occur in the endoplasmic reticulum. The pathway is initiated by SPT, which catalyzes the condensation of a fatty acyl-CoA (typically palmitoyl-CoA) with an amino acid. Ceramide synthases then N-acylate the resulting sphingoid base.

DeNovoSphingolipidSynthesis cluster_ER Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT KDS 3-Ketodihydrosphinganine SPT->KDS Canonical Pathway DeoxyKDS 3-Ketodeoxysphinganine SPT->DeoxyKDS Atypical Pathway Reductase1 Reductase KDS->Reductase1 Reductase2 Reductase DeoxyKDS->Reductase2 Dihydrosphinganine Dihydrosphinganine (Sphinganine) Reductase1->Dihydrosphinganine Deoxysphinganine Deoxysphinganine Reductase2->Deoxysphinganine CerS Ceramide Synthases (CerS) Dihydrosphinganine->CerS CerS_deoxy Ceramide Synthases (CerS) Deoxysphinganine->CerS_deoxy Dihydroceramide N-C16-Dihydrosphinganine (Dihydroceramide) CerS->Dihydroceramide Deoxydihydroceramide This compound CerS_deoxy->Deoxydihydroceramide

Caption: De novo sphingolipid synthesis and the formation of this compound.

Experimental Workflow for High-Throughput Screening

A cell-based HTS assay is recommended to identify inhibitors that are active in a physiological context. The workflow involves cell culture, compound treatment, lipid extraction, and quantification of this compound by liquid chromatography-mass spectrometry (LC-MS).

HTS_Workflow cluster_workflow High-Throughput Screening Workflow PlateCells 1. Plate Cells (e.g., HEK293 or CHO cells) in 96- or 384-well plates Incubate1 2. Incubate Cells (24 hours) PlateCells->Incubate1 AddCompounds 3. Add Test Compounds and Controls (e.g., Myriocin) Incubate1->AddCompounds Incubate2 4. Pre-incubate with Compounds (1-2 hours) AddCompounds->Incubate2 AddSubstrates 5. Add L-Alanine and Palmitate to induce deoxysphinganine synthesis Incubate2->AddSubstrates Incubate3 6. Incubate (18-24 hours) AddSubstrates->Incubate3 LyseCells 7. Cell Lysis and Protein Precipitation Incubate3->LyseCells LipidExtraction 8. Lipid Extraction (e.g., using ethyl acetate/isopropanol/water) LyseCells->LipidExtraction LCMS 9. LC-MS/MS Analysis Quantify this compound LipidExtraction->LCMS DataAnalysis 10. Data Analysis Calculate % inhibition and Z-factor LCMS->DataAnalysis

Caption: Experimental workflow for HTS of this compound synthesis inhibitors.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory activities of known compounds targeting enzymes in the deoxysphingolipid synthesis pathway. This data can be used as a reference for hit validation and potency comparison.

Table 1: Inhibitors of Serine Palmitoyltransferase (SPT)

CompoundTarget(s)IC50Cell Type/Assay ConditionReference
Myriocin (ISP-1)SPT0.8 nM (SPT2)In vitro enzyme assay[4]
59 nM (cell growth)HCC4006 cells[4]
L-CycloserineSPT--[5][6]
Sphingofungin BSPT10 µM (growth inhibition)LY-B/cLCB1 cells[6]
Compound 1SPT20.8 nMIn vitro enzyme assay[4]

Table 2: Inhibitors of Ceramide Synthases (CerS)

CompoundTarget(s)IC50Cell Type/Assay ConditionReference
Fumonisin B1CerS0.1 µMRat liver microsomes[7]
FTY720 (Fingolimod)CerS2, CerS4µM rangeIn vitro CerS activity assays[8][9]
ST1058CerS2, CerS4µM rangeIn vitro CerS activity assays[8][9]
ST1074CerS2, CerS4µM rangeIn vitro CerS activity assays[8][9]
ST1072CerS4, CerS6µM rangeIn vitro CerS activity assays[8][9]
ST1060CerS2µM rangeIn vitro CerS activity assays[8][9]
Compound 25CerS2, CerS425.7 µM (C16-dhCer)HCT-116 cell microsomes[7]

Experimental Protocols

Protocol 1: High-Throughput Screening Assay for this compound Synthesis Inhibitors

This protocol describes a cell-based assay to screen for inhibitors of this compound synthesis.

Materials:

  • HEK293 or CHO cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • 96- or 384-well cell culture plates

  • Compound library dissolved in DMSO

  • Myriocin (positive control)

  • L-Alanine solution

  • Palmitate-BSA conjugate solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., water with internal standards)

  • Lipid extraction solvent (e.g., ethyl acetate/isopropanol/water)

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed HEK293 or CHO cells into 96- or 384-well plates at a density that will result in 80-90% confluency at the end of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Myriocin) in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.

  • Induction of Deoxysphinganine Synthesis:

    • Prepare a solution containing L-alanine and palmitate-BSA conjugate in the cell culture medium. Final concentrations of 0.5-1 mM L-alanine and a suitable concentration of palmitate can be used to induce deoxysphinganine synthesis.[2][3]

    • Add this solution to the wells containing the cells and compounds.

    • Incubate for an additional 18-24 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add lysis buffer containing appropriate internal standards (e.g., C17-deoxysphinganine) to each well.

    • Perform lipid extraction by adding the lipid extraction solvent.

    • Vortex or shake the plates to ensure thorough mixing.

    • Centrifuge the plates to separate the organic and aqueous phases.

  • LC-MS/MS Analysis:

    • Transfer the organic phase containing the lipids to a new plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system.

    • Analyze the samples to quantify the levels of this compound.

  • Data Analysis:

    • Normalize the this compound levels to the internal standard.

    • Calculate the percentage of inhibition for each compound relative to the vehicle control (DMSO).

    • Determine the Z-factor for the assay to assess its quality and suitability for HTS.

Protocol 2: Quantification of N-Acyl-Sphinganines by LC-MS/MS

This protocol provides a general method for the quantification of N-acyl-sphinganines, which can be adapted for this compound.

Materials:

  • Lipid extract from cells or tissues

  • Internal standards (e.g., C17-sphinganine, C17-ceramide)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare lipid extracts from cells or tissues as described in Protocol 1 or other standard methods.[10][11]

    • Ensure that internal standards are added at the beginning of the extraction process for accurate quantification.

  • LC Separation:

    • Inject the reconstituted lipid extract onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of solvents such as water with formic acid and ammonium (B1175870) formate, and methanol (B129727) or acetonitrile (B52724) with formic acid and ammonium formate.[12]

    • The gradient should be optimized to achieve good separation of the different sphingolipid species.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and the internal standard. The MRM transitions should be optimized for the specific analytes.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of synthetic this compound to determine the absolute concentration in the samples.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing a high-throughput screening platform to identify inhibitors of this compound synthesis. The cell-based assay coupled with sensitive LC-MS/MS detection allows for the identification of potent and cell-permeable inhibitors. The quantitative data on known inhibitors serves as a valuable resource for validating hits and guiding lead optimization efforts. The detailed diagrams of the signaling pathway and experimental workflow provide a clear visual representation of the underlying biology and the screening process. By implementing these methodologies, researchers can accelerate the discovery of novel therapeutic agents for diseases associated with deoxysphingolipid accumulation.

References

Application Notes: Development of Monoclonal Antibodies for N-C16-Deoxysphinganine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive framework and detailed protocols for the generation and characterization of monoclonal antibodies (mAbs) specific to N-C16-Deoxysphinganine (also known as 1-deoxy-dihydroceramide). This compound is an atypical sphingolipid formed when serine palmitoyltransferase utilizes alanine (B10760859) instead of serine.[1][2] The accumulation of such deoxysphingolipids has been associated with cellular toxicity and is implicated in various pathological conditions, making them important biomarkers.[2][3] The development of specific monoclonal antibodies is crucial for creating sensitive and reliable immunoassays for their detection and quantification in biological samples. The following protocols detail the necessary steps, from hapten-carrier conjugate synthesis to hybridoma production and antibody screening.

Principle of the Method

This compound is a small lipid molecule (hapten) and is not immunogenic on its own. To elicit a robust immune response, it must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4] The resulting conjugate is then used to immunize mice. Following a successful immune response, antibody-producing B-cells are isolated from the spleen and fused with immortal myeloma cells to create hybridoma cell lines.[5][6][7] These hybridomas are then screened to identify clones that secrete high-affinity antibodies specific to this compound. The selected monoclonal hybridomas are then expanded for large-scale antibody production.

Key Experimental Workflows

The overall process for developing monoclonal antibodies against this compound involves three main stages: antigen preparation, hybridoma development, and antibody screening and production.

G Overall Monoclonal Antibody Production Workflow cluster_0 Antigen Preparation cluster_1 Hybridoma Development cluster_2 Antibody Production A Hapten Synthesis (this compound-Hemisuccinate) C Hapten-Carrier Conjugation (EDC/NHS Chemistry) A->C B Carrier Protein Activation (KLH/BSA) B->C D Purification & Characterization of Conjugate C->D E Immunization of Mice (Hapten-KLH Conjugate) D->E F Splenocyte Isolation E->F G Fusion with Myeloma Cells F->G H HAT Selection of Hybridomas G->H I Screening by ELISA (Hapten-BSA Coated Plates) H->I J Limiting Dilution Cloning I->J K Expansion of Positive Clones J->K L Antibody Purification & Isotyping K->L

Caption: Overall workflow for monoclonal antibody production against this compound.

The biosynthesis of deoxysphingolipids is initiated by the condensation of palmitoyl-CoA with L-alanine, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] This pathway is distinct from canonical sphingolipid synthesis, which uses L-serine.

cluster_canonical Canonical Sphingolipid Synthesis cluster_atypical Atypical Deoxysphingolipid Synthesis Ser L-Serine SPT Serine Palmitoyl- transferase (SPT) Ser->SPT Sphinganine Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Ceramide C16-Ceramide Ala L-Alanine Ala->SPT DeoxySA 1-Deoxysphinganine DeoxySA->CerS DeoxyDHCer This compound (1-deoxy-DHCer) PC Palmitoyl-CoA PC->SPT PC->SPT SPT->Sphinganine canonical substrate SPT->DeoxySA alternative substrate CerS->Ceramide CerS->DeoxyDHCer

Caption: Biosynthetic pathway of canonical vs. atypical (deoxy) sphingolipids.

Experimental Protocols

Protocol 1: Preparation of this compound-Protein Conjugates

This protocol describes the derivatization of this compound to introduce a carboxyl group, followed by conjugation to carrier proteins.

Materials:

  • This compound

  • Succinic anhydride (B1165640)

  • Anhydrous pyridine (B92270)

  • N,N-Dimethylformamide (DMF)

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hemisuccinate Derivatization:

    • Dissolve 10 mg of this compound and a 1.5 molar equivalent of succinic anhydride in 2 mL of anhydrous pyridine.[8]

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.[8]

    • Remove the pyridine by rotary evaporation.

    • Dissolve the residue in a small volume of DMF for the next step.

  • EDC/NHS Conjugation to Carrier Protein:

    • Dissolve 10 mg of carrier protein (KLH for immunogen, BSA for screening antigen) in 2 mL of PBS, pH 7.4.[8]

    • In a separate tube, dissolve the this compound-hemisuccinate derivative in 1 mL of DMF. Add a 5-molar excess of both EDC and NHS. Incubate for 30 minutes at room temperature to activate the carboxyl group.

    • Slowly add the activated hapten solution to the carrier protein solution while gently stirring.[8]

    • Allow the reaction to proceed overnight at 4°C.[8]

  • Purification:

    • Purify the conjugate by dialyzing against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unreacted materials.[8]

    • Determine the final protein concentration using a BCA assay. Store the conjugate at -20°C.

Protocol 2: Immunization and Hybridoma Production

This protocol uses standard hybridoma technology to generate antibody-secreting cell lines.[5][6]

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound-KLH conjugate (immunogen)

  • Freund’s Complete Adjuvant (FCA) and Freund’s Incomplete Adjuvant (FIA)[8]

  • Sp2/0-Ag14 myeloma cells[8]

  • Polyethylene glycol (PEG)[5][8]

  • HAT (Hypoxanthine-Aminopterin-Thymidine) and HT medium[8]

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of FCA.

    • Immunize mice subcutaneously with 100 µg of the conjugate per mouse.[9]

    • Administer booster injections on days 14 and 28 with 50 µg of conjugate emulsified in FIA.[9]

    • Three days before fusion, administer a final intravenous or intraperitoneal boost of 50 µg of conjugate in PBS without adjuvant.[4]

  • Cell Fusion:

    • Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse splenocytes with Sp2/0 myeloma cells at a 5:1 ratio using PEG.[8]

    • Plate the fused cells into 96-well plates in HAT medium to select for hybridomas.[8]

Protocol 3: Hybridoma Screening by Indirect ELISA

This protocol is used to identify hybridoma clones secreting the desired antibodies.

Materials:

  • This compound-BSA conjugate (coating antigen)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate, pH 9.6)[8]

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)[8]

  • Wash buffer (PBST: PBS with 0.05% Tween-20)[8]

  • Hybridoma culture supernatants

  • HRP-conjugated anti-mouse IgG secondary antibody[8]

  • TMB substrate and Stop Solution (e.g., 2 M H₂SO₄)[8]

Procedure:

  • Coating: Dilute the this compound-BSA conjugate to 5 µg/mL in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[8]

  • Washing & Blocking: Wash plates three times with PBST. Block with 200 µL of blocking buffer for 2 hours at room temperature.[8]

  • Primary Antibody Incubation: Wash plates again. Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash plates. Add 100 µL of HRP-conjugated anti-mouse IgG (diluted in blocking buffer) and incubate for 1 hour.[8]

  • Detection: Wash plates. Add 100 µL of TMB substrate. Stop the reaction after 15-30 minutes by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm. Wells with a signal significantly above background are considered positive.

Data and Characterization

Positive hybridoma clones should be subcloned by limiting dilution to ensure monoclonality.[7] The resulting monoclonal antibodies should be expanded, purified (e.g., using Protein A/G chromatography), and characterized.

Table 1: Example Immunization Schedule
DayProcedureAntigen DoseAdjuvantRoute
0Pre-immune bleed, Primary Immunization100 µgFCASubcutaneous
141st Booster Immunization50 µgFIASubcutaneous
282nd Booster Immunization50 µgFIASubcutaneous
35Test Bleed & Titer Check via ELISA---
42Final Boost (pre-fusion)50 µgNone (in PBS)Intraperitoneal
45Harvest Spleen for Fusion---
Table 2: Representative ELISA Screening Data
Clone IDOD 450nm (vs. This compound-BSA)OD 450nm (vs. BSA only)Result
1A32.1540.123Positive
1A40.1550.119Negative
2B71.8970.131Positive
2B82.5010.128Positive
3C50.2100.125Negative
Table 3: Monoclonal Antibody Characterization Summary (Hypothetical Data)
Clone IDIsotypeAffinity (KD)Cross-Reactivity (vs. C16-Ceramide)Cross-Reactivity (vs. Sphinganine)
1A3IgG1, kappa1.5 x 10-9 M< 1%< 0.5%
2B7IgG2a, kappa5.2 x 10-9 M< 2%< 1%
2B8IgG1, kappa8.9 x 10-10 M< 0.5%< 0.5%

Conclusion

The protocols outlined provide a robust methodology for generating specific monoclonal antibodies against this compound. These antibodies are invaluable tools for developing sensitive immunoassays, such as ELISA or lateral flow assays, enabling researchers to accurately detect and quantify this atypical sphingolipid in various biological matrices. Such assays will facilitate further investigation into the roles of deoxysphingolipids in health and disease.

References

Application Notes and Protocols for In Vivo Tracking of Radiolabeled N-C16-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-deoxysphinganine, an atypical sphingolipid, is gaining interest in biomedical research due to its potential roles in cellular signaling and pathology. Unlike canonical sphingolipids, the absence of a hydroxyl group at the C1 position in deoxysphingolipids alters their metabolism and downstream functions. In vivo tracking of this compound is crucial for understanding its biodistribution, target organ accumulation, and metabolic fate. This document provides detailed application notes and protocols for radiolabeling this compound and tracking it in vivo, designed for researchers in sphingolipid biology and drug development.

Core Concepts

Radiolabeling is a sensitive technique that allows for the non-invasive tracking and quantification of molecules within a living organism. The choice of radionuclide depends on the desired imaging modality (e.g., PET or SPECT) and the required imaging duration. For lipids like this compound, common radiolabels include Tritium (B154650) (³H) and Carbon-14 (¹⁴C) for quantitative biodistribution studies via liquid scintillation counting, and positron emitters like Carbon-11 (¹¹C) for PET imaging.

I. Radiolabeling of this compound

This section details two potential methods for radiolabeling this compound.

Method 1: Synthesis using Radiolabeled Palmitic Acid

This method involves the enzymatic synthesis of this compound using a radiolabeled fatty acid precursor.

Experimental Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., 50 mM HEPES, pH 7.4):

      • Deoxysphinganine (sphinganine analog)

      • [1-¹⁴C]Palmitoyl-CoA or [³H]Palmitoyl-CoA (specific activity >50 mCi/mmol)

      • Microsomal fraction containing ceramide synthase (CerS) or purified CerS

      • ATP and Coenzyme A (if starting from free fatty acid)

      • Defatted Bovine Serum Albumin (BSA)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. The optimal incubation time should be determined empirically.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.

  • Purification and Verification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v).

    • Separate the radiolabeled this compound from unreacted precursors using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v).

    • Scrape the silica (B1680970) corresponding to the this compound band and elute the lipid.

    • Confirm the purity and identity of the radiolabeled product using radio-TLC and mass spectrometry.

Method 2: Tritiation of this compound

This method involves the direct tritiation of the sphingolipid backbone.[1]

Experimental Protocol:

  • Catalyst Preparation:

    • Prepare a palladium catalyst for the tritiation reaction.

  • Tritiation Reaction:

    • Dissolve this compound in an appropriate solvent.

    • Introduce potassium boro[³H]hydride and the palladium catalyst.[1]

    • Allow the reaction to proceed under controlled conditions.

  • Purification:

    • Following the reaction, purify the tritiated this compound using chromatographic techniques (e.g., HPLC or TLC) to remove the catalyst and any byproducts.

II. In Vivo Tracking and Biodistribution Studies

This protocol outlines the steps for administering the radiolabeled this compound to laboratory animals and assessing its tissue distribution.

Experimental Protocol:

  • Animal Model:

    • Use appropriate animal models (e.g., C57BL/6 mice) and ensure all procedures are approved by the institutional animal care and use committee.

  • Administration of Radiolabeled Compound:

    • Formulate the radiolabeled this compound in a suitable vehicle for intravenous (e.g., tail vein) or intraperitoneal injection. A common vehicle is a solution containing ethanol, Tween 80, and saline.

    • Administer a known amount of radioactivity to each animal.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize the animals.

    • Collect blood via cardiac puncture.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Dissect and collect organs of interest (e.g., liver, spleen, kidney, brain, lung, heart, adipose tissue).

  • Tissue Processing and Radioactivity Measurement:

    • Weigh each tissue sample.

    • Homogenize the tissues in a suitable buffer.

    • Take an aliquot of the homogenate for lipid extraction as described in the radiolabeling protocol.

    • Measure the radioactivity in the lipid extract and the remaining tissue homogenate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Present the data in a tabular format for easy comparison.

III. Data Presentation

Quantitative Biodistribution Data

Due to the lack of specific published data for this compound, the following table is a template for presenting results from a biodistribution study. Researchers should populate this table with their experimental data.

Tissue1 Hour (%ID/g ± SD)4 Hours (%ID/g ± SD)24 Hours (%ID/g ± SD)48 Hours (%ID/g ± SD)
Blood
Liver
Spleen
Kidney
Lung
Heart
Brain
Adipose Tissue

IV. Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Tracking

experimental_workflow cluster_radiolabeling Radiolabeling of this compound cluster_animal_study In Vivo Animal Study cluster_analysis Analysis synthesis Synthesis using [14C]Palmitoyl-CoA purification Purification by TLC/HPLC synthesis->purification verification Purity and Identity Check purification->verification formulation Formulation in Vehicle verification->formulation administration Intravenous Injection formulation->administration euthanasia Euthanasia at Time Points administration->euthanasia collection Organ and Blood Collection euthanasia->collection processing Tissue Homogenization and Lipid Extraction collection->processing measurement Liquid Scintillation Counting processing->measurement data_analysis Calculation of %ID/g measurement->data_analysis

Caption: Experimental workflow for in vivo tracking of radiolabeled this compound.

Deoxysphingolipid Synthesis Pathway

deoxysphingolipid_synthesis palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt cers Ceramide Synthase (CerS) palmitoyl_coa->cers alanine Alanine alanine->spt deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine deoxysphinganine->cers nc16_deoxysphinganine This compound cers->nc16_deoxysphinganine

Caption: Biosynthetic pathway of this compound.

Potential Signaling Consequences of Deoxysphingolipid Accumulation

signaling_pathway DeoxySL This compound Accumulation Mito_Dys Mitochondrial Dysfunction DeoxySL->Mito_Dys ER_Stress ER Stress DeoxySL->ER_Stress Inflammation Inflammation DeoxySL->Inflammation Apoptosis Apoptosis Mito_Dys->Apoptosis ER_Stress->Apoptosis

Caption: Potential downstream signaling effects of deoxysphingolipid accumulation.

V. Conclusion

The protocols and application notes provided herein offer a framework for the in vivo investigation of this compound. While specific quantitative data for this molecule is not yet widely available, the methodologies described, adapted from established lipid research techniques, will enable researchers to generate valuable data on its biodistribution and metabolic fate. Such studies are essential for elucidating the physiological and pathological roles of this atypical sphingolipid and for the development of potential therapeutic interventions targeting its metabolism. Researchers are encouraged to optimize these protocols for their specific experimental needs and to contribute to the growing body of knowledge on deoxysphingolipid biology.

References

Troubleshooting & Optimization

Overcoming low signal intensity of N-C16-Deoxysphinganine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low signal intensity of N-C16-deoxysphinganine in mass spectrometry experiments.

Troubleshooting Guide: Overcoming Low Signal Intensity

Low signal intensity is a common hurdle in the mass spectrometric analysis of this compound. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My this compound signal is weak or undetectable. What are the first steps I should take?

Answer:

Start by verifying the fundamentals of your mass spectrometry system and sample preparation.

  • System Performance Check:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's specifications. An out-of-tune instrument is a primary cause of poor sensitivity.

    • System Suitability Test: Analyze a standard compound with a known concentration and strong signal to confirm the instrument is performing optimally.

  • Sample Concentration and Integrity:

    • Concentration Verification: Confirm the concentration of your this compound standard or sample. If it's too dilute, you may not observe a signal.

    • Sample Degradation: Ensure the sample has been stored properly to prevent degradation. Sphingolipids can be sensitive to temperature fluctuations and repeated freeze-thaw cycles.

  • Basic LC-MS Parameter Review:

    • Ionization Source: Check the electrospray ionization (ESI) source for any blockages or contamination. A dirty or clogged source will significantly reduce signal intensity.

    • Mobile Phase Compatibility: Ensure your mobile phase composition is appropriate for the ionization of this compound. The presence of contaminants or incompatible additives can suppress ionization.

Question: I've checked the basics, but my signal is still low. What advanced troubleshooting steps can I take?

Answer:

If the initial checks do not resolve the issue, consider optimizing your sample preparation and analytical method.

  • Sample Preparation and Extraction:

    • Extraction Efficiency: Evaluate your lipid extraction protocol. A single-phase extraction using a methanol/chloroform mixture is often effective for sphingolipids.

    • Phospholipid Removal: High concentrations of phospholipids (B1166683) can cause ion suppression. Consider an alkaline methanolysis step to reduce their interference.[1]

  • Liquid Chromatography Optimization:

    • Column Choice: The choice of LC column is critical. A C18 reversed-phase column is commonly used for sphingolipid analysis.[1]

    • Gradient Elution: A well-optimized gradient elution program can improve peak shape and resolution, leading to better signal-to-noise ratios.

  • Mass Spectrometry Parameter Optimization:

    • Ionization Mode: this compound ionizes well in positive ion mode, typically as [M+H]⁺.

    • Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the signal for your specific analyte and instrument.

Question: Should I consider chemical derivatization to improve my signal?

Answer:

Yes, chemical derivatization is a highly effective strategy for enhancing the signal intensity of sphingolipids like this compound. Derivatization can improve the compound's volatility and ionization efficiency.

  • Common Derivatization Techniques:

    • Silylation: This technique replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Phenyl-isothiocyanate (PITC) Derivatization: PITC reacts with the primary amine group of the sphingoid base, which can improve chromatographic separation and enhance ionization in LC-MS.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected fold increase in signal intensity after derivatization?

A1: The degree of signal enhancement can vary depending on the specific derivatization reagent and the analytical platform. For sphingoid bases similar to the backbone of this compound, derivatization with PITC has been shown to increase signal intensity by a factor of 1.5 to 2.5.[2]

Q2: Are there any disadvantages to derivatization?

A2: While beneficial, derivatization adds an extra step to the sample preparation workflow, which can introduce variability. It's also important to ensure the derivatization reaction goes to completion for accurate quantification. For some molecules, derivatization might decrease the signal intensity. For instance, the signal intensity of sphingosine-1-phosphate (S1P) can be reduced by approximately 50% after PITC derivatization.[2]

Q3: Can I use GC-MS to analyze this compound?

A3: Yes, GC-MS can be used, but it typically requires derivatization (e.g., silylation) to increase the volatility of the molecule. Without derivatization, the high boiling point of this compound makes it unsuitable for GC analysis.

Q4: What are the key fragment ions to monitor for this compound in MS/MS?

A4: For deoxysphinganine-containing lipids, a characteristic fragment ion resulting from the cleavage of the C2-C3 bond is often monitored. This fragmentation is useful for confirming the 1-deoxy structure.

Quantitative Data on Signal Enhancement

The following table summarizes the expected signal enhancement for sphingoid bases upon derivatization with PITC, which can be considered indicative for this compound.

AnalyteDerivatization ReagentAnalytical MethodFold Increase in Signal IntensityReference
Sphingosine (Sph)PITCLC-MS/MS1.5 - 2.5[2]
Dihydrosphingosine (dhSph)PITCLC-MS/MS1.5 - 2.5[2]

Experimental Protocols

Protocol: Phenyl-isothiocyanate (PITC) Derivatization for LC-MS/MS Analysis

This protocol is adapted for the derivatization of sphingoid bases and can be applied to this compound.

Materials:

  • Dried lipid extract

  • Derivatization reagent: 5% PITC in a 1:1:1 (v/v/v) solution of pyridine:ethanol:water

  • Methanol

  • Nitrogen gas supply for drying

  • LC-MS grade solvents for reconstitution

Procedure:

  • Sample Preparation: Ensure your lipid extract containing this compound is completely dried down in a suitable vial under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of the freshly prepared PITC derivatization reagent to the dried sample.

    • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

    • Incubate the reaction mixture at room temperature for 20 minutes.

  • Reagent Removal: Dry the sample completely under a stream of nitrogen to remove excess PITC and pyridine.

  • Reconstitution: Reconstitute the dried, derivatized sample in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of methanol/water).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biosynthetic pathway of 1-deoxysphingolipids and a general workflow for troubleshooting low signal intensity in mass spectrometry.

Deoxysphingolipid_Biosynthesis cluster_0 De Novo Sphingolipid Synthesis cluster_1 Ceramide Synthesis cluster_2 Downstream Effects Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT Keto_dihydrosphingosine 3-Ketodihydrosphingosine SPT->Keto_dihydrosphingosine Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine Dihydrosphingosine Dihydrosphingosine Keto_dihydrosphingosine->Dihydrosphingosine Ceramide_Synthase Ceramide Synthase (CerS) Deoxysphinganine->Ceramide_Synthase Dihydrosphingosine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide N_C16_Deoxysphinganine This compound Ceramide_Synthase->N_C16_Deoxysphinganine Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C16-CoA) Fatty_Acyl_CoA->Ceramide_Synthase Cellular_Effects Cellular_Effects N_C16_Deoxysphinganine->Cellular_Effects Altered Membrane Properties, Cytotoxicity

Caption: Biosynthesis of this compound.

Troubleshooting_Workflow Start Low Signal Intensity of This compound Check_Basics 1. Basic Checks: - Instrument Tune & Cal - Sample Concentration - System Suitability Start->Check_Basics Basics_OK Signal Still Low? Check_Basics->Basics_OK Optimize_Method 2. Method Optimization: - LC Conditions (Column, Gradient) - MS Parameters (Source, Ionization) Basics_OK->Optimize_Method Yes Fix_Basics Address Basic Issues Basics_OK->Fix_Basics No Method_OK Signal Improved? Optimize_Method->Method_OK Derivatization 3. Chemical Derivatization: - PITC or Silylation Method_OK->Derivatization No Final_Analysis Analyze Sample Method_OK->Final_Analysis Yes Reoptimize Continue Optimization Method_OK->Reoptimize Partially Derivatization->Final_Analysis Fix_Basics->Check_Basics Reoptimize->Optimize_Method

References

Preventing degradation of N-C16-Deoxysphinganine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of N-C16-Deoxysphinganine during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Issue IDProblemPotential CausesRecommended Solutions
NC16-001 Low recovery of this compound after extraction Incomplete cell lysis; Inefficient solvent extraction; Adsorption to labware.Ensure complete cell disruption by using appropriate homogenization or sonication techniques.[1] Use a robust lipid extraction protocol, such as a modified Bligh-Dyer or Folch method.[1][2] Consider using protein precipitation with methanol (B129727) followed by liquid-liquid extraction. Use low-adhesion polypropylene (B1209903) labware.
NC16-002 Inconsistent quantification results between replicate samples Incomplete solvent evaporation; Inconsistent sample volume handling; Variable extraction efficiency.Ensure complete solvent evaporation under a gentle stream of nitrogen.[2] Use calibrated pipettes and consistent pipetting techniques. Incorporate an internal standard (e.g., a deuterated analog) at the beginning of the sample preparation to normalize for extraction variability.[3][4]
NC16-003 Appearance of unexpected peaks in mass spectrometry data Contamination from plasticizers or other lab materials; Analyte degradation due to oxidation or hydrolysis.Use high-purity solvents and glass or polypropylene labware.[4] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation.[5] Avoid prolonged exposure to high temperatures and strong acids or bases.
NC16-004 Analyte degradation over time in storage Improper storage temperature; Freeze-thaw cycles; Exposure to light and air.Store this compound and prepared samples at -20°C or lower for long-term stability.[6][7] Aliquot samples to minimize freeze-thaw cycles. Store in amber glass vials to protect from light and purge with an inert gas like nitrogen or argon before sealing to prevent oxidation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a solid or in a suitable solvent at -20°C.[6][7] It is recommended to supply it as a crystalline solid and to store it at -20°C for a stability of at least four years.[8] For solutions, it is soluble in organic solvents like DMSO and dimethyl formamide.[8] To prevent degradation, it should be protected from light and air.

Q2: What are the main degradation pathways for this compound?

While this compound is not susceptible to the canonical sphingolipid degradation pathway due to the absence of the C1-hydroxyl group, it can be metabolized by cytochrome P450 enzymes.[9][10] During sample preparation, the primary concerns are non-enzymatic degradation through oxidation of the fatty acyl chain and hydrolysis of the amide bond under harsh acidic or basic conditions.

Q3: Which extraction method is recommended for this compound from biological samples?

A common and effective method for extracting sphingolipids, including this compound, is a liquid-liquid extraction based on the methods of Bligh and Dyer or Folch.[1][2] These methods typically use a chloroform/methanol/water solvent system to partition lipids into an organic phase. For plasma samples, a simple protein precipitation with methanol has also been shown to be effective.[5]

Q4: Should I use an internal standard for quantification?

Yes, using a stable isotope-labeled internal standard (e.g., d7-N-C16-Deoxysphinganine) is highly recommended for accurate quantification by LC-MS/MS.[3][4] The internal standard should be added at the earliest stage of sample preparation to account for any loss of analyte during extraction and processing.

Q5: How can I minimize oxidation during sample preparation?

To minimize oxidation, it is advisable to work quickly and at low temperatures. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is a common practice.[5] It is also recommended to purge solvents with an inert gas and to store extracts under a nitrogen or argon atmosphere.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is a general guideline for the extraction of this compound from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.

  • Internal Standard Addition: Add an appropriate amount of an internal standard (e.g., d7-N-C16-Deoxysphinganine) to the cell pellet.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex thoroughly for 2 minutes to ensure complete cell disruption and lipid extraction.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Sample Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS analysis).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Biological Sample (e.g., Cells, Plasma) add_is Add Internal Standard start->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_org Collect Organic Phase phase_sep->collect_org evaporation Solvent Evaporation (under N2) collect_org->evaporation reconstitution Reconstitute in Injection Solvent evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing and Quantification lcms->data_proc end End: Final Concentration data_proc->end

Caption: Recommended workflow for this compound sample preparation.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures NC16 This compound oxidation Oxidation (Fatty Acyl Chain) NC16->oxidation O2, light, metal ions hydrolysis Hydrolysis (Amide Bond) NC16->hydrolysis Strong acid/base antioxidants Add Antioxidants (e.g., BHT) antioxidants->oxidation inert_atm Use Inert Atmosphere (N2, Ar) inert_atm->oxidation low_temp Low Temperature low_temp->oxidation low_temp->hydrolysis avoid_ph Avoid Extreme pH avoid_ph->hydrolysis

Caption: Potential degradation pathways and preventative measures.

References

Best internal standards for accurate N-C16-Deoxysphinganine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using internal standards for the accurate quantification of N-C16-Deoxysphinganine (m18:0/16:0) and other deoxysphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the best internal standards for accurate this compound quantification?

A1: The most effective internal standards for quantifying this compound are stable isotope-labeled lipids.[1][2] These standards, such as D3-deoxysphinganine or D7-sphinganine, have nearly identical chemical and physical properties to their endogenous counterparts.[1][3][4][5] This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation, and experience similar ionization efficiency and fragmentation in the mass spectrometer.[1][6] This co-elution and similar behavior are crucial for correcting for sample loss and matrix effects, leading to highly accurate and precise quantification.[6][7][8]

Alternatively, odd-chain sphingolipids, like C17-deoxysphinganine, can be used.[1][2] These are suitable because they are typically absent or present at very low levels in biological samples.[1][2]

Q2: Why are stable isotope-labeled internal standards considered the "gold standard"?

A2: Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are almost identical to the analytes being measured.[1][2] This similarity ensures they can accurately account for variations throughout the entire analytical process, from extraction to detection.[1] Most importantly, they co-elute with the target analyte, which allows for the most accurate correction of matrix-induced ionization suppression or enhancement.[7][8]

Q3: Can I use a non-deoxysphingolipid internal standard for this compound quantification?

A3: While it is possible, it is not recommended. For the most accurate results, the internal standard should be structurally as similar as possible to the analyte. Using a standard from a different lipid class (e.g., a standard ceramide for a deoxyceramide) can lead to inaccuracies due to differences in extraction efficiency, chromatographic retention, and ionization response.

Q4: Where can I obtain suitable internal standards for deoxysphingolipid analysis?

A4: Several reputable vendors specialize in lipid standards. Companies like Avanti Polar Lipids and Cayman Chemical offer a range of sphingolipid standards, including stable isotope-labeled and odd-chain variants.[1][9][10] It is recommended to purchase certified standards to ensure purity and concentration accuracy.[9][11]

Troubleshooting Guide

Issue 1: High variability in quantitative results between replicate samples.

  • Possible Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure the internal standard is added to the sample at the very beginning of the extraction procedure.[2] Use a calibrated pipette and add the standard to the initial homogenate or plasma sample.

  • Possible Cause: Incomplete lipid extraction.

    • Solution: Optimize the extraction protocol. Methods like the Bligh and Dyer or Folch extraction are commonly used for sphingolipids.[2] Ensure sufficient vortexing and phase separation.

  • Possible Cause: Ion suppression or enhancement.

    • Solution: Use a stable isotope-labeled internal standard that co-elutes with this compound. This is the most effective way to correct for matrix effects. If using an odd-chain standard, ensure it elutes close to the analyte of interest. Diluting the sample extract can also mitigate ion suppression.

Issue 2: Poor chromatographic peak shape for the analyte and/or internal standard.

  • Possible Cause: Inappropriate column chemistry or mobile phase.

    • Solution: For deoxysphingolipids, reversed-phase columns (e.g., C8 or C18) are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization and peak shape.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating polar lipids.[7][8]

  • Possible Cause: Sample overload.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 3: The internal standard signal is too low or absent.

  • Possible Cause: Incorrect amount of internal standard added.

    • Solution: Verify the concentration of your internal standard stock solution and ensure the correct volume is added to each sample to be within the linear dynamic range of the instrument.[9]

  • Possible Cause: Degradation of the internal standard.

    • Solution: Store lipid standards under the recommended conditions (typically at -20°C or -80°C in an appropriate solvent). Avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect mass spectrometer settings.

    • Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies for your specific internal standard on your instrument.[9]

Performance Comparison of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of LC-MS/MS-based quantification. The table below summarizes the typical performance characteristics of stable isotope-labeled versus odd-chain internal standards for this compound analysis.

Performance MetricStable Isotope-Labeled Standard (e.g., D3-deoxysphinganine)Odd-Chain Standard (e.g., C17-deoxysphinganine)
Accuracy ExcellentGood to Excellent
Precision (%RSD) Typically <10%Typically <15%
Correction for Matrix Effects Excellent (due to co-elution)Good (may not perfectly co-elute)
Correction for Extraction Recovery ExcellentExcellent
Potential for Isotopic Overlap Possible, requires data correction if M+2 or M+3 isotopes are used.None
Commercial Availability GoodGood
Cost HigherLower

Detailed Experimental Protocol

This protocol provides a general workflow for the quantification of this compound in plasma or cell lysates using LC-MS/MS.

1. Internal Standard Spiking & Sample Preparation

  • To 50 µL of plasma or cell lysate in a glass tube, add 10 µL of the internal standard working solution (e.g., 20 pmol of D3-deoxysphinganine in methanol).[3][4]

  • Vortex briefly to mix.

2. Lipid Extraction (Bligh and Dyer Method)

  • Add 250 µL of methanol and 125 µL of chloroform (B151607) to the sample.

  • Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and 125 µL of water.

  • Vortex for another 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[2]

3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.2% formic acid and 1 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • This compound (m18:0/16:0): Precursor ion m/z 524.5 -> Product ion m/z 266.3

    • D3-Deoxysphinganine (Internal Standard): Precursor ion m/z 287.3 -> Product ion m/z 269.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Experimental workflow for quantitative sphingolipid analysis.

deoxysphingolipid_pathway cluster_spt Serine Palmitoyltransferase (SPT) PalmitoylCoA Palmitoyl-CoA Sphinganine Sphinganine (Canonical Sphingolipid) PalmitoylCoA->Sphinganine Deoxysphinganine 1-Deoxysphinganine (Atypical Sphingolipid) PalmitoylCoA->Deoxysphinganine Serine L-Serine Serine->Sphinganine Alanine L-Alanine Alanine->Deoxysphinganine

Caption: Simplified biosynthesis of canonical vs. deoxysphingolipids.

internal_standard_selection Start Start: Need to Quantify This compound Question1 Is highest accuracy critical? Start->Question1 Rec_SIL Recommended: Stable Isotope-Labeled (SIL) Standard (e.g., D3-Deoxysphinganine) Question1->Rec_SIL Yes Question2 Is budget a major constraint? Question1->Question2 No Validate Validate method for linearity, precision, and accuracy Rec_SIL->Validate Question2->Rec_SIL No Rec_OddChain Alternative: Odd-Chain Standard (e.g., C17-Deoxysphinganine) Question2->Rec_OddChain Yes Rec_OddChain->Validate

Caption: Decision tree for selecting an appropriate internal standard.

References

Technical Support Center: Resolving Isomeric Overlap of 1-Deoxydihydroceramides in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic overlap of 1-deoxydihydroceramide (B12091950) isomers.

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxydihydroceramides and why is their isomeric separation challenging?

A1: 1-Deoxydihydroceramides (1-deoxyDHCers) are a class of sphingolipids that lack the C1 hydroxyl group found in canonical ceramides. This structural feature prevents their breakdown into sphingosine (B13886) and subsequent phosphorylation to sphingosine-1-phosphate, potentially leading to their accumulation and cellular toxicity. Isomeric forms of 1-deoxyDHCers primarily differ in the length of their N-acyl chains (e.g., C16, C18, C22, C24). These isomers have very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging due to the high likelihood of co-elution.[1]

Q2: What are the consequences of isomeric overlap in 1-deoxydihydroceramide analysis?

A2: Co-elution of 1-deoxyDHCer isomers can lead to several analytical problems, including:

  • Inaccurate Quantification: The area of an overlapping peak represents the combined signal of all co-eluting isomers, leading to an overestimation of individual species.[2][3]

  • Misidentification: A merged peak can be mistaken for a single, more abundant isomer, masking the presence of other biologically important species.[2][3]

Q3: How can I detect co-elution of 1-deoxydihydroceramide isomers in my chromatogram?

A3: Detecting co-elution can be achieved through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of unresolved compounds.[3]

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra across a chromatographic peak, you can identify the presence of different m/z values corresponding to various 1-deoxyDHCer isomers. High-resolution mass spectrometry (HRMS) is particularly useful for resolving isobaric species.

Troubleshooting Guide

Problem 1: My 1-deoxydihydroceramide isomers are co-eluting or showing poor resolution with a standard C18 column.

  • Solution 1: Optimize the Mobile Phase Gradient. A shallower gradient, meaning a slower increase in the organic solvent concentration, can significantly improve the separation of closely eluting isomers. Experiment with different starting and ending percentages of the organic phase and the gradient ramp time.

  • Solution 2: Change the Stationary Phase. If a C18 column is insufficient, consider a column with different selectivity.

    • C8 Column: A shorter alkyl chain can offer different selectivity for lipids.

    • Phenyl-Hexyl Column: Provides alternative selectivity through pi-pi interactions.

    • C30 Column: Longer alkyl chains can provide better shape selectivity for lipid isomers with varying acyl chain lengths.

  • Solution 3: Adjust the Column Temperature. Increasing the column temperature can decrease mobile phase viscosity and improve peak shape. However, the effect on selectivity is compound-dependent and requires empirical optimization.

Problem 2: Despite optimizing my LC method, some 1-deoxydihydroceramide isomers still overlap.

  • Solution 1: Employ Advanced Chromatographic Techniques.

    • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid like CO2 as the mobile phase and can offer unique selectivity for lipid isomers, often with faster separation times.

    • Two-Dimensional Liquid Chromatography (2D-LC): This technique uses two columns with different selectivities to achieve a much higher resolving power for complex mixtures.

  • Solution 2: Utilize Ion Mobility Mass Spectrometry (IM-MS). IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve co-eluting isomers that are indistinguishable by mass spectrometry alone.

Data Presentation

The following table summarizes representative chromatographic data for the separation of 1-deoxydihydroceramide isomers with varying N-acyl chain lengths using a reversed-phase HPLC method.

1-Deoxydihydroceramide IsomerN-Acyl Chain LengthRepresentative Retention Time (minutes)
1-deoxyDHCer (C16:0)1612.5
1-deoxyDHCer (C18:0)1814.2
1-deoxyDHCer (C22:0)2217.8
1-deoxyDHCer (C24:0)2420.1
1-deoxyDHCer (C24:1)2419.5

Retention times are illustrative and will vary depending on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Tissues

This protocol describes a standard method for extracting total lipids, including 1-deoxydihydroceramides, from tissue samples.

  • Homogenization: Homogenize flash-frozen tissue samples in a suitable buffer (e.g., 20 mM Tris Buffer pH 7.8).

  • Protein Quantification: Determine the protein concentration of the homogenate for normalization of lipid levels.

  • Internal Standard Addition: Fortify the samples with an appropriate internal standard mix for quantification.

  • Lipid Extraction:

    • Perform a sequential, double extraction using a mixture of Ethyl acetate: Isopropanol: Water (60:28:12 v/v/v).

    • Combine the extracts and dry them under a stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid extract in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of 1-Deoxydihydroceramides

This protocol provides a starting point for the separation and quantification of 1-deoxydihydroceramide isomers.

  • Liquid Chromatography (LC):

    • Column: Peek Scientific C-8CR column (3 µm particle size, 4.6 x 150 mm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: Start with 50% Mobile Phase B for 1 minute, then a linear gradient to 100% Mobile Phase B over 3 minutes, hold at 100% B for 12 minutes, and then re-equilibrate at 50% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific 1-deoxydihydroceramide isomers.

    • Key MS Parameters:

      • Spray Voltage: 3800 V

      • Vaporizer Temperature: 400°C

      • Sheath Gas Pressure: 60 AU

      • Capillary Temperature: 300°C

      • Collision Pressure: 1.5 mTorr

Mandatory Visualizations

de_novo_ceramide_synthesis cluster_spt Serine Palmitoyltransferase (SPT) cluster_products Products cluster_reduction Reduction cluster_acylation Acylation (CerS) palmitoyl_coa Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine palmitoyl_coa->keto_sphinganine deoxy_keto_sphinganine 1-deoxy-3-Ketosphinganine palmitoyl_coa->deoxy_keto_sphinganine serine L-Serine serine->keto_sphinganine alanine L-Alanine alanine->deoxy_keto_sphinganine sphinganine Sphinganine keto_sphinganine->sphinganine 3-KSR deoxy_sphinganine 1-deoxysphinganine deoxy_keto_sphinganine->deoxy_sphinganine 3-KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide Acyl-CoA deoxydihydroceramide 1-Deoxydihydroceramide deoxy_sphinganine->deoxydihydroceramide Acyl-CoA troubleshooting_workflow cluster_lc_optimization LC Optimization Strategies cluster_advanced_techniques Advanced Separation start Start: Isomeric Overlap Detected optimize_lc Optimize LC Method start->optimize_lc gradient Modify Gradient (shallower) optimize_lc->gradient No resolved Isomers Resolved optimize_lc->resolved Yes column Change Column (C8, C30, Phenyl-Hexyl) gradient->column temperature Adjust Temperature column->temperature advanced_techniques Employ Advanced Techniques temperature->advanced_techniques Still Overlapping sfc Supercritical Fluid Chromatography (SFC) advanced_techniques->sfc No advanced_techniques->resolved Yes imms Ion Mobility MS (IM-MS) sfc->imms imms->resolved Successful

References

Improving the efficiency of N-C16-Deoxysphinganine extraction from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of N-C16-deoxysphinganine extraction from tissue samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to address common challenges encountered during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete tissue homogenization.Ensure complete tissue disruption by using appropriate homogenization techniques (e.g., bead beating, sonication) until no visible tissue fragments remain.[1] For tough tissues, consider cryogenic grinding.
Inefficient solvent extraction.Use a solvent mixture optimized for sphingolipids, such as chloroform (B151607):methanol (B129727) (1:2, v/v).[2][3] Ensure the solvent-to-tissue ratio is sufficient to fully submerge and extract the sample; a typical ratio is 3-4 mL for every 50 mg of tissue.[1] Increase incubation time at a slightly elevated temperature (e.g., 48°C overnight) to enhance extraction efficiency.[1]
Loss of analyte during phase separation.If performing a biphasic extraction, ensure clear separation of the aqueous and organic layers. Centrifugation can aid in this separation. Carefully collect the lower organic phase containing the lipids.[4]
Degradation of this compound.Minimize sample degradation by processing tissues promptly after collection or snap-freezing in liquid nitrogen and storing at -80°C.[1] Avoid repeated freeze-thaw cycles.
High Variability Between Replicates Inconsistent tissue sample size.Accurately weigh each tissue sample before extraction to ensure consistency.[1] Normalize the final lipid extract to the initial tissue weight.
Incomplete and variable extraction.Standardize all extraction parameters, including homogenization time, solvent volumes, incubation time, and temperature, across all samples.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and solvents.
Presence of Contaminants in the Final Extract (e.g., interfering peaks in LC-MS) Co-extraction of glycerophospholipids.Glycerophospholipids are common contaminants that can interfere with mass spectrometry analysis.[3] Perform a mild alkaline methanolysis step to hydrolyze and remove these interfering lipids.[3]
Contamination from plasticware.Use glass tubes and vials whenever possible, as plasticizers can leach from plasticware and interfere with analysis. Ensure all glassware is thoroughly cleaned.
Carryover from the analytical system.Implement a robust washing protocol for the liquid chromatography system between sample injections to prevent carryover.
Poor Peak Shape in LC-MS Analysis Inappropriate reconstitution solvent.Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your liquid chromatography method.[1] A common choice is a mixture similar to the starting mobile phase.
High salt concentration in the sample.High salt content can suppress ionization and affect peak shape. If high salt is suspected, a desalting step using solid-phase extraction (SPE) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound?

A1: A mixture of chloroform and methanol is widely considered effective for extracting sphingolipids, including this compound.[3] A common starting point is a 1:2 (v/v) ratio of chloroform to methanol.[2] Some protocols utilize a single-phase extraction with a methanol/chloroform mixture (2:1, v/v).[2] The optimal ratio may vary depending on the specific tissue type and should be empirically determined for your samples.

Q2: How can I remove interfering lipids like phospholipids (B1166683) from my extract?

A2: A mild alkaline methanolysis is a highly effective method for removing glycerophospholipids, which are common contaminants in sphingolipid extractions.[3] This procedure involves incubating the lipid extract in a mild alkaline solution (e.g., 0.6 M KOH in methanol), which hydrolyzes the ester bonds in glycerolipids, making them more polar and easier to separate from the alkali-stable sphingolipids.[3][5]

Q3: Is an internal standard necessary for quantifying this compound?

A3: Yes, using an appropriate internal standard is crucial for accurate quantification of this compound by mass spectrometry. The internal standard helps to correct for variations in extraction efficiency, sample matrix effects, and instrument response. A stable isotope-labeled analog of deoxysphinganine, such as D3-deoxysphinganine, is an ideal internal standard.[6]

Q4: Can I use a single extraction protocol for all types of tissue?

A4: While a general protocol can be a good starting point, it is challenging to develop a single protocol that is optimal for all tissue types due to the vast diversity in their composition.[7] Different tissues have varying lipid content and matrix complexity, which can affect extraction efficiency. It is recommended to optimize the protocol for each specific tissue type to ensure reliable and reproducible results.

Q5: At what stage of the workflow should I add the internal standard?

A5: The internal standard should be added as early as possible in the extraction workflow, ideally to the tissue sample before homogenization.[5] This ensures that the internal standard undergoes the same extraction and processing steps as the endogenous this compound, allowing for accurate correction of any losses during the procedure.

Experimental Protocols

Protocol 1: Single-Phase Extraction of this compound from Tissue

This protocol is a modification of the Bligh and Dyer method and is suitable for the extraction of a broad range of sphingolipids, including this compound.

Materials:

  • Tissue sample (e.g., 50 mg)

  • Homogenizer (e.g., bead beater, sonicator)

  • Glass centrifuge tubes

  • Chloroform

  • Methanol

  • Internal standard solution (e.g., D3-deoxysphinganine in methanol)

  • Nitrogen gas evaporator

  • LC-MS grade reconstitution solvent

Procedure:

  • Weigh the frozen tissue sample and place it in a glass homogenization tube.

  • Add a known amount of the internal standard solution directly to the tissue.

  • Add 1 mL of methanol and homogenize the tissue until no visible particles remain.

  • Add 0.5 mL of chloroform to the homogenate.

  • Vortex the mixture thoroughly for 5 minutes.

  • Incubate the mixture at 48°C for 1 hour with occasional vortexing.

  • Centrifuge the sample at 3,000 x g for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant (the single-phase extract) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent suitable for LC-MS analysis.

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Alkaline Methanolysis for Removal of Glycerophospholipids

This protocol should be performed after the initial lipid extraction and before the final drying step if glycerophospholipid contamination is a concern.

Materials:

  • Dried lipid extract from Protocol 1

  • 0.6 M Potassium Hydroxide (KOH) in methanol

  • Chloroform

  • Water

Procedure:

  • Resuspend the dried lipid extract in 1 mL of 0.6 M KOH in methanol.

  • Incubate the mixture at room temperature for 1 hour to hydrolyze glycerophospholipids.

  • Neutralize the reaction by adding a small amount of acid (e.g., acetic acid) until the pH is neutral.

  • Add 1 mL of chloroform and 1 mL of water to the tube to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the sphingolipids and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Proceed with reconstitution for LC-MS analysis as described in Protocol 1.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT Non-canonical Substrate L-Serine L-Serine L-Serine->SPT Canonical Substrate 3-Ketodeoxysphinganine 3-Ketodeoxysphinganine SPT->3-Ketodeoxysphinganine Condensation This compound 1-Deoxysphinganine (this compound) 3-Ketodeoxysphinganine->this compound Reduction N-Acyl-N-C16-Deoxysphinganine N-Acyl-1-Deoxysphinganine This compound->N-Acyl-N-C16-Deoxysphinganine N-Acylation (Ceramide Synthases)

Caption: Biosynthesis of this compound via the non-canonical pathway.

Experimental Workflow for this compound Extraction

Experimental Workflow start Start: Tissue Sample homogenization 1. Homogenization (with Internal Standard) start->homogenization extraction 2. Single-Phase Solvent Extraction (Chloroform:Methanol) homogenization->extraction optional_hydrolysis 3. Optional: Alkaline Methanolysis (Glycerophospholipid Removal) extraction->optional_hydrolysis evaporation 4. Solvent Evaporation optional_hydrolysis->evaporation Proceed optional_hydrolysis->evaporation Skip reconstitution 5. Reconstitution evaporation->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end Troubleshooting Low Yield start Low Yield of This compound check_homogenization Was tissue completely homogenized? start->check_homogenization improve_homogenization Action: Improve homogenization (e.g., longer time, different method) check_homogenization->improve_homogenization No check_extraction Were extraction conditions optimal? check_homogenization->check_extraction Yes end Re-analyze improve_homogenization->end optimize_extraction Action: Optimize extraction (e.g., solvent ratio, time, temp) check_extraction->optimize_extraction No check_phase_separation Was phase separation (if applicable) clean? check_extraction->check_phase_separation Yes optimize_extraction->end improve_phase_separation Action: Improve phase separation (e.g., centrifugation) check_phase_separation->improve_phase_separation No check_is Was internal standard added correctly? check_phase_separation->check_is Yes improve_phase_separation->end verify_is Action: Verify internal standard addition check_is->verify_is No check_is->end Yes verify_is->end

References

Troubleshooting N-C16-Deoxysphinganine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with N-C16-Deoxysphinganine (also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide) in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Solution Preparation

Q1: My this compound won't dissolve properly. What solvents are recommended?

A1: this compound is a highly lipophilic molecule due to the absence of the C1-hydroxyl group.[1] Standard aqueous buffers are not suitable.

  • Primary Recommendation: For initial stock solutions, use a mixture of chloroform (B151607) and methanol (B129727) (e.g., 19:1 or similar ratios).[2]

  • Alternative Organic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can also be used, though care should be taken as DMSO can be hygroscopic and introduce water, potentially affecting stability over time.[3]

  • For Cell Culture Applications: Direct addition of organic stock solutions to aqueous cell culture media can cause the lipid to precipitate. It is crucial to use a carrier.

    • BSA-Complexation: Prepare a complex with bovine serum albumin (BSA). This involves drying down an aliquot of the organic stock solution under nitrogen and then resuspending it in a BSA-containing medium.[2]

    • Ethanol:Dodecane System: A solution of ethanol:dodecane (98:2 v/v) can be used to dissolve the lipid before adding it to the culture medium with vigorous mixing.[2]

Q2: I observe a precipitate in my stock solution after storage. What is happening?

A2: Precipitate formation upon storage, especially at low temperatures, is common for lipids. This can be due to the lipid coming out of solution as its solubility decreases at colder temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature or slightly above (e.g., 37°C).

    • Vortex or sonicate the vial until the precipitate redissolves.

    • Before use, always visually inspect the solution to ensure it is clear.

2. Stability and Storage

Q3: How should I store my this compound to ensure its stability?

A3: Proper storage is critical to prevent degradation. Both the solid form and solutions require specific conditions.

Storage FormTemperatureDurationKey Considerations
Solid Powder -20°CLong-term (Years)Keep tightly sealed in a desiccated environment.[4][5][6]
Organic Stock Solution -20°CShort- to Mid-term (Weeks to Months)Store in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[2] Minimize air exposure.[2]
Aqueous/Media Suspensions Not Recommended for StorageUse ImmediatelyGlycolipids and phospholipids (B1166683) are prone to hydrolysis in aqueous solutions; similar caution is advised for this compound.[2]

Q4: I suspect my this compound in solution has degraded. What are the potential causes?

A4: While this compound is not susceptible to degradation by the canonical sphingolipid pathway due to the lack of a C1-hydroxyl group, other chemical and biological degradation routes are possible.[7][8][9]

  • Hydrolysis: The amide bond linking the palmitoyl (B13399708) chain to the deoxysphinganine backbone can be susceptible to acid- or base-catalyzed hydrolysis, especially if the solution is exposed to inappropriate pH conditions or stored in aqueous media for extended periods.

  • Oxidation: Although this compound is a saturated molecule, oxidative damage can still occur, particularly if stored improperly or if contaminants are present in the solvent. Lipids with unsaturation are especially prone to this, but care should be taken with all lipids.[2]

  • Enzymatic Degradation (in cell-based assays): In biological systems, 1-deoxysphingolipids can be metabolized by cytochrome P450 (CYP4F) enzymes, leading to hydroxylated downstream products.[9] This is a key consideration for instability in cell culture experiments.

Diagram 1: Potential Degradation and Metabolism Pathway

cluster_chemical Chemical Instability cluster_biological Biological Metabolism NC16 This compound Hydrolysis Amide Bond Hydrolysis NC16->Hydrolysis H₂O (Acid/Base) Products Deoxysphinganine + Palmitic Acid Hydrolysis->Products NC16_bio This compound (in cells) CYP4F Cytochrome P450 (CYP4F enzymes) NC16_bio->CYP4F Metabolites Hydroxylated Metabolites CYP4F->Metabolites

Caption: Potential routes of this compound degradation.

3. Experimental and Analytical Issues

Q5: My experimental results are inconsistent. How can I troubleshoot my protocol?

A5: Inconsistent results often stem from issues with solution stability, preparation, or handling. A systematic approach to troubleshooting is essential.

Diagram 2: Experimental Troubleshooting Workflow

Start Inconsistent Results Observed CheckStock Verify Stock Solution (Clarity, Age) Start->CheckStock PrepMethod Review Solution Prep (Solvent, Carrier) CheckStock->PrepMethod Stock OK NewPrep Prepare Fresh Solution CheckStock->NewPrep Stock Suspect Handling Assess Handling (Storage, Pipetting) PrepMethod->Handling Prep OK PrepMethod->NewPrep Prep Issue Handling->NewPrep Handling Issue Rerun Rerun Experiment with Controls Handling->Rerun Handling OK QC Perform QC Check (e.g., MS Analysis) NewPrep->QC QC->Rerun Success Consistent Results Rerun->Success

Caption: Troubleshooting workflow for inconsistent experimental results.

Q6: I am seeing unexpected peaks in my mass spectrometry analysis. Could these be artifacts from this compound?

A6: Yes, unexpected peaks can arise from several sources, including degradation products or in-source fragmentation.

  • Possible Artifacts:

    • [M+H - H₂O]⁺: A common fragment for sphingolipids is the loss of a water molecule.

    • Deamidation: You may see a peak corresponding to the free deoxysphinganine backbone if hydrolysis has occurred during sample preparation or storage.

    • Solvent Adducts: Depending on the solvent system and ionization method, you might observe adducts (e.g., with sodium [M+Na]⁺ or methanol [M+CH₃OH+H]⁺).

  • Mitigation Strategies:

    • Fresh Samples: Analyze freshly prepared solutions whenever possible.

    • Controlled Hydrolysis: Be mindful of pH during sample extraction and preparation to avoid unintended hydrolysis.

    • Isotope Labeling: To confirm if a degradation product is an artifact of sample prep, the process can be performed in ¹⁸O-labeled water. Artifacts formed during prep will incorporate the heavy oxygen.

    • MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion. The fragmentation pattern can help confirm the identity of your target molecule and characterize unknown peaks.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound (MW: 523.92 g/mol ) in a glass vial.

  • Solvent Addition: Add the appropriate volume of a chloroform:methanol (19:1, v/v) mixture to achieve a 1 mM concentration.

  • Dissolution: Vortex or sonicate the vial gently until the solid is completely dissolved, ensuring the solution is clear.

  • Storage: Store the stock solution in a Teflon-capped glass vial at -20°C.

Protocol 2: Preparation for Cell Culture using BSA

  • Aliquoting: In a sterile glass tube, add the desired volume of the organic stock solution.

  • Drying: Evaporate the solvent under a gentle stream of inert nitrogen gas.

  • Resuspension: Add pre-warmed (37°C) cell culture medium containing at least 0.1% fatty acid-free BSA.

  • Complexation: Vortex the tube for 1-2 minutes to facilitate the formation of the lipid-BSA complex.

  • Application: Immediately add the lipid-BSA complex to the cell culture.

Disclaimer: This guide is intended for informational purposes. Researchers should always consult primary literature and manufacturer's guidelines and exercise standard laboratory safety precautions.

References

Dealing with matrix effects in N-C16-Deoxysphinganine analysis of plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of N-C16-deoxysphinganine in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the plasma sample.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[2] Common interfering components in plasma include phospholipids (B1166683), salts, and proteins.[3]

Q2: Why is plasma a particularly challenging matrix for this type of analysis?

A2: Plasma is a complex biological matrix containing high concentrations of proteins, lipids (especially phospholipids), and salts.[3][4] These components can interfere with the ionization of this compound in the mass spectrometer source, leading to significant matrix effects.[4] Phospholipids are particularly problematic as they can co-elute with the analyte and suppress its signal.[3][5]

Q3: What are the common indicators of matrix effects in my analytical data?

A3: Common signs of matrix effects include poor reproducibility between replicate injections, inaccurate quantification, low analyte response, and a high limit of quantification (LOQ).[6] You may also observe inconsistent internal standard performance and high background noise in your chromatograms.[6]

Q4: How can I quantitatively assess matrix effects in my method?

A4: A standard method to quantify matrix effects is the post-extraction spike method.[1][7] This involves comparing the analyte's peak area in a post-extraction spiked sample (blank plasma extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[7] The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100.[7] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

Problem 1: My this compound signal is suppressed, leading to low sensitivity.

  • Possible Cause: Co-elution of phospholipids is a primary cause of ion suppression in plasma analysis.[3][4] Other endogenous matrix components can also contribute.

  • Solution:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. While protein precipitation is a common first step, it is often insufficient for removing phospholipids.[3] Consider implementing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[5][6]

    • Improve Chromatographic Separation: Modify your LC method to better separate this compound from matrix components. This can be achieved by using a high-resolution column, adjusting the mobile phase composition, or altering the gradient profile.[6][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

Problem 2: I am observing significant ion enhancement, leading to overestimated results.

  • Possible Cause: Certain matrix components can enhance the ionization of the analyte, leading to an artificially high signal.

  • Solution:

    • Dilute the Sample: A simple and often effective strategy is to dilute the plasma sample.[9] This reduces the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the method's limit of quantification.

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[6] This helps to ensure that the calibrators and the samples experience similar matrix effects.

Problem 3: My internal standard (IS) is not performing consistently.

  • Possible Cause: The chosen internal standard may not be co-eluting with the analyte or may be experiencing different matrix effects.

  • Solution:

    • Select an Appropriate IS: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., D3-deoxysphinganine).[10] If a SIL-IS is not available, choose a structural analog that has similar chemical properties and chromatographic behavior.

    • Evaluate IS Addition Point: Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples [11]

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.[11]

  • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex for 30 seconds.[11]

  • Add 125 µL of chloroform and vortex for 30 seconds.[11]

  • Add 125 µL of water and vortex for another 30 seconds.[11]

  • Centrifuge the sample to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[11]

  • Carefully aspirate the lower organic phase containing the lipids and transfer it to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of methanol:chloroform 9:1, v/v) for LC-MS analysis.[11]

Protocol 2: Methyl-tert-butyl ether (MTBE) Single-Phase Extraction [8]

  • To 50 µL of plasma, add 20 µL of the internal standard solution.[8]

  • Add 0.5 mL of water, 1.25 mL of methanol, and 1.25 mL of MTBE.[8]

  • Vortex the mixture thoroughly. This will result in a single phase.[8]

  • Dry the combined extract under a stream of nitrogen.[8]

  • Resuspend the dried sample in 100 µL of methanol/MTBE (1:3, v:v) for analysis.[8]

Data Presentation

Table 1: Comparison of Extraction Methods for Sphingolipid Analysis

Extraction MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationOften lower for polar analytesHigh variability, significant suppression common[3]
Liquid-Liquid Extraction (LLE)Good, but can be low for polar analytesGenerally cleaner extracts than PPT[3][5]
Solid-Phase Extraction (SPE)Good, with method flexibilityCleaner extracts compared to PPT[3][5]
MTBE Single-PhaseGood for a wide range of sphingolipidsImproved recovery for polar sphingolipids[12]
Butanol Single-PhaseGood recoveries for various sphingolipidsEffective for whole blood sphingolipidome[12]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Low Analyte Signal check_is Check Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok assess_me Quantify Matrix Effect (Post-Extraction Spike) is_ok->assess_me Yes select_new_is Select More Appropriate IS is_ok->select_new_is No me_present Significant Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize LC Method optimize_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is use_sil_is->revalidate select_new_is->check_is

Caption: A flowchart for systematically troubleshooting matrix effects.

IonSuppression Mechanism of Ion Suppression in ESI cluster_esi Electrospray Ionization Source droplet Charged Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation analyte_ion Analyte Ion (Gas Phase) evaporation->analyte_ion matrix_ion Matrix Ion (Gas Phase) evaporation->matrix_ion ms_inlet Mass Spectrometer Inlet analyte_ion->ms_inlet matrix_ion->ms_inlet Competition for Droplet Surface and Charge

Caption: The process of ion suppression in electrospray ionization.

SamplePrepWorkflow Recommended Sample Preparation Workflow start Plasma Sample add_is Add Internal Standard start->add_is extraction Perform Extraction (e.g., LLE or SPE) add_is->extraction separate Separate Phases (Centrifugation) extraction->separate collect Collect Organic Phase separate->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A general workflow for plasma sample preparation.

References

Technical Support Center: Derivatization of N-C16-Deoxysphinganine for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful derivatization of N-C16-deoxysphinganine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It includes frequently asked questions, troubleshooting strategies, and detailed protocols to ensure complete and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing this compound by GC-MS?

A1: Derivatization is a chemical modification process essential for compounds that are not suitable for direct GC analysis.[1] this compound contains polar functional groups (a secondary amine and a hydroxyl group) that form strong intermolecular hydrogen bonds.[2] These bonds decrease the molecule's volatility, preventing it from vaporizing properly in the GC injector. Derivatization masks these polar groups, which increases volatility, improves thermal stability, and enhances peak shape and detector response.[1][2][3]

Q2: What is the most common and effective derivatization method for this compound?

A2: Silylation is the most widely used method for derivatizing compounds with active hydrogens, such as those found in this compound.[3] This process involves replacing the active hydrogen atoms in the hydroxyl (-OH) and amine (-NH) groups with a non-polar trimethylsilyl (B98337) (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[2]

Q3: What are the signs of incomplete derivatization in a GC-MS chromatogram?

A3: Incomplete derivatization leads to several issues in the chromatogram. These include poor peak shape (significant tailing), low signal intensity, and the appearance of multiple peaks for a single analyte. The multiple peaks correspond to the underivatized molecule and its partially derivatized forms (e.g., mono-silylated vs. the desired di-silylated product).[2]

Q4: How critical is the removal of water from the sample and reagents?

A4: It is absolutely critical. Silylating reagents are highly sensitive to moisture and will react preferentially with any water present in the sample or solvents.[1] This consumes the reagent, preventing it from reacting with the target analyte. Furthermore, the resulting TMS derivatives can be hydrolyzed by water, reversing the derivatization and leading to inaccurate and irreproducible results.[4] All glassware should be thoroughly dried, and anhydrous solvents should be used.[4]

Q5: Can excess derivatization reagent interfere with the analysis?

A5: Yes, a large excess of unreacted silylating reagent or its byproducts can co-elute with the target analytes, causing chromatographic interference and potentially obscuring peaks of interest.[5] While a molar excess of the reagent is necessary to drive the reaction to completion, an excessive amount should be avoided.[5] If interference is a problem, a post-derivatization cleanup step like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Peak for Analyte 1. Incomplete reaction. 2. Presence of moisture.[4] 3. Analyte adsorption to glassware.[4] 4. Insufficient reagent concentration.1. Increase reaction temperature and/or time. Consider adding a catalyst like 1% TMCS to BSTFA.[4] 2. Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[1][4] 3. Silanize glassware prior to use to deactivate active sites.[4] 4. Ensure at least a 2:1 molar ratio of silylating reagent to active hydrogens. For complex matrices, a higher excess may be needed.[5]
Poor Peak Shape (Tailing) 1. Incomplete derivatization.[2] 2. Active sites in the GC inlet liner or column. 3. Co-elution with interfering matrix components.1. Optimize derivatization conditions (see above). The secondary amine group is less reactive than the hydroxyl and may require more stringent conditions. 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. 3. Perform sample cleanup (e.g., SPE) prior to derivatization to remove matrix interferences.[6][7]
Multiple Peaks for Analyte 1. Incomplete derivatization resulting in a mix of mono- and di-silylated products. 2. Degradation of the analyte or derivative at high temperatures.[5]1. Increase the "harshness" of the reaction: elevate temperature (e.g., 60-75°C), extend reaction time (e.g., 60-90 min), and/or use a catalyst.[3] 2. Test a lower derivatization temperature for a longer period. Ensure the GC inlet temperature is not excessively high.
Poor Reproducibility 1. Inconsistent reaction times or temperatures.[8] 2. Variable amounts of moisture in samples. 3. Matrix effects varying between samples.[9]1. Use a heating block for consistent temperature control. For high throughput, an autosampler with automated derivatization capabilities can significantly improve consistency.[8] 2. Standardize the sample drying procedure (e.g., evaporation under a gentle stream of nitrogen). 3. Incorporate a stable isotope-labeled internal standard to account for variability in derivatization efficiency and matrix effects.

Experimental Protocols

Protocol: Two-Step Silylation of this compound

This protocol outlines a robust method for the derivatization of this compound using BSTFA with a TMCS catalyst.

Materials:

  • Dried sample extract containing this compound.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine (B92270) or Acetonitrile.

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps).[10]

  • Heating block or oven.

  • Nitrogen gas line for evaporation.

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry. Place the sample in a reaction vial and evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 40°C. The absence of water is the most critical step for success.[4]

  • Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue. Vortex briefly.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 60°C and incubate for 1 hour. For sterically hindered or less reactive compounds, the temperature and time may need to be increased (e.g., up to 75°C for 90 minutes).[3]

  • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC-MS autosampler vial if necessary. The sample is now ready for injection. Analyze the derivatives as soon as possible, as TMS derivatives can be susceptible to hydrolysis over time.[4][11]

Data Presentation: Optimization of Silylation Parameters

To achieve complete derivatization, a systematic optimization of reaction parameters may be necessary.[5] The following table summarizes key parameters and their potential impact.

ParameterStarting ConditionImpact on Reaction & Considerations
Silylating Reagent BSTFA + 1% TMCSBSTFA is a powerful silylating agent. The TMCS catalyst increases its reactivity, which is often necessary for derivatizing less reactive amine groups.[2] MSTFA is another excellent alternative.
Reagent Volume 50-100 µLA sufficient molar excess is required to drive the reaction to completion. However, a very large excess can cause chromatographic interference.[5]
Solvent Pyridine or AcetonitrileA dry, aprotic solvent is required. Pyridine can act as an acid scavenger, driving the reaction forward. Ensure the solvent is fully compatible with your analyte and GC-MS system.[5][8]
Temperature 60 °CHigher temperatures increase the reaction rate. This is often crucial for complete derivatization of both the hydroxyl and amine groups. Do not exceed the thermal stability limits of your analyte.[5]
Time 60 minutesReaction times must be sufficient for the reaction to reach completion.[8] Optimization may require testing longer incubation periods (e.g., 30, 60, 90, 120 minutes).

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing This compound Extract Lipid Extraction Sample->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reagent Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->Reagent Incubate Incubate at 60°C for 60 min Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

TroubleshootingLogic action_node action_node start_node start_node end_node end_node start Poor Peak Shape or Low Intensity? moisture Moisture Present? start->moisture Yes optimize Reaction Incomplete? start->optimize No moisture->optimize No dry Dry Sample & Use Anhydrous Solvents moisture->dry Yes increase_params Increase Temp, Time, or Reagent Conc. optimize->increase_params Yes reanalyze Re-analyze optimize->reanalyze No dry->optimize catalyst Add Catalyst (e.g., 1% TMCS) increase_params->catalyst catalyst->reanalyze

Caption: Troubleshooting logic for incomplete derivatization in GC-MS analysis.

References

Technical Support Center: Validating the Specificity of N-C16-Deoxysphinganine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of N-C16-Deoxysphinganine antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this specific bioactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxy-dihydroceramide (m18:0/16:0), is the N-acylated form of the atypical sphingoid base 1-deoxysphinganine.[1][2] Unlike canonical sphingolipids, it lacks the C1-hydroxyl group, which prevents its further metabolism into complex sphingolipids and its canonical degradation.[3] This accumulation can lead to cellular stress and has been implicated in various pathological conditions.

Q2: Why is validating the specificity of our this compound antibody crucial?

Q3: What are the recommended initial steps for validating a new lot of this compound antibody?

A3: For any new antibody, it is essential to first perform a titration experiment for each application (e.g., ELISA, Western blot, immunocytochemistry) to determine the optimal antibody concentration that provides the best signal-to-noise ratio. It is also recommended to include positive and negative controls in your initial experiments to confirm antibody reactivity and specificity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the validation of this compound antibodies in various immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High Background

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step.[5][6]
Ineffective Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Consider trying a different blocking buffer.[7][8]
High Antibody Concentration Titrate the primary and/or secondary antibody to a lower concentration.[5]
Cross-reactivity Run a competitive ELISA with structurally similar lipids (e.g., sphinganine, N-C16-sphinganine) to assess cross-reactivity.
Contamination Ensure all reagents and plates are free from contamination. Use sterile techniques and fresh buffers.[5]

Issue: Weak or No Signal

Possible Cause Recommended Solution
Low Antibody Concentration Increase the concentration of the primary and/or secondary antibody. Optimize incubation times.[9]
Improper Antigen Coating Ensure proper solubilization of this compound before coating. Optimize the coating concentration and incubation conditions (time and temperature).[10]
Inactive Antibody Check the expiration date and storage conditions of the antibody. Avoid repeated freeze-thaw cycles.[9]
Incorrect Buffer Composition Ensure the pH and salt concentrations of your buffers are optimal for antibody-antigen binding.
Western Blot (Lipid Blot)

Issue: High Background

Possible Cause Recommended Solution
Insufficient Blocking Increase blocking time or try a different blocking agent. Adding a small amount of detergent like Tween-20 to the blocking buffer can also help.[9]
High Antibody Concentration Reduce the concentration of the primary and/or secondary antibody.[9]
Non-specific Antibody Binding Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent (e.g., 0.05% Tween-20).[4]
Membrane Drying Ensure the membrane remains hydrated throughout the entire process.[9]

Issue: Weak or No Signal

Possible Cause Recommended Solution
Inefficient Lipid Transfer Confirm successful transfer of the lipid to the membrane using a suitable lipid stain. Optimize transfer time and voltage.
Low Antibody Affinity/Concentration Increase the primary antibody concentration and/or incubation time (e.g., overnight at 4°C).[3]
Masked Epitope The blocking agent may be masking the lipid epitope. Try a different blocking agent.[11]
Poor Lipid Solubilization Ensure this compound is fully solubilized before spotting onto the membrane.
Immunocytochemistry (ICC)

Issue: High Background/Non-specific Staining

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of serum in the blocking buffer or the blocking time.[12]
Hydrophobic Interactions Include a detergent (e.g., Triton X-100) in the permeabilization and wash buffers to reduce non-specific hydrophobic binding of the antibody.[13]
High Primary Antibody Concentration Perform a titration to determine the optimal antibody concentration.
Endogenous Biotin (if using biotin-based detection) Use an avidin/biotin blocking kit before primary antibody incubation.

Issue: Weak or No Signal

Possible Cause Recommended Solution
Low Antibody Concentration Increase the primary antibody concentration or incubation time.
Lipid Extraction During Permeabilization Use a milder detergent or a shorter permeabilization time to prevent the extraction of this compound from cellular membranes.
Fixation Issues The fixation method may be masking the lipid epitope. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde).
Low Antigen Abundance Consider treating cells with agents that increase the endogenous levels of deoxysphingolipids, such as the ceramide synthase inhibitor Fumonisin B1, to create a positive control.[14]

Experimental Protocols

Competitive ELISA for Specificity Validation

This protocol is designed to assess the specificity of an this compound antibody by measuring its ability to be competed off by the free lipid.

Materials:

  • This compound

  • Structurally similar lipids for cross-reactivity testing (e.g., N-C16-sphinganine, sphinganine, ceramide)

  • High-bind 96-well ELISA plates

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Antigen Coating:

    • Solubilize this compound in an appropriate solvent (e.g., ethanol) at a concentration of 10 µg/mL.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • In a separate plate or tubes, prepare serial dilutions of the competitor lipid (this compound or other sphingolipids).

    • Add a fixed, predetermined optimal concentration of the primary antibody to each dilution of the competitor lipid.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation:

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until color develops.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm.

Expected Results: A decrease in signal should be observed with increasing concentrations of the this compound competitor. The degree of signal reduction with other sphingolipids will indicate the level of cross-reactivity.

Lipid-Protein Overlay Assay (Dot Blot)

This method provides a qualitative assessment of antibody specificity.

Materials:

  • This compound and other control lipids

  • Nitrocellulose membrane

  • Primary and secondary antibodies

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Wash buffer (TBST)

  • ECL detection reagents

Procedure:

  • Lipid Spotting:

    • Dissolve lipids in an appropriate organic solvent (e.g., chloroform/methanol mixture).

    • Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane and allow it to air dry completely.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody at its optimal dilution overnight at 4°C.[15]

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane as before and then incubate with ECL reagents.

    • Visualize the signal using a chemiluminescence imaging system.

Mass Spectrometry for Definitive Specificity Validation

Mass spectrometry (MS) can be used as a gold-standard method to definitively identify the molecule bound by the antibody.

Workflow:

  • Immunoprecipitation (IP):

    • Incubate the this compound antibody with a complex lipid mixture (e.g., a total lipid extract from cells).

    • Use protein A/G beads to pull down the antibody-lipid complexes.

  • Lipid Extraction:

    • Elute the bound lipids from the beads.

    • Perform a lipid extraction on the eluate.

  • LC-MS/MS Analysis:

    • Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Compare the mass and fragmentation pattern of the detected lipid to a pure this compound standard to confirm its identity.

Signaling Pathways and Experimental Workflows

Deoxysphingolipid Synthesis and Downstream Effects

The synthesis of this compound begins with the condensation of palmitoyl-CoA and alanine (B10760859) by the enzyme serine palmitoyltransferase (SPT), which typically uses serine as its substrate.[5][14] This is followed by N-acylation by ceramide synthase (CERS). The accumulation of 1-deoxysphingolipids has been shown to induce cellular stress, including endoplasmic reticulum (ER) stress and activation of the NLRP3 inflammasome.[14][16]

G cluster_synthesis Deoxysphingolipid Synthesis cluster_effects Downstream Cellular Effects Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Alanine Alanine Alanine->SPT 1-deoxysphinganine 1-deoxysphinganine SPT->1-deoxysphinganine Serine Palmitoyltransferase CERS CERS 1-deoxysphinganine->CERS This compound This compound CERS->this compound Ceramide Synthase ER_Stress ER Stress This compound->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction NLRP3_Inflammasome NLRP3 Inflammasome Activation ER_Stress->NLRP3_Inflammasome Mitochondrial_Dysfunction->NLRP3_Inflammasome Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β) NLRP3_Inflammasome->Pro_inflammatory_Cytokines G Start Start Validation Titration Antibody Titration (ELISA, WB, ICC) Start->Titration Dot_Blot Lipid-Protein Overlay (Dot Blot) Titration->Dot_Blot Determine optimal conc. Competitive_ELISA Competitive ELISA Dot_Blot->Competitive_ELISA Qualitative specificity Cross_Reactivity Cross-Reactivity Panel (vs. other sphingolipids) Competitive_ELISA->Cross_Reactivity Quantitative specificity Mass_Spectrometry Mass Spectrometry (IP-LC-MS/MS) Cross_Reactivity->Mass_Spectrometry Assess off-target binding End Validated Antibody Mass_Spectrometry->End Definitive identification

References

How to improve the solubility of N-C16-Deoxysphinganine for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-C16-Deoxysphinganine in cell-based assays. Our goal is to help you overcome challenges related to the solubility of this lipid to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guides

Issue: Poor Solubility of this compound

This compound, like other long-chain sphingolipids, has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results. The following table summarizes recommended solvents for preparing a stock solution.

Table 1: Solvent Recommendations for this compound Stock Solutions

SolventRecommended Stock ConcentrationNotes on Usage & Cytotoxicity
Dimethyl Sulfoxide (DMSO) 2 mg/mLA common solvent for water-insoluble compounds. Ensure the final concentration in cell culture media is <0.5% to minimize cytotoxicity.
Ethanol (B145695) (EtOH) MiscibleCan be used as a primary solvent. Similar to DMSO, the final concentration in media should be kept low (<0.5%) to avoid cell stress.
Dimethylformamide (DMF) 10 mg/mLAnother effective organic solvent. The final concentration in cell culture should not exceed 0.1% due to potential toxicity.
Ethanol:Dodecane (B42187) (98:2, v/v) Not specified, used for dispersionThis mixture can help disperse ceramides (B1148491) in aqueous solutions. The dodecane component may have cytotoxic effects at higher concentrations.

Note: The solubility of the related compound 1-deoxysphinganine is approximately 2 mg/mL in DMSO and 10 mg/mL in DMF.[1][2] this compound is expected to have similar solubility characteristics.

Recommended Experimental Protocol: Solubilization and Addition to Cell Culture

This protocol provides a step-by-step method for preparing and using this compound in cell-based assays to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required amount of this compound for your desired stock volume and concentration (Molecular Weight: 523.92 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution in Pre-warmed Medium:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • To minimize precipitation, perform a serial dilution of the stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Immediately after adding the stock solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. Do not allow the concentrated stock to sit in the medium before mixing.

  • Treating Cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared working solution of this compound in the medium to your cells.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for the desired experimental duration.

Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh N-C16- Deoxysphinganine add_dmso Add DMSO to 10 mM weigh->add_dmso Aseptic Technique dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute Stock into Warm Medium thaw->dilute warm_medium Pre-warm Medium to 37°C warm_medium->dilute mix Vortex/Pipette Immediately dilute->mix add_to_cells Add Working Solution to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound for cell-based assays?

A1: DMSO is a highly recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound at a reasonably high concentration and its compatibility with most cell culture applications when used at a low final concentration (<0.5%). Ethanol is also a viable option.

Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. How can I prevent this?

A2: Precipitation typically occurs when the concentrated lipid solution is not dispersed quickly enough in the aqueous medium. To prevent this:

  • Always add the stock solution to pre-warmed (37°C) medium.

  • Vortex or pipette the medium vigorously immediately after adding the stock solution.

  • Avoid preparing working solutions at concentrations that are too high. If you need to use a high concentration, consider using a carrier protein like bovine serum albumin (BSA).

Q3: Can I use a carrier protein to improve the solubility of this compound?

A3: Yes, using a carrier protein like fatty acid-free BSA can help to maintain the solubility of long-chain lipids in cell culture media. To do this, you can prepare a complex of this compound and BSA. A general approach involves dissolving the lipid in a small amount of ethanol, mixing it with a BSA solution, and then dialyzing to remove the ethanol before adding it to your cells.

Q4: What is the maximum final concentration of solvent (e.g., DMSO) that is safe for my cells?

A4: The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO or ethanol in the cell culture medium below 0.5% (v/v). It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on cell viability and function.

Troubleshooting Decision Tree

G start Precipitation Observed in Cell Culture Medium? check_mixing Was the stock added to pre-warmed medium and vortexed immediately? start->check_mixing Yes re_prepare Re-prepare working solution with immediate, vigorous mixing. start->re_prepare No check_solvent_conc Is the final solvent concentration <0.5%? check_mixing->check_solvent_conc Yes check_mixing->re_prepare No use_carrier Consider using a carrier protein like BSA. check_solvent_conc->use_carrier Yes adjust_conc Lower the final solvent concentration. check_solvent_conc->adjust_conc No no_issue Continue with experiment. use_carrier->no_issue re_prepare->no_issue cytotoxicity_check Perform a vehicle control to check for solvent cytotoxicity. adjust_conc->cytotoxicity_check

Caption: A decision tree for troubleshooting this compound precipitation.

References

Minimizing ion suppression effects for N-C16-Deoxysphinganine in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-C16-Deoxysphinganine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[1][2][4] Since this compound is often analyzed in complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683) and salts are common sources of ion suppression.[5][6]

Q2: How can I determine if ion suppression is affecting my this compound measurement?

A2: A post-column infusion experiment is a definitive way to identify ion suppression. This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract. A drop in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[7][8][9] Another method is to compare the signal response of this compound in a pure solvent to the response when spiked into a blank matrix extract. A significantly lower signal in the matrix indicates suppression.[4][10]

Q3: What are the most common sources of ion suppression when analyzing sphingolipids like this compound?

A3: For sphingolipid analysis in biological samples, the most common sources of ion suppression include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[5][11] They often co-extract with sphingolipids and can have similar chromatographic retention times.

  • Salts and Buffers: Non-volatile salts and buffers (e.g., phosphates, Tris) from sample collection or preparation can severely suppress the ESI signal.[12]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression, particularly in positive ion mode.[12] It is advisable to use additives that are more compatible with MS, such as formic acid.

Q4: Can switching the ionization mode help reduce ion suppression?

A4: Yes, switching from positive to negative ionization mode (or vice-versa) can sometimes mitigate ion suppression. This is because fewer matrix components may ionize in the alternative mode, reducing competition for ionization.[2][4] However, the feasibility of this approach depends on the ionization efficiency of this compound in the chosen mode. For sphingolipids, positive ion mode is common for detecting the protonated molecule [M+H]+.[13]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your analysis of this compound.

Issue 1: Low or No Signal for this compound

If you are observing a significantly lower signal than expected or no signal at all, it is highly indicative of severe ion suppression.

Troubleshooting Steps:
  • Perform a Post-Column Infusion Test: This will confirm if ion suppression is the root cause and identify the retention time regions where it is most severe.

  • Improve Sample Preparation: Inefficient sample cleanup is a primary contributor to ion suppression.[14] Consider implementing more rigorous extraction and clean-up procedures.

  • Optimize Chromatography: Modify your LC method to separate this compound from the interfering matrix components.

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can be a simple and effective way to decrease ion suppression.[8][15]

Issue 2: Poor Reproducibility of Quantitative Results

Inconsistent and irreproducible results are often a symptom of variable ion suppression between samples.

Troubleshooting Steps:
  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[3][8][12] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Enhance Sample Cleanup: Implement more robust sample preparation techniques to remove a larger portion of the interfering matrix. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[4]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[10]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

Materials:

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (e.g., plasma extract prepared using your standard protocol)

  • LC-MS/MS system

Procedure:

  • Set up your LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.

  • Connect the outlet of the analytical column to one inlet of the tee-piece.

  • Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.

  • Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10-20 µL/min) to obtain a stable baseline signal for this compound.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates ion suppression at that retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general procedure for using SPE to clean up biological samples for this compound analysis, which can significantly reduce matrix effects.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE vacuum manifold

  • Sample (e.g., plasma, serum)

  • Internal standard solution

  • Methanol (B129727)

  • Water

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample (e.g., plasma with internal standard, diluted with an appropriate buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. A stronger organic solvent wash (e.g., acetonitrile) can be used to remove non-polar interferences like phospholipids.[9]

  • Elution: Elute this compound with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation85 ± 5-45 ± 847 ± 6
Liquid-Liquid Extraction (LLE)78 ± 7-20 ± 562 ± 8
Solid-Phase Extraction (SPE)92 ± 4-10 ± 383 ± 5

Data are presented as mean ± standard deviation. Matrix effect is calculated as (Peak area in matrix / Peak area in solvent - 1) * 100%. A negative value indicates ion suppression. Data is illustrative and based on typical outcomes.

Table 2: ESI-MS/MS Parameters for this compound
ParameterRecommended Setting
Ionization ModePositive
Capillary Voltage3.5 - 4.5 kV
Gas Temperature300 - 350 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure35 - 45 psi
Precursor Ion (m/z)[M+H]+ for this compound
Product Ion (m/z)Specific fragment ion (e.g., from loss of water)
Collision EnergyOptimize for maximum product ion intensity

These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Troubleshooting Strategies cluster_outcome Desired Outcome Problem Low Signal or Poor Reproducibility ConfirmSuppression Post-Column Infusion Test Problem->ConfirmSuppression Hypothesize Ion Suppression InternalStandard Use SIL Internal Standard Problem->InternalStandard For Quantitative Inaccuracy SamplePrep Improve Sample Preparation (e.g., SPE) ConfirmSuppression->SamplePrep Chromatography Optimize LC Separation ConfirmSuppression->Chromatography Dilution Sample Dilution ConfirmSuppression->Dilution Outcome Accurate & Reproducible Quantification of This compound SamplePrep->Outcome Chromatography->Outcome Dilution->Outcome InternalStandard->Outcome

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PP_step1 Add Acetonitrile Start->PP_step1 SPE_step1 Condition Cartridge Start->SPE_step1 PP_step2 Centrifuge PP_step1->PP_step2 PP_step3 Collect Supernatant PP_step2->PP_step3 PP_result High Matrix (Phospholipids Remain) PP_step3->PP_result LCMS LC-MS/MS Analysis PP_result->LCMS High Ion Suppression Risk SPE_step2 Load Sample SPE_step1->SPE_step2 SPE_step3 Wash Interferences SPE_step2->SPE_step3 SPE_step4 Elute Analyte SPE_step3->SPE_step4 SPE_result Low Matrix (Cleaner Extract) SPE_step4->SPE_result SPE_result->LCMS Low Ion Suppression Risk

Caption: Comparison of sample preparation workflows.

References

Strategies for baseline correction in N-C16-Deoxysphinganine chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-C16-Deoxysphinganine chromatography analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on baseline correction strategies.

Troubleshooting Guides

Issue: Baseline Drift in this compound Chromatograms

Baseline drift, a steady upward or downward slope of the baseline, can significantly impact the accuracy of peak integration and quantification.[1] This guide provides a systematic approach to identifying and resolving the root causes of baseline drift.

1. Initial Assessment and Diagnosis

Before making any changes to your HPLC system, it is crucial to diagnose the potential cause of the baseline drift.

  • Observe the pattern of the drift: Is it consistently upward or downward? Does it occur during a gradient elution?

  • Run a blank gradient: Injecting your mobile phase without an analyte can help determine if the issue lies with the mobile phase or the system itself.[1][2]

Logical Workflow for Troubleshooting Baseline Drift

Baseline_Troubleshooting Start Baseline Drift Observed Blank_Run Run Blank Gradient Start->Blank_Run Drift_Persists Drift Persists? Blank_Run->Drift_Persists Check_Mobile_Phase Inspect Mobile Phase Drift_Persists->Check_Mobile_Phase Yes Check_System Inspect HPLC System Drift_Persists->Check_System No Solution_Found Baseline Stabilized Check_Mobile_Phase->Solution_Found Check_System->Solution_Found

Caption: Troubleshooting workflow for baseline drift.

2. Mobile Phase-Related Issues

The composition and preparation of the mobile phase are critical for a stable baseline.[3]

  • Solvent Quality: Use high-purity, HPLC-grade solvents.[4] Solvents like trifluoroacetic acid (TFA) can degrade and cause baseline drift.[1]

  • Fresh Preparation: Prepare mobile phases fresh daily to avoid degradation and microbial growth.[5]

  • Degassing: Inadequate degassing can lead to air bubbles in the system, causing baseline instability.[1][2] Utilize inline degassers or helium sparging.[1]

  • Composition Mismatch (Gradient Elution): In gradient elution, a mismatch in the UV absorbance of the mobile phase components can cause baseline drift.[1][2]

    • Solution: Adjust the absorbance of the mobile phases to be as close as possible at the detection wavelength.

3. HPLC System-Related Issues

If the mobile phase is not the cause, the issue may lie within the HPLC system components.

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to baseline drift.[3][5] Use a column oven to maintain a stable temperature.

  • Detector Issues:

    • Flow Cell Contamination: Contaminants in the detector flow cell can cause a drifting baseline.[4][5]

    • Lamp Deterioration: An aging detector lamp can result in decreased energy and an unstable baseline.

  • Pump and Seal Leaks: Leaks in the pump or seals can cause pressure fluctuations and baseline drift.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to a drifting baseline.[2]

Experimental Protocol: Flushing the Detector Flow Cell

  • Disconnect the column from the system.

  • Prepare a cleaning solution: A common effective solution is a 1:1:1:1 mixture of methanol, isopropanol, acetonitrile, and water. For more stubborn contaminants, a 1N nitric acid solution can be used, followed by a thorough water rinse.[4]

  • Pump the cleaning solution through the flow cell at a low flow rate (e.g., 0.1-0.2 mL/min) for 30-60 minutes.

  • Flush with your mobile phase for at least 30 minutes to ensure all cleaning solvent is removed before reconnecting the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in this compound chromatograms?

A1: The most frequent causes of baseline noise are:

  • Air bubbles in the system: This can be due to improper mobile phase degassing.[1][2]

  • Contamination: Contaminants in the mobile phase, injector, or column can lead to a noisy baseline.

  • Detector lamp issues: A failing or unstable detector lamp is a common source of noise.

  • Poor mixing of mobile phase: Inadequate mixing of gradient components can cause ripples in the baseline. A static mixer can help resolve this.[1][2]

Q2: How can I differentiate between baseline drift and a very broad peak?

A2: To distinguish between baseline drift and a true chromatographic peak:

  • Run a blank injection: If the "peak" is still present, it is likely an artifact or system peak, not from your sample.

  • Change the injection volume: A true peak's area will change proportionally with the injection volume, while baseline drift will remain relatively constant.

  • Alter chromatographic conditions: Modifying the gradient or mobile phase composition should shift the retention time of a true peak, but may not significantly alter the pattern of baseline drift.

Q3: What computational methods can be used for baseline correction?

A3: Several algorithms can be applied post-acquisition to correct for baseline drift. These methods aim to model the baseline and subtract it from the raw chromatogram.[6]

  • Polynomial Fitting: This method fits a polynomial function to the baseline regions of the chromatogram and subtracts it from the entire signal.[6]

  • Asymmetric Least Squares (ALS): This algorithm is effective for correcting complex baseline drift.[7]

  • Moving Window Approaches: These methods use a window that moves across the chromatogram to estimate the baseline.[8]

Data Presentation: Comparison of Baseline Correction Methods

Correction MethodPrincipleAdvantagesDisadvantages
Polynomial Fitting Fits a polynomial function to baseline points.[6]Simple to implement, computationally fast.May not be suitable for complex, non-linear drift.
Asymmetric Least Squares (ALS) Penalizes deviations of the fitted baseline from the signal asymmetrically.[7]Flexible and robust for various drift types.Requires optimization of smoothing and weighting parameters.
Moving Window Minimum Takes the minimum value within a sliding window as the baseline.[8]Effective for removing positive drift and noise.Can distort peak shapes if the window size is not chosen carefully.

Q4: Can the sample preparation method for this compound affect the baseline?

A4: Yes, the sample preparation method can introduce contaminants that affect the baseline. For instance, in the analysis of sphingolipids like this compound, lipid extraction is a common step.[9] Incomplete removal of extraction solvents or the presence of other lipids can cause baseline disturbances.

Signaling Pathway: this compound Metabolism

While not directly a baseline correction strategy, understanding the metabolic context of your analyte can inform experimental design and potential interferences.

Deoxysphinganine_Metabolism Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) Deoxysphinganine 1-Deoxysphinganine Serine_Palmitoyltransferase->Deoxysphinganine Alanine Alanine Alanine->Serine_Palmitoyltransferase Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Serine_Palmitoyltransferase Ceramide_Synthase Ceramide Synthase (CerS) Deoxysphinganine->Ceramide_Synthase NC16_Deoxysphinganine This compound (1-deoxydihydroceramide) Ceramide_Synthase->NC16_Deoxysphinganine

Caption: Biosynthesis of this compound.

This guide provides a starting point for troubleshooting baseline issues in this compound chromatography. For persistent issues, consulting your instrument manufacturer's technical support is recommended.

References

Technical Support Center: Analysis of N-C16-Deoxysphinganine in Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for the longitudinal analysis of N-C16-Deoxysphinganine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to control in a longitudinal study of this compound?

A1: To ensure the integrity of longitudinal data, meticulous control of pre-analytical variables is paramount. Key factors include:

  • Standardized Sample Collection: Employ consistent methodologies for blood collection, including the type of collection tube (e.g., EDTA plasma is common for lipidomics) and processing times.[1][2]

  • Sample Processing: Process samples promptly after collection to minimize enzymatic or chemical degradation of sphingolipids.

  • Storage Conditions: For long-term storage, samples should be kept at -80°C to ensure the stability of sphingolipids.[3] Avoid repeated freeze-thaw cycles.[4]

  • Fasting Status: If relevant to the study design, ensure that the fasting state of participants is consistent at each collection time point, as this can influence the levels of some circulating lipids.[2]

Q2: What type of internal standard is recommended for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. If a specific SIL standard is unavailable, a SIL standard of a closely related deoxysphingolipid or a non-naturally occurring odd-chain deoxysphinganine can be used. This is crucial for correcting for variability in sample extraction and potential matrix effects during LC-MS/MS analysis.[4][5]

Q3: What are acceptable levels of variation for quality control (QC) samples in a longitudinal this compound study?

A3: For longitudinal studies, it is essential to establish and monitor the precision of the analytical method. Pooled QC samples, created by combining small aliquots from all or a representative subset of study samples, should be analyzed at regular intervals throughout each analytical batch. The coefficient of variation (CV) for these QC samples is a key indicator of analytical performance. For deoxysphingolipid analysis, intra- and inter-assay CVs between 5% and 20% are generally considered acceptable.[6]

Q4: How can I minimize batch effects in my longitudinal data?

A4: Batch effects are systematic technical variations that can obscure true biological changes over time. To minimize their impact:

  • Randomize Sample Analysis: Whenever possible, randomize the order of samples from different time points and subjects across analytical batches.

  • Include Pooled QC Samples: As mentioned, analyze pooled QC samples regularly within and between batches to monitor and potentially correct for analytical drift.

  • Use Normalization Techniques: Various data normalization strategies can be applied post-acquisition to correct for batch effects. These methods often use the signal from the pooled QC samples to adjust the data from the study samples.

Q5: What are the key considerations for the long-term storage of plasma samples for this compound analysis?

A5: For long-term studies, maintaining sample stability is critical. Dried samples can be stored sealed at -20°C for several months.[3] For plasma or serum, storage at -80°C is recommended for extended periods. It is advisable to conduct a stability study to determine the maximum allowable storage time under your specific conditions.[7][8] This involves analyzing aliquots of a pooled sample stored for different durations and assessing any significant changes in the concentration of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: High Variability in Quality Control (QC) Samples (>20% CV)
  • Potential Cause: Inconsistent sample preparation, instrument instability, or issues with the internal standard.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure that all steps, including solvent volumes and incubation times, are performed consistently for all samples.

    • Check Internal Standard Addition: Verify that the internal standard is added accurately and consistently to all samples, including QCs.

    • Assess Instrument Performance: Run a system suitability test using a standard solution to check for stable retention times and peak areas.

    • Examine Chromatograms: Look for signs of poor chromatography, such as peak splitting or tailing, which could indicate a column issue.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause: Column overload, column contamination, or an inappropriate sample solvent.[9]

  • Troubleshooting Steps:

    • Dilute the Sample: If the peak is fronting, it may be due to column overload. Dilute the sample and re-inject.

    • Clean the Column: If peaks are tailing, the column may be contaminated. Follow the manufacturer's instructions for column washing.

    • Check Sample Solvent: Ensure the sample is reconstituted in a solvent that is compatible with the initial mobile phase.

Issue 3: Low Signal Intensity or Decreased Sensitivity
  • Potential Cause: Ion suppression due to matrix effects, incorrect mass spectrometer parameters, or sample degradation.[3][9]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Prepare a post-extraction spike sample by adding the analyte to a blank matrix extract. A significant decrease in signal compared to a pure standard indicates ion suppression.[10] Consider improving sample cleanup or using a different chromatographic method to separate the analyte from interfering matrix components.

    • Optimize MS Parameters: Re-optimize source parameters such as spray voltage, gas flows, and temperature for this compound.

    • Check Sample Stability: If samples have been stored for an extended period or subjected to multiple freeze-thaw cycles, degradation may have occurred. Analyze a freshly prepared standard to confirm instrument performance.

Issue 4: Inconsistent Retention Times
  • Potential Cause: Changes in mobile phase composition, fluctuations in column temperature, or column degradation.[9]

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.

    • Use a Column Oven: Ensure a stable column temperature is maintained using a column oven.

    • Replace the Column: If the problem persists and the column has been used extensively, it may need to be replaced.

Data Presentation

The following tables summarize key quantitative data for quality control in longitudinal studies of this compound.

Table 1: Quality Control Acceptance Criteria for this compound Analysis

ParameterAcceptance CriterionReference
Intra-Assay Precision (CV%) 5% - 20%[6]
Inter-Assay Precision (CV%) 5% - 20%[6]
Accuracy (% Recovery) 70% - 130%[11]
**Linearity of Calibration Curve (R²) **> 0.99[11]

Table 2: General Recommendations for Long-Term Sample Stability

Storage ConditionRecommended DurationConsiderations
-20°C Several months (for dried extracts)[3]
-80°C Long-term (years)Recommended for plasma/serum to minimize degradation. Avoid repeated freeze-thaw cycles.
Accelerated Stability Testing 6 months at 40°C / 75% RHUsed to predict long-term stability and evaluate the effect of short-term excursions from recommended storage conditions.[7][12]
Long-Term Stability Testing Annually through the proposed shelf lifeConfirms the stability of the analyte under recommended storage conditions.[7][12]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation and sample types.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled or odd-chain deoxysphinganine).[4]

  • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex for 30 seconds.[4]

  • Add 125 µL of chloroform and vortex for 30 seconds.[4]

  • Add 125 µL of water and vortex for another 30 seconds.[4]

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.[6]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the lipids. The specific gradient will need to be optimized.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

3. Quality Control Procedures

  • Calibration Curve: Prepare a calibration curve using a certified standard of this compound.

  • QC Samples: Include blank samples (solvent only), zero samples (matrix without analyte), and at least three levels of QC samples (low, medium, and high concentrations) in each analytical run.[13]

  • Pooled QC Samples: Inject a pooled QC sample at the beginning, middle, and end of each batch, and at regular intervals (e.g., every 10-20 samples).[13]

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase sample_collection Sample Collection (Standardized Protocol) sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing storage Long-Term Storage (-80°C) sample_processing->storage extraction Lipid Extraction (with Internal Standard) storage->extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Normalization) data_acquisition->data_processing qc_assessment QC Assessment (CV%, Accuracy) data_processing->qc_assessment statistical_analysis Statistical Analysis qc_assessment->statistical_analysis troubleshooting_workflow start High Variability in QC Data? check_prep Review Sample Preparation Protocol start->check_prep Yes end Problem Resolved start->end No check_is Verify Internal Standard Addition check_prep->check_is No Issue resolve_prep Standardize Protocol check_prep->resolve_prep Issue Found check_instrument Assess Instrument Performance check_is->check_instrument No Issue resolve_is Recalibrate Pipettes/ Re-prepare IS Solution check_is->resolve_is Issue Found resolve_instrument Perform System Maintenance/ Recalibration check_instrument->resolve_instrument Issue Found resolve_prep->end resolve_is->end resolve_instrument->end deoxysphinganine_pathway cluster_canonical Canonical Sphingolipid Synthesis cluster_atypical Atypical (Deoxy) Sphingolipid Synthesis palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine L-Serine serine->spt alanine L-Alanine alanine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ketodeoxysphinganine 1-Deoxy-3-ketosphinganine spt->ketodeoxysphinganine sphinganine Sphinganine ketosphinganine->sphinganine ceramides Ceramides sphinganine->ceramides complex_sl Complex Sphingolipids ceramides->complex_sl deoxysphinganine 1-Deoxysphinganine ketodeoxysphinganine->deoxysphinganine nc16_deoxysphinganine This compound deoxysphinganine->nc16_deoxysphinganine Ceramide Synthase

References

Calibrating for instrument drift in long-term N-C16-Deoxysphinganine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating for instrument drift during the long-term analysis of N-C16-Deoxysphinganine.

Frequently Asked Questions (FAQs)

Q1: What is instrument drift in the context of LC-MS analysis?

Instrument drift refers to the continuous or incremental change over time in an instrument's response, which can manifest as shifts in retention time and signal intensity.[1][2] In long-term studies, this can be caused by factors such as changes in the instrument's electronic components, contamination of the ion source, aging of the chromatographic column, or variations in ambient temperature and pressure.[1][3]

Q2: Why is calibrating for instrument drift particularly important for long-term this compound analysis?

Q3: What are the common signs of instrument drift?

The primary indicators of instrument drift during LC-MS analysis include:

  • Shifting Retention Times (RT): The time it takes for this compound to elute from the column gradually changes over a sequence of runs.[1]

  • Decreasing or Increasing Signal Intensity: The peak area or height for a known concentration of the analyte consistently trends downwards or upwards over time.[1][5]

  • Changes in Peak Shape: Peaks may become broader or show splitting, which can affect accurate integration.[7]

  • Inconsistent Calibration Curve Results: The slope and intercept of the calibration curve vary significantly between analytical batches.[6]

Q4: How can I minimize instrument drift before it occurs?

Proactive measures can help maintain instrument stability:

  • Regular Maintenance: Adhere to the manufacturer's recommended maintenance schedule for cleaning the ion source, calibrating the mass analyzer, and checking for leaks.[7][8]

  • System Equilibration: Before starting a long analytical run, allow the LC-MS system sufficient time to equilibrate. This includes conditioning the column by injecting several blank or pooled QC samples.[9]

  • Stable Environment: Maintain a controlled laboratory environment with stable temperature and humidity, as fluctuations can affect instrument performance.[2]

  • High-Purity Reagents: Use high-purity, LC-MS grade solvents and reagents to prevent contamination of the system.[10]

Troubleshooting Guide for Instrument Drift

If you observe signs of instrument drift, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Inconsistent this compound Data (Shifting RT, Signal Drift) check_qc Step 1: Analyze QC Samples (Internal Standards, Pooled QCs) start->check_qc is_drift_in_qc Is drift observed in QC samples? check_qc->is_drift_in_qc troubleshoot_system Step 2: Investigate LC-MS System is_drift_in_qc->troubleshoot_system Yes data_correction Step 2: Apply Post-Acquisition Correction is_drift_in_qc->data_correction No (Sample-specific issue) check_leaks Check for leaks (fittings, pump seals) troubleshoot_system->check_leaks check_column Evaluate column performance (pressure, peak shape) troubleshoot_system->check_column clean_source Clean ion source troubleshoot_system->clean_source perform_maintenance Perform system maintenance (replace seals, clean source) check_leaks->perform_maintenance replace_column Replace column and/or guard column check_column->replace_column clean_source->perform_maintenance recalibrate Step 3: Recalibrate Mass Analyzer run_cal_solution Run tuning/calibration solution recalibrate->run_cal_solution perform_maintenance->recalibrate replace_column->recalibrate normalize_data Normalize sample data using QC sample measurements data_correction->normalize_data

A logical troubleshooting guide for instrument drift.

Data Correction and Quality Control

Effective calibration for instrument drift relies on the consistent use of Quality Control (QC) samples.

QC Sample Strategy

A robust QC strategy is essential for monitoring and correcting instrument drift.[5] This involves analyzing different types of QC samples at regular intervals throughout each analytical batch.

G main QC Strategy for Drift Correction is Internal Standard (IS) main->is pooled_qc Pooled QC Samples main->pooled_qc blanks Blank Samples main->blanks is_desc Stable isotope-labeled this compound Added to ALL samples, calibrators, and QCs. is->is_desc Purpose: Corrects for matrix effects and sample processing loss. pooled_qc_desc Aliquots of a pooled mixture of study samples. Injected periodically (e.g., every 10 samples). pooled_qc->pooled_qc_desc Purpose: Monitors system stability and corrects for signal drift over time. blanks_desc Extraction solvent or matrix without analyte. Used to monitor for carryover and contamination. blanks->blanks_desc Purpose: Assesses system cleanliness and prevents false positives.

References

Validation & Comparative

A Comparative Analysis of the Pro-Apoptotic Mechanisms of N-C16-Deoxysphinganine and C16-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pro-apoptotic effects of bioactive lipids is crucial for the development of targeted therapeutics. This guide provides a detailed comparison of N-C16-Deoxysphinganine and C16-ceramide, focusing on their signaling pathways, and supported by experimental methodologies.

While both this compound and C16-ceramide are sphingolipids implicated in programmed cell death, their mechanisms of action and metabolic fates diverge significantly, leading to distinct cellular consequences. C16-ceramide is a well-established second messenger in apoptosis, whereas this compound, an atypical sphingolipid, induces cytotoxicity through the accumulation of toxic metabolites.

Comparative Overview of Pro-Apoptotic Effects

FeatureThis compoundC16-Ceramide
Primary Apoptotic Trigger Accumulation of N-acylated metabolites (e.g., 1-deoxy-dihydroceramides) leading to cellular stress.Direct activation of downstream effectors and modulation of mitochondrial membrane permeability.
Key Cellular Stress Response Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction.Primarily mitochondrial outer membrane permeabilization.
Metabolic Fate N-acylation to form deoxy-dihydroceramides. Cannot be degraded by the canonical sphingolipid catabolic pathway.Can be metabolized to other bioactive sphingolipids like sphingosine (B13886) and sphingosine-1-phosphate, or incorporated into complex sphingolipids.
Known Signaling Events Upregulation of ceramide synthase 5, activation of JNK and p38 MAPK pathways.Forms channels in the mitochondrial outer membrane, activates Bax and Bak, leading to cytochrome c release.[1] Regulates Bcl-2 family proteins.[1]
Reported Cellular Outcomes Senescence, necrosis, and apoptosis.Primarily apoptosis.

Pro-Apoptotic Signaling Pathways

The signaling cascades initiated by this compound and C16-ceramide, while both culminating in apoptosis, are initiated by different upstream events.

This compound Induced Apoptosis

This compound itself is a precursor to the primary cytotoxic agents. Its pro-apoptotic effect is largely attributed to its metabolic conversion to N-C16-deoxy-dihydroceramide and subsequent accumulation. This accumulation leads to significant cellular stress, particularly within the endoplasmic reticulum and mitochondria, which in turn activates apoptotic pathways.

N_C16_Deoxysphinganine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound N-C16-Deoxysphinganine_in This compound This compound->N-C16-Deoxysphinganine_in Uptake CerS5 Ceramide Synthase 5 N-C16-Deoxysphinganine_in->CerS5 Acylation N-C16-deoxy-dihydroceramide N-C16-deoxy- dihydroceramide CerS5->N-C16-deoxy-dihydroceramide ER_Stress ER Stress N-C16-deoxy-dihydroceramide->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction N-C16-deoxy-dihydroceramide->Mitochondrial_Dysfunction JNK_p38_Activation JNK/p38 MAPK Activation ER_Stress->JNK_p38_Activation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis JNK_p38_Activation->Apoptosis

Caption: this compound metabolic activation and apoptotic signaling.

C16-Ceramide Induced Apoptosis

C16-ceramide acts as a direct signaling molecule in the intrinsic pathway of apoptosis. It can be generated endogenously in response to cellular stress or introduced exogenously. Its primary site of action is the mitochondria, where it facilitates the release of pro-apoptotic factors. In colon adenocarcinoma cells, C16-ceramide has been shown to induce apoptosis through a pathway involving the death-promoting factor Btf.[2]

C16_Ceramide_Pathway cluster_stimuli Apoptotic Stimuli cluster_intracellular Intracellular Stress Cellular Stress C16_Ceramide C16-Ceramide Stress->C16_Ceramide Endogenous Generation Exogenous Exogenous C16-Ceramide Exogenous->C16_Ceramide Uptake Mitochondrion Mitochondrion C16_Ceramide->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: C16-Ceramide signaling via the mitochondrial pathway of apoptosis.

Experimental Protocols

To assess and compare the pro-apoptotic effects of this compound and C16-ceramide, a series of well-established cellular and molecular biology assays can be employed.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the pro-apoptotic effects of these lipids.

Experimental_Workflow Cell_Culture Cell Seeding Treatment Treatment with This compound or C16-Ceramide Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assays Apoptosis Assays Treatment->Apoptosis_Assays Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Caspase_Assay Caspase Activity Assay Apoptosis_Assays->Caspase_Assay Annexin_V Annexin V/PI Staining Apoptosis_Assays->Annexin_V Western_Blot Western Blot for Apoptotic Markers (e.g., PARP cleavage) Apoptosis_Assays->Western_Blot Caspase_Assay->Data_Analysis Annexin_V->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing pro-apoptotic effects.

Key Experimental Methodologies

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or C16-ceramide for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Caspase-3/7 Activity Assay

Executioner caspases, such as caspase-3 and -7, are key mediators of apoptosis. Their activity can be measured using a luminescent or colorimetric assay.

  • Principle: The assay utilizes a substrate that is cleaved by active caspase-3/7, releasing a luminescent or colorimetric signal.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After treatment, add the caspase-3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence or absorbance according to the manufacturer's instructions.

3. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the compounds of interest.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

4. Western Blot for PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases, and its cleavage is a hallmark of apoptosis.

  • Principle: Western blotting is used to detect the full-length (116 kDa) and cleaved (89 kDa) fragments of PARP.

  • Protocol:

    • Treat cells and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for PARP.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

References

Validation of N-C16-Deoxysphinganine as a biomarker for type 2 diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of type 2 diabetes (T2D) necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Among the emerging candidates, N-C16-deoxysphinganine, a member of the 1-deoxysphingolipid family, has garnered significant attention. This guide provides a comprehensive comparison of this compound with established and other proposed biomarkers for T2D, supported by experimental data and detailed methodologies.

Comparative Analysis of Biomarkers for Type 2 Diabetes

The diagnostic and predictive performance of a biomarker is paramount for its clinical utility. This section compares this compound with glycated hemoglobin (HbA1c), a standard diagnostic marker, and various ceramide species, which are also under investigation as T2D biomarkers.

Biomarker CategorySpecific BiomarkerSensitivitySpecificityArea Under the Curve (AUC)Key Findings & Limitations
Deoxysphingolipids This compound (1-deoxysphinganine) Not consistently reported in head-to-head studies.Not consistently reported in head-to-head studies.Not consistently reported in head-to-head studies.Elevated levels are independent predictors of T2D, even after adjusting for HbA1c.[1] Associated with β-cell dysfunction and cytotoxicity.[2] Lack of standardized cut-off values.
1-Deoxysphingosine61% (at 0.2 µM threshold)89% (at 0.2 µM threshold)0.81Significantly elevated in individuals who later develop T2D.[3]
Glycated Hemoglobin HbA1c (≥6.5%)43.3% - 50%97% - 99.3%~0.76 - 0.965Gold standard for T2D diagnosis and monitoring.[4][5] Reflects long-term glycemic control. Sensitivity can be low for early diagnosis.[6]
Ceramides (B1148491) Cer(d18:1/18:0)/Cer(d18:1/16:0) ratioNot specifiedNot specifiedNot specifiedPredicts the onset of incident T2D.
C16:0, C18:0, C24:1 ceramidesNot specifiedNot specifiedNot specifiedRatios of these ceramides are used in risk scores for cardiovascular events in diabetic patients.
1-deoxydihydroceramidesNot specifiedNot specifiedNot specifiedIncreased levels are associated with diabetic neuropathy.[7]

Signaling Pathways and Experimental Workflows

Understanding the mechanistic role of a biomarker and the workflow for its validation is crucial for its adoption in research and clinical practice.

De Novo Sphingolipid Biosynthesis and the Formation of this compound

The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). However, SPT can also utilize L-alanine, leading to the formation of 1-deoxysphingolipids, including this compound. These atypical sphingolipids cannot be degraded by the canonical pathway, leading to their accumulation.

cluster_synthesis De Novo Sphingolipid Synthesis cluster_deoxy Deoxysphingolipid Formation Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT Canonical Pathway L-Alanine L-Alanine L-Alanine->SPT Alternative Substrate 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine This compound This compound SPT->this compound Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids 1-Deoxydihydroceramides 1-Deoxydihydroceramides This compound->1-Deoxydihydroceramides

Caption: De novo synthesis of sphingolipids and the formation of this compound.

Proposed Cytotoxic Signaling Pathway of this compound in Pancreatic β-Cells

Elevated levels of this compound have been shown to be cytotoxic to pancreatic β-cells, potentially contributing to their dysfunction and the progression of T2D. The proposed signaling cascade involves the activation of stress-related kinases.[2]

This compound This compound JNK_Activation JNK Activation This compound->JNK_Activation p38_MAPK_Activation p38 MAPK Activation This compound->p38_MAPK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis p38_MAPK_Activation->Apoptosis Beta-Cell_Dysfunction β-Cell Dysfunction Apoptosis->Beta-Cell_Dysfunction

Caption: this compound-induced β-cell apoptosis pathway.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound follows a multi-step process, from sample collection to data analysis and clinical correlation.

cluster_workflow Biomarker Validation Workflow Sample_Collection Sample Collection (Plasma) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (ROC, Correlation) Data_Processing->Statistical_Analysis Clinical_Validation Clinical Validation (Correlation with Disease Status) Statistical_Analysis->Clinical_Validation

Caption: Experimental workflow for biomarker validation using LC-MS/MS.

Experimental Protocols

Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The following provides a general protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly used method.

Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction)

  • Objective: To extract lipids, including this compound, from plasma while removing interfering substances.

  • Method: A common method is liquid-liquid extraction.

    • To 50 µL of plasma, add an internal standard (e.g., C17-sphinganine) to correct for extraction efficiency and instrument variability.

    • Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the plasma sample.

    • Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation

  • Objective: To separate this compound from other lipid species in the extract before detection by mass spectrometry.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of two or more solvents is typically employed for optimal separation. Common mobile phases include water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A flow rate of around 0.3-0.5 mL/min is typical.

    • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Method: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique used for quantification.

    • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive ion mode.

    • Precursor Ion Selection: The first quadrupole of the triple quadrupole mass spectrometer is set to select the protonated molecular ion of this compound ([M+H]⁺).

    • Fragmentation: The selected precursor ion is fragmented in the second quadrupole (collision cell) by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Product Ion Selection: The third quadrupole is set to select a specific, characteristic fragment ion of this compound.

    • Detection: The intensity of the selected product ion is measured, which is proportional to the concentration of this compound in the sample.

4. Data Analysis

  • Objective: To determine the concentration of this compound in the plasma samples.

  • Method:

    • A calibration curve is generated using known concentrations of a pure this compound standard.

    • The peak area of this compound in the samples is normalized to the peak area of the internal standard.

    • The concentration of this compound in the samples is calculated by interpolating the normalized peak areas onto the calibration curve.

Conclusion

This compound shows considerable promise as a novel biomarker for type 2 diabetes. Its association with the underlying pathophysiology, particularly β-cell dysfunction, makes it a functionally relevant candidate. While further large-scale cohort studies are needed to establish definitive diagnostic cut-offs and to directly compare its performance against a wider range of biomarkers in a standardized manner, the existing evidence strongly supports its continued investigation. The detailed methodologies provided in this guide offer a foundation for researchers to incorporate the analysis of this compound into their studies, paving the way for a more comprehensive understanding of its clinical utility in the management of type 2 diabetes.

References

N-C16-Deoxysphinganine vs. Canonical Ceramides: A Comparative Guide to Membrane Integration and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane integration and signaling properties of N-C16-deoxysphinganine and canonical ceramides, supported by experimental data. Understanding the distinct biophysical behaviors and cellular responses elicited by these lipid molecules is crucial for advancing research in areas such as metabolic diseases, neurodegenerative disorders, and cancer therapeutics.

At a Glance: Key Structural and Functional Differences

Canonical ceramides, composed of a sphingosine (B13886) backbone N-acylated with a fatty acid, are integral components of cellular membranes, playing pivotal roles in maintaining membrane structure and mediating a variety of signaling pathways, including apoptosis, cell cycle arrest, and inflammation.[1][2] this compound belongs to a class of atypical sphingolipids known as 1-deoxysphingolipids, which are characterized by the absence of the C1 hydroxyl group on the sphingoid base.[3] This seemingly minor structural alteration leads to significant differences in their metabolism, biophysical properties, and, consequently, their impact on cellular function.[3][4]

Biophysical Properties: A Quantitative Comparison

The integration and behavior of lipids within the cell membrane are dictated by their biophysical properties. The absence of the C1-hydroxyl group in this compound renders it more hydrophobic than its canonical counterpart, C16-ceramide. This increased hydrophobicity influences its miscibility with other membrane lipids and its ability to form ordered domains.

PropertyThis compound (as 1-deoxyDHCer)Canonical C16-CeramideExperimental Technique
Gel-to-Fluid Transition Temperature (Tm) ≈ 90 °C≈ 90 °CDifferential Scanning Calorimetry (DSC)
Miscibility with Sphingomyelin (B164518) Less miscibleMore miscibleDifferential Scanning Calorimetry (DSC)
Domain Formation Fails to efficiently form ordered domainsPromotes the formation of gel-like, ordered domainsFluorescence Spectroscopy and Microscopy
Hydrophobicity More hydrophobicLess hydrophobicMonolayer Compression Isotherms

Table 1: Comparison of Biophysical Properties. Data compiled from studies on 1-deoxy-dihydroceramides as a proxy for this compound.

Differential Impact on Membrane Structure and Function

The variations in biophysical properties translate to distinct effects on membrane organization and function.

  • Canonical C16-Ceramide: The ability of C16-ceramide to form stable, ordered gel-like domains within the membrane is a cornerstone of its function.[2] These ceramide-rich platforms can coalesce into larger signaling platforms, concentrating or excluding specific proteins to modulate downstream signaling events.[5] This lateral segregation is crucial for processes like receptor clustering and the initiation of apoptotic signals.

  • This compound: In contrast, 1-deoxysphingolipids, including this compound, are less efficient at forming ordered domains.[6] Their increased hydrophobicity and reduced miscibility with sphingomyelin can lead to the formation of aggregates within the membrane, potentially disrupting membrane integrity and function.[7]

Signaling Pathways: Divergent Cellular Responses

The structural and biophysical disparities between this compound and canonical C16-ceramide lead to the activation of distinct downstream signaling pathways.

Canonical C16-Ceramide Signaling

C16-ceramide is a well-established signaling molecule involved in a multitude of cellular processes. Its role in apoptosis is particularly well-characterized, where it can be both a pro-apoptotic and, in some contexts, an anti-apoptotic regulator.[8][9]

Canonical_Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress_Stimuli Stress Stimuli (e.g., TNF-α, FASL) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase activates C16_Ceramide C16-Ceramide SMase->C16_Ceramide generates Signaling_Platform Ceramide-Rich Signaling Platform C16_Ceramide->Signaling_Platform forms mTOR_Signaling mTOR Signaling C16_Ceramide->mTOR_Signaling inhibits ER_Stress ER Stress C16_Ceramide->ER_Stress modulates Caspase_Cascade Caspase Cascade Signaling_Platform->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth inhibits ER_Stress->Apoptosis

Canonical C16-Ceramide Signaling Pathways.
This compound Signaling

The signaling roles of this compound are an emerging area of research. Current evidence suggests that its accumulation can lead to cellular stress and the activation of pathways distinct from those regulated by canonical ceramides.

Deoxysphinganine_Signaling cluster_membrane Cellular Membranes cluster_cytosol Cytosol Deoxysphinganine This compound Accumulation Membrane_Stress Membrane Stress & Aggregation Deoxysphinganine->Membrane_Stress Endocytosis Endocytosis Deoxysphinganine->Endocytosis impairs Autophagy Autophagy Membrane_Stress->Autophagy induces NLRP3_Inflammasome NLRP3 Inflammasome Membrane_Stress->NLRP3_Inflammasome activates Cell_Survival Cell Survival Autophagy->Cell_Survival promotes/inhibits (context-dependent) Inflammation Inflammation NLRP3_Inflammasome->Inflammation

This compound Signaling Pathways.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Lipid Phase Transition Analysis

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. In the context of lipid membranes, it is invaluable for determining the gel-to-liquid crystalline phase transition temperature (Tm) and assessing the miscibility of different lipid components.

Methodology:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids (e.g., a pure lipid or a mixture of lipids such as sphingomyelin and either C16-ceramide or this compound) in an organic solvent (e.g., chloroform/methanol). Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by vacuum desiccation to remove residual solvent. Hydrate the lipid film with a buffer solution at a temperature above the Tm of the highest-melting-point component.

  • DSC Sample Preparation: Transfer a precise amount of the liposome suspension to a DSC sample pan. Use the same buffer as a reference.

  • DSC Measurement: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected transition. Heat the sample at a constant rate (e.g., 1-5°C/min) over the desired temperature range.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The peak of an endothermic transition corresponds to the Tm. The width and shape of the peak provide information about the cooperativity of the transition and the miscibility of the components.

DSC_Workflow Lipid_Mixture 1. Prepare Lipid Mixture (e.g., SM + Ceramide) Liposome_Formation 2. Form Multilamellar Vesicles (MLVs) (Hydration of Lipid Film) Lipid_Mixture->Liposome_Formation DSC_Loading 3. Load MLV Suspension into DSC Pans Liposome_Formation->DSC_Loading DSC_Run 4. Perform DSC Scan (Heating at constant rate) DSC_Loading->DSC_Run Thermogram 5. Analyze Thermogram (Determine Tm and peak shape) DSC_Run->Thermogram

Workflow for DSC Analysis of Lipid Vesicles.
Confocal Microscopy for Visualization of Lipid Domains in Giant Unilamellar Vesicles (GUVs)

Confocal microscopy allows for high-resolution imaging of fluorescently labeled GUVs, enabling the direct visualization of lipid domain formation.

Methodology:

  • GUV Formation: Prepare GUVs using methods such as electroformation or gentle hydration of a lipid film containing the desired lipid mixture and a small amount of a fluorescent lipid probe that preferentially partitions into either the ordered or disordered phase (e.g., a fluorescently labeled phospholipid).

  • Microscopy Setup: Mount the GUV suspension on a microscope slide. Use a confocal laser scanning microscope equipped with the appropriate lasers and detectors for the chosen fluorescent probe.

  • Image Acquisition: Acquire z-stacks of the GUVs to reconstruct their 3D structure.

  • Image Analysis: Analyze the fluorescence distribution on the GUV surface to identify the presence, size, and morphology of lipid domains.

Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lipid Diffusion

FRAP is a technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.

Methodology:

  • Sample Preparation: Prepare GUVs or supported lipid bilayers containing the lipid of interest and a fluorescently labeled lipid analog.

  • FRAP Experiment:

    • Acquire a pre-bleach image of a region of interest (ROI).

    • Use a high-intensity laser to photobleach the fluorescent molecules within the ROI.

    • Acquire a time-lapse series of images of the ROI as fluorescent molecules from the surrounding area diffuse back into the bleached region.

  • Data Analysis: Measure the fluorescence intensity in the ROI over time. The rate of fluorescence recovery is used to calculate the diffusion coefficient of the fluorescently labeled lipid.

Conclusion

The structural difference between this compound and canonical C16-ceramide, specifically the absence of the C1-hydroxyl group, has profound implications for their integration into cellular membranes and their subsequent signaling functions. Canonical C16-ceramide's ability to form ordered domains is central to its role in organizing signaling platforms. In contrast, this compound's altered biophysical properties lead to different membrane perturbations and the activation of distinct cellular stress responses, such as autophagy and inflammation. For researchers in drug development, these differences present opportunities for targeted therapeutic interventions. Modulating the levels of specific ceramide species or designing drugs that mimic or antagonize their effects on membrane properties and signaling pathways could offer novel strategies for treating a range of diseases. Further research into the detailed molecular interactions and signaling networks governed by these two classes of sphingolipids will undoubtedly uncover new avenues for therapeutic innovation.

References

Unraveling the Role of N-C16-Deoxysphinganine: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative levels of N-C16-Deoxysphinganine (C16-doxSa) in healthy individuals versus those with various pathological conditions. This guide provides quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

This compound, a non-canonical and neurotoxic sphingolipid, has emerged as a critical biomarker in a range of diseases. Unlike canonical sphingolipids, the biosynthesis of C16-doxSa involves the condensation of palmitoyl-CoA with L-alanine instead of L-serine, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This alteration is particularly prominent in genetic disorders affecting SPT and in metabolic conditions with perturbed amino acid homeostasis. The accumulation of C16-doxSa and its downstream metabolites has been linked to cellular dysfunction and the pathogenesis of several diseases.

Quantitative Comparison of this compound Levels

The following table summarizes the plasma concentrations of this compound (also referred to as 1-deoxysphinganine) in healthy individuals compared to patients with various diseases. The data highlights a significant elevation of this biomarker in several pathological states.

ConditionThis compound (1-deoxysphinganine) Plasma Levels (µmol/L)Reference
Healthy Controls 0.06 ± 0.03[1][2]
< 0.25 ng/mL (~0.0008 µmol/L)[3]
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Significantly elevated (estimated range ~0.15 - 0.4 µmol/L)[2]
Type 2 Diabetes Mellitus (T2DM) with Diabetic Distal Sensorimotor Polyneuropathy (DSPN) 0.11 ± 0.06[1][2]
Metabolic Syndrome 0.11 ± 0.04[4][5]
Cancer Data on plasma levels is limited; studies show increased intracellular levels in cancer cells under serine starvation.[6][7]

Experimental Protocols

The quantification of this compound in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of various sphingolipid species.

Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Lipid Extraction: A one-phase extraction method using a mixture of methanol (B129727) and dichloromethane (B109758) is commonly employed for the efficient extraction of sphingolipids from plasma.

  • Internal Standards: Appropriate internal standards, such as deuterated analogs of sphingoid bases (e.g., d7-sphinganine), are added to the plasma sample before extraction to account for variations in extraction efficiency and matrix effects.

  • Hydrolysis (Optional but common for total sphingoid bases): To measure the total amount of a specific sphingoid base (free and acylated), an acid/base hydrolysis step is performed to cleave the N-acyl chains from ceramides (B1148491) and complex sphingolipids, liberating the sphingoid base backbone.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.

  • Mobile Phase: A gradient elution with a binary solvent system, such as a mixture of water, methanol, and formic acid, is used to achieve optimal separation of the analytes.

  • Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for sphingoid bases.

  • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample.

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of the analyte.

Signaling Pathways and Cellular Processes

Elevated levels of this compound have been shown to impact several critical cellular signaling pathways, contributing to cellular stress and toxicity.

Biosynthesis of this compound

The formation of this compound is a result of a substrate switch by the enzyme Serine Palmitoyltransferase (SPT). Under conditions of L-serine deficiency or in the presence of SPT mutations, the enzyme utilizes L-alanine instead of L-serine, leading to the production of this atypical sphingolipid.

Biosynthesis of this compound cluster_0 Canonical Pathway cluster_1 Atypical Pathway Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Ceramides Ceramides Sphinganine->Ceramides Complex\nSphingolipids Complex Sphingolipids Ceramides->Complex\nSphingolipids Palmitoyl-CoA_2 Palmitoyl-CoA SPT_mutated SPT (mutated or L-Serine deficient) Palmitoyl-CoA_2->SPT_mutated L-Alanine L-Alanine L-Alanine->SPT_mutated 3-Keto-deoxysphinganine 3-Keto-deoxysphinganine SPT_mutated->3-Keto-deoxysphinganine This compound This compound 3-Keto-deoxysphinganine->this compound

Caption: Biosynthesis of canonical and atypical sphingolipids.

Cellular Stress Pathways Activated by this compound

The accumulation of this compound and its metabolites, such as 1-deoxyceramides, can induce cellular stress by disrupting organelle function, particularly the endoplasmic reticulum (ER) and mitochondria. This leads to the activation of stress response pathways, including the Unfolded Protein Response (UPR), autophagy, and the JNK and p38 MAPK signaling cascades, ultimately contributing to apoptosis and cellular dysfunction.[8][9][10][11][12][13][14][15][16]

Cellular Stress Pathways Induced by this compound cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Signaling Signaling Cascades cluster_Autophagy Autophagy This compound This compound ER_Stress ER Stress This compound->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction UPR Unfolded Protein Response (UPR) ER_Stress->UPR JNK JNK Pathway ER_Stress->JNK p38 p38 MAPK Pathway ER_Stress->p38 Apoptosis Apoptosis UPR->Apoptosis Autophagy_Induction Autophagy Induction Mitochondrial_Dysfunction->Autophagy_Induction JNK->Apoptosis p38->Apoptosis Autophagy_Induction->Apoptosis excessive or prolonged

Caption: Cellular stress pathways activated by N-C16-doxSa.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (e.g., Plasma) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction Internal_Standard->Lipid_Extraction Hydrolysis 4. Hydrolysis (Optional) Lipid_Extraction->Hydrolysis LC_Separation 5. LC Separation Lipid_Extraction->LC_Separation Direct Analysis Hydrolysis->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis & Quantification MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for N-C16-doxSa analysis.

References

Cross-Validation of LC-MS/MS and ELISA Methods for N-C16-Deoxysphinganine Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive lipids is paramount. N-C16-Deoxysphinganine, also known as 1-deoxydihydroceramide, is a sphingolipid implicated in various cellular processes, and its accurate measurement is crucial for advancing research. This guide provides a comprehensive comparison of two prominent analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We delve into the experimental protocols, present a comparative analysis of their performance, and visualize the respective workflows to aid in the selection of the most appropriate method for your research needs.

Principles of Detection

LC-MS/MS operates on the principle of separating the analyte of interest from a complex mixture using liquid chromatography, followed by its ionization and detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This technique is renowned for its high specificity and selectivity.

ELISA is an immunological assay that utilizes the specific binding between an antibody and its antigen. For a small molecule like this compound, a competitive ELISA format is typically employed. In this setup, the this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Comparative Performance

The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study, such as the need for high specificity, sensitivity, throughput, and the available resources. Below is a summary of typical quantitative performance characteristics for each method when analyzing small lipid molecules.

ParameterLC-MS/MSELISA
Lower Limit of Quantification (LLOQ) Sub-picomole levelPicomole to sub-picomole level
Upper Limit of Quantification (ULOQ) Wide dynamic range (e.g., 3-4 orders of magnitude)Narrower dynamic range (e.g., 2-3 orders of magnitude)
Linearity (R²) > 0.99> 0.98
Precision (Intra-assay CV%) < 15%< 15%
Precision (Inter-assay CV%) < 15%< 20%
Accuracy (% Recovery) 85-115%80-120%
Specificity Very High (based on mass and fragmentation)High (dependent on antibody cross-reactivity)
Throughput Moderate to HighHigh
Cost per Sample HighLow to Moderate
Method Development Time LongModerate

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol outlines a robust method for the quantitative analysis of this compound from biological matrices using LC-MS/MS.

1. Sample Preparation (Lipid Extraction)

A butanolic extraction procedure is effective for a broad range of sphingolipids.[1]

  • To 100 µL of sample (e.g., cell homogenate, plasma), add an internal standard (e.g., C17-deoxysphinganine).

  • Add 500 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate (pH 4).[1]

  • Add 1 mL of 1-butanol, vortex thoroughly for 1 minute, and centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar lipids like sphingolipids.[1][2]

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[2]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1][2]

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B, with a linear decrease to allow for the elution of polar analytes.

  • Flow Rate: 0.4 - 0.8 mL/min.[1][3]

  • Column Temperature: 50°C.[1]

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[2][4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored. For a d18:0/16:0 deoxysphinganine, the precursor ion would be the [M+H]⁺ ion, and a characteristic product ion would be monitored.

  • Data Analysis: Quantification is achieved by constructing a calibration curve plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[4]

Competitive ELISA Method for this compound Quantification

This protocol describes a general procedure for a competitive ELISA to measure this compound.

1. Plate Preparation

  • Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[5]

  • Wash the plate three times with the wash buffer.

2. Competitive Binding

  • Add standards and samples to the appropriate wells.

  • Immediately add a fixed amount of enzyme-conjugated this compound to each well.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding between the sample/standard this compound and the enzyme-conjugated this compound for the antibody binding sites.

3. Detection

  • Wash the plate three times with the wash buffer to remove unbound reagents.

  • Add a substrate solution (e.g., TMB for HRP-conjugated antibody) to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The signal will be inversely proportional to the concentration.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Workflows

To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows and the logical process of cross-validation.

G Experimental Workflows cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_start Sample Collection lcms_is Internal Standard Spiking lcms_start->lcms_is lcms_ext Lipid Extraction lcms_is->lcms_ext lcms_dry Evaporation lcms_ext->lcms_dry lcms_recon Reconstitution lcms_dry->lcms_recon lcms_inj LC Separation lcms_recon->lcms_inj lcms_ms MS/MS Detection (MRM) lcms_inj->lcms_ms lcms_data Data Analysis (Peak Area Ratio) lcms_ms->lcms_data lcms_result Concentration Result lcms_data->lcms_result elisa_start Sample Collection elisa_prep Plate Coating & Blocking elisa_start->elisa_prep elisa_comp Competitive Binding (Sample + Conjugate) elisa_prep->elisa_comp elisa_wash1 Washing elisa_comp->elisa_wash1 elisa_sub Substrate Addition elisa_wash1->elisa_sub elisa_stop Stop Reaction elisa_sub->elisa_stop elisa_read Absorbance Reading elisa_stop->elisa_read elisa_data Data Analysis (Standard Curve) elisa_read->elisa_data elisa_result Concentration Result elisa_data->elisa_result

Caption: A comparison of the experimental workflows for LC-MS/MS and ELISA.

G Cross-Validation Logical Flow start Aliquoted Patient/QC Samples lcms Quantification by LC-MS/MS start->lcms elisa Quantification by ELISA start->elisa lcms_results LC-MS/MS Results lcms->lcms_results elisa_results ELISA Results elisa->elisa_results comparison Statistical Comparison (e.g., Bland-Altman, Correlation) lcms_results->comparison elisa_results->comparison bias Assessment of Bias comparison->bias correlation Assessment of Correlation comparison->correlation conclusion Conclusion on Method Interchangeability bias->conclusion correlation->conclusion

Caption: The logical process for the cross-validation of two analytical methods.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound. LC-MS/MS offers superior specificity and is considered the gold standard for quantitative analysis, making it ideal for studies requiring high accuracy and the ability to measure multiple lipid species simultaneously. On the other hand, ELISA provides a higher-throughput and more cost-effective solution, which can be advantageous for screening large numbers of samples, provided a highly specific antibody is available. The choice of method should be guided by the specific research question, the required level of analytical detail, and the available resources. For critical applications, cross-validation of the two methods is recommended to ensure data concordance and reliability.[6][7][8]

References

Differentiating the Effects of N-C16-Deoxysphinganine and 1-deoxysphinganine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of N-C16-Deoxysphinganine and its precursor, 1-deoxysphinganine. Understanding the distinct roles of these atypical sphingolipids is crucial for research into associated pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers. This document summarizes their metabolic relationship, comparative cytotoxicity, and impact on key cellular signaling pathways, supported by experimental data and detailed protocols.

Introduction to 1-Deoxysphingolipids

1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids like sphinganine. This structural difference prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation and associated cytotoxicity.[1][2] The primary precursor of this class is 1-deoxysphinganine, which is formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][3][4] Once formed, 1-deoxysphinganine is rapidly N-acylated by ceramide synthases to form 1-deoxydihydroceramides, such as this compound.[4][5][6] It is often these N-acylated metabolites that are the primary mediators of the toxic effects attributed to deoxySLs.[3][4][7]

Metabolic Pathway and Chemical Structures

1-deoxysphinganine is the metabolic precursor to this compound. The conversion is a critical step in the manifestation of deoxySL-induced cellular stress.

Metabolic_Pathway Metabolic Conversion of 1-deoxysphinganine cluster_0 De Novo Synthesis (Atypical) cluster_1 N-Acylation Palmitoyl-CoA Palmitoyl-CoA Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->Serine_Palmitoyltransferase L-Alanine L-Alanine L-Alanine->Serine_Palmitoyltransferase 1-deoxysphinganine 1-deoxysphinganine Ceramide_Synthase Ceramide Synthase (CerS) 1-deoxysphinganine->Ceramide_Synthase Serine_Palmitoyltransferase->1-deoxysphinganine This compound This compound (1-deoxydihydroceramide C16) Ceramide_Synthase->this compound Palmitoyl-CoA_2 Palmitoyl-CoA Palmitoyl-CoA_2->Ceramide_Synthase

Metabolic pathway of this compound formation.

Quantitative Comparison of Cytotoxicity

While direct comparative studies under identical experimental conditions are limited, the available data strongly indicates that N-acylation of 1-deoxysphinganine significantly increases its cytotoxicity. The cytotoxic effects of 1-deoxysphinganine are often attributed to its conversion to N-acylated forms like this compound.[3][4][7]

CompoundCell LineAssayDurationCytotoxicity MetricValueReference
1-deoxysphinganine Mouse Embryonic Fibroblasts (MEFs)Not SpecifiedNot SpecifiedLD507 µM[8]
N-palmitoyl-aminopentol (PAP1) *HT29 (Human colon cancer)Not SpecifiedNot SpecifiedComparative Toxicity>10x more toxic than precursor[1][9]

*Note: N-palmitoyl-aminopentol (PAP1) is a structurally related N-acylated aminopentol, and this data is included to illustrate the increased toxicity of N-acylated derivatives. Direct IC50 or LD50 values for this compound were not available in the reviewed literature.

Impact on Cellular Signaling Pathways

Both 1-deoxysphinganine and its N-acylated metabolites can perturb multiple cellular signaling pathways, leading to cellular dysfunction and death. A key pathway affected is the induction of cellular stress responses, including autophagy and inflammasome activation.

Induction of Autophagy and NLRP3 Inflammasome Activation

Accumulation of deoxySLs, particularly the N-acylated forms, can damage mitochondria and the endoplasmic reticulum. This organellar stress triggers autophagy as a cellular defense mechanism.[8] Furthermore, the accumulation of these lipids can lead to the formation of intracellular crystals, which are known to activate the NLRP3 inflammasome, promoting an inflammatory response.[8]

Signaling_Pathway DeoxySL-Induced Cellular Stress Pathways DeoxySLs 1-deoxysphinganine & This compound Mito_ER_Stress Mitochondrial & ER Stress DeoxySLs->Mito_ER_Stress Crystal_Formation Intracellular Lipid Crystal Formation DeoxySLs->Crystal_Formation Autophagy Autophagy Mito_ER_Stress->Autophagy Cell_Death Cell Death Autophagy->Cell_Death NLRP3_Inflammasome NLRP3 Inflammasome Activation Crystal_Formation->NLRP3_Inflammasome IL-1B_Release IL-1β Release NLRP3_Inflammasome->IL-1B_Release Inflammation Inflammation IL-1B_Release->Inflammation

Signaling pathways affected by deoxysphingolipids.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of 1-deoxysphinganine and this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 1-deoxysphinganine and this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Ceramide Synthase Activity Assay

This assay can be used to study the conversion of 1-deoxysphinganine to this compound.

Materials:

  • Cell or tissue homogenates containing ceramide synthase

  • NBD-sphinganine (fluorescent substrate analog) or 1-deoxysphinganine

  • Palmitoyl-CoA (C16:0-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Reaction stop solution (e.g., chloroform:methanol, 2:1 v/v)

  • TLC or HPLC system for product separation and quantification

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cell/tissue homogenate, and the sphingoid base substrate (NBD-sphinganine or 1-deoxysphinganine).

  • Initiate the reaction by adding Palmitoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids.

  • Separate the N-acylated product from the substrate using TLC or HPLC.

  • Quantify the product. For NBD-labeled lipids, fluorescence detection is used. For unlabeled lipids, mass spectrometry is required.

NLRP3 Inflammasome Activation Assay

This protocol assesses the ability of the compounds to activate the NLRP3 inflammasome.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or other suitable immune cells

  • Lipopolysaccharide (LPS)

  • 1-deoxysphinganine or this compound

  • ELISA kit for IL-1β

  • Reagents for Western blotting (antibodies for caspase-1)

Procedure:

  • Priming Step: Plate BMDMs and prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Activation Step: Remove the LPS-containing medium and treat the cells with 1-deoxysphinganine or this compound for a specified time (e.g., 6-24 hours). Include a known NLRP3 activator like nigericin (B1684572) or ATP as a positive control.

  • Analysis:

    • IL-1β Secretion: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.

    • Caspase-1 Cleavage: Lyse the cells and collect the supernatants. Analyze the cleavage of pro-caspase-1 to its active p20 subunit by Western blotting.

Conclusion

References

A Comparative Analysis of N-C16-Deoxysphinganine and Other 1-Deoxydihydroceramides in Cellular Function and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative biophysical properties, cellular effects, and analytical methodologies of N-acyl-deoxysphinganines.

This guide provides a comprehensive comparison of N-C16-Deoxysphinganine (a type of 1-deoxydihydroceramide (B12091950), or 1-deoxyDHCer) and other related 1-deoxydihydroceramides. These atypical sphingolipids, which lack the C1-hydroxyl group of canonical ceramides (B1148491), are increasingly recognized for their roles in various cellular processes and their association with diseases such as diabetic neuropathy and hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1][2][3][4][5] This document summarizes key experimental data, outlines detailed methodologies for their analysis, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-function relationships.

Biophysical and Biochemical Properties: A Comparative Overview

1-Deoxydihydroceramides are N-acylated forms of 1-deoxysphinganine, a potent inhibitor of sphingolipid metabolism.[6][7][8] The length of the N-acyl chain significantly influences their biophysical properties and their interactions within cellular membranes.[9][10]

Thermotropic Behavior and Membrane Miscibility

The gel-fluid transition temperatures of 1-deoxydihydroceramides are generally higher than their canonical ceramide counterparts, indicating a more ordered or rigid structure.[9][10] this compound, for instance, exhibits distinct thermotropic behavior compared to other 1-deoxyDHCers and canonical ceramides.

CompoundGel-Fluid Transition Temperature (°C)Miscibility with Sphingomyelin (B164518)Reference
N-C16-Ceramide (Canonical)~80High[9]
This compound (1-deoxyDHCer) ~82Lower than canonical ceramides[1][9]
N-C12-1-deoxyDHCerLower than C16 counterpartData not specified[9]
N-C24:1-1-deoxyDHCerHigher than C16 counterpartData not specified[9]
1-DeoxymethylDHCerHighest among testedVery low; forms aggregates[9][10]

Table 1: Comparative Thermotropic Properties and Membrane Miscibility. This table summarizes the gel-fluid transition temperatures and miscibility with sphingomyelin for this compound and related compounds. Data is compiled from biophysical studies.[1][9][10]

Cellular Abundance and Disease Correlation

The levels of specific 1-deoxyDHCer species, including this compound, can vary significantly in different cell types and are often elevated in pathological conditions.

1-DeoxyDHCer SpeciesTissue/Cell TypeObserved Change in Disease StateAssociated DiseaseReference
Total 1-deoxyDHCersPlasmaIncreasedDiabetic Neuropathy[3]
C22-deoxyDHCerMouse Sciatic Nerve, Spinal CordIncreases with ageNormal Aging[11]
C24:0 and C24:1-deoxyCeramidesPlasmaIncreasedType 1 Diabetes with Neuropathy Symptoms[3]
This compound RAW 264.7 cellsAccumulates over time in cultureNot specified[9]

Table 2: Cellular Levels of 1-Deoxydihydroceramides in Health and Disease. This table highlights the differential accumulation of various 1-deoxyDHCer species in different biological contexts.

Biological Activity and Signaling Pathways

The accumulation of 1-deoxydihydroceramides has been shown to be cytotoxic and can interfere with key cellular signaling pathways.[9][12] The absence of the C1-hydroxyl group prevents their conversion to complex sphingolipids and their degradation via the canonical sphingolipid catabolic pathway, leading to their accumulation and subsequent cellular dysfunction.[13]

Sphingolipid_Metabolism cluster_canonical Canonical Sphingolipid Synthesis cluster_atypical Atypical 1-Deoxysphingolipid Synthesis cluster_effects Cellular Consequences of 1-DeoxySL Accumulation Serine L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Serine->Ketosphinganine Sphinganine Sphinganine (dhSo) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine->Dihydroceramide S1P Sphingosine-1-Phosphate Sphinganine->S1P Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide->Ceramide Ceramide->Sphinganine ComplexSL Complex Sphingolipids Ceramide->ComplexSL Alanine L-Alanine + Palmitoyl-CoA Deoxyketosphinganine 1-deoxy-3-Ketosphinganine Alanine->Deoxyketosphinganine SPT (mutated or altered substrate availability) Alanine->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine (doxSA) Deoxyketosphinganine->Deoxysphinganine Deoxydihydroceramide 1-Deoxydihydroceramide (e.g., this compound) Deoxysphinganine->Deoxydihydroceramide CerS Deoxysphinganine->Deoxydihydroceramide Deoxyceramide 1-Deoxyceramide Deoxydihydroceramide->Deoxyceramide Deoxydihydroceramide->Deoxyceramide Toxicity Neurotoxicity & Cytotoxicity Deoxydihydroceramide->Toxicity Deoxydihydroceramide->Toxicity Apoptosis Apoptosis Deoxydihydroceramide->Apoptosis Deoxydihydroceramide->Apoptosis Autophagy Altered Autophagy Deoxydihydroceramide->Autophagy Deoxydihydroceramide->Autophagy Deoxyceramide->Toxicity Deoxyceramide->Toxicity Membrane Altered Membrane Properties Deoxyceramide->Membrane Deoxyceramide->Membrane

Figure 1: Canonical vs. Atypical Sphingolipid Metabolism. This diagram illustrates the biosynthetic pathways for canonical ceramides and atypical 1-deoxysphingolipids, highlighting the role of serine palmitoyltransferase (SPT) and ceramide synthases (CerS). The accumulation of 1-deoxysphingolipids leads to various detrimental cellular effects.

Experimental Protocols

Accurate quantification and characterization of 1-deoxydihydroceramides are crucial for understanding their biological roles. The following sections detail common experimental procedures.

Quantification of 1-Deoxydihydroceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of various 1-deoxyDHCer species.

Sample Preparation:

  • Homogenize tissue samples (e.g., brain, spinal cord, sciatic nerve) in a suitable buffer (e.g., 20 mM Tris Buffer pH 7.8).[14]

  • Perform protein concentration measurement for normalization.[14]

  • Extract lipids using a sequential double extraction with organic solvents.[14]

  • Dry the combined extracts under nitrogen and resuspend in the mobile phase.[14]

LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer with a HESI probe and an HPLC system is typically used.[14]

  • Column: A C18 column is suitable for separation.[15]

  • Mobile Phase: A common mobile phase consists of methanol (B129727) with ammonium (B1175870) formate (B1220265) and formic acid.[14]

  • Detection: Use positive ionization in Multiple Reaction Monitoring (MRM) mode.[14] Specific precursor and product ion pairs for each 1-deoxyDHCer species and internal standards must be optimized.[14]

  • Quantification: Generate calibration curves using synthetic standards (e.g., C16-deoxydhCer and C24:1-deoxydhCer) to ensure linearity and accurate quantification.[14]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Homogenization Protein Protein Quantification Tissue->Protein Extraction Lipid Extraction Protein->Extraction Resuspend Resuspension in Mobile Phase Extraction->Resuspend Injection Sample Injection Resuspend->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Ionization Ionization (HESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: LC-MS/MS Workflow for 1-Deoxydihydroceramide Quantification. This flowchart outlines the key steps involved in the preparation and analysis of biological samples for the quantification of 1-deoxydihydroceramides.

Biophysical Analysis of Membrane Interactions

Differential Scanning Calorimetry (DSC) and Confocal Microscopy are powerful techniques to study the biophysical properties of 1-deoxydihydroceramides and their interactions with other membrane lipids.[9][10]

Differential Scanning Calorimetry (DSC):

  • Prepare multilamellar vesicles (MLVs) containing the lipid of interest (e.g., this compound) or mixtures with other lipids like sphingomyelin.

  • Perform heating and cooling scans to determine the gel-fluid transition temperature and other thermotropic parameters.

  • Analyze the resulting thermograms to assess the miscibility and phase behavior of the lipid mixtures.[9]

Confocal Microscopy of Giant Unilamellar Vesicles (GUVs):

  • Prepare GUVs incorporating the 1-deoxyDHCer of interest and fluorescent lipid probes.

  • Image the GUVs using a confocal microscope to visualize the lateral organization of the lipids within the bilayer.

  • Analyze the images to determine the extent of phase separation and domain formation induced by the 1-deoxyDHCer.[9]

Conclusion

This compound and other 1-deoxydihydroceramides represent a class of atypical sphingolipids with significant biological and pathological implications. Their biophysical properties, particularly their hydrophobicity and reduced miscibility in membranes, likely contribute to their cellular toxicity.[9][10][14] The length of the N-acyl chain is a critical determinant of these properties, with longer chains generally leading to more pronounced effects. Understanding the comparative biology of different 1-deoxyDHCer species is essential for elucidating their precise roles in disease and for the development of potential therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these fascinating and important molecules.

References

Comparative Guide to Validating Sphingolipid Synthesis Inhibition by N-C16-Deoxysphinganine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-C16-Deoxysphinganine with other common inhibitors of sphingolipid synthesis. It includes detailed experimental protocols and data presentation to assist researchers, scientists, and drug development professionals in designing and interpreting in vivo validation studies.

Introduction to Sphingolipid Metabolism and Inhibition

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in processes like cell growth, differentiation, and apoptosis.[1] The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), the rate-limiting step in this pathway.[2][3] This leads to the formation of a ceramide backbone, which can be further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[4]

Disruption of this pathway is implicated in a wide range of diseases, including neurodegenerative disorders, diabetes, and cancer, making the enzymes involved attractive therapeutic targets.[5][6][7] Atypical, cytotoxic 1-deoxysphingolipids (deoxySLs) can be produced when SPT uses alanine (B10760859) or glycine (B1666218) as a substrate instead of serine.[8][9] this compound, also known as 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is the N-acylated form of 1-deoxysphinganine, a potent inhibitor of sphingolipid metabolism whose precise biological activity is still under investigation.[10][11]

Inhibitor Comparison

Validating the efficacy and specificity of an inhibitor in vivo requires a careful comparison with established alternatives. The choice of inhibitor depends on the specific enzyme and metabolic step being targeted.

InhibitorTarget EnzymeMechanism of ActionIn Vivo ApplicabilityKey Findings / Notes
This compound Not fully elucidated; related to 1-deoxysphingolipid pathwayThe N-acylated form of 1-deoxysphinganine, a potent inhibitor of sphingolipid metabolism.[11] The biological activity is not clearly understood.[10]Limited in vivo data available. Related compounds (1-deoxysphingolipids) accumulate in vivo under certain metabolic conditions.[12]Part of a class of atypical sphingolipids that can be cytotoxic and impact processes like endocytosis and anchorage-independent growth in cancer cells.[8][13]
Myriocin Serine Palmitoyltransferase (SPT)A potent and specific inhibitor of SPT, the first and rate-limiting enzyme in the de novo pathway.[5]Extensively used in vivo in mouse models, often administered via diet or injection.[2][5]Effectively reduces sphinganine, dihydroceramide, and ceramide levels in both plasma and muscle tissue.[2] Has shown therapeutic potential in models of motor neuron degeneration and muscular dystrophy.[2][5]
Fumonisin B1 (FB1) Ceramide Synthases (CerS)A mycotoxin that acts as a competitive inhibitor with respect to sphinganine.[13][14]Used in various animal models, but its use can be limited by cytotoxicity.[14]Lacks isoform selectivity among the six CerS enzymes, which can contribute to its toxicity.[14] Causes accumulation of the precursor sphinganine.
P053 Ceramide Synthase 1 (CerS1)A noncompetitive and isoform-selective inhibitor of CerS1.[14]Orally available in mice.[14]Selectively reduces C18-ceramide levels in the skeletal muscle of mice on a high-fat diet, demonstrating therapeutic potential for obesity.[14]
GW4869 Neutral Sphingomyelinase (nSMase)Inhibits the hydrolysis of sphingomyelin to ceramide, targeting a different part of the sphingolipid cycle (salvage pathway).[14]Widely used to study the role of nSMase2 in vivo.Does not affect the de novo ceramide biosynthesis pathway.[14]

In Vivo Validation: Experimental Workflow and Protocols

Validating the in vivo inhibition of sphingolipid synthesis typically involves administering the inhibitor to an animal model and subsequently measuring changes in sphingolipid profiles in relevant tissues and plasma using mass spectrometry.

G cluster_pre Pre-Analytical Phase cluster_exp Experimental Phase cluster_post Analytical Phase animal_model Animal Model Selection (e.g., wild-type, disease model) acclimatization Acclimatization & Baseline Measurements animal_model->acclimatization admin Inhibitor Administration (e.g., this compound) acclimatization->admin collection Time-Course Sample Collection (Plasma, Tissues) admin->collection extraction Lipid Extraction from Samples collection->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Quantification lcms->data interpretation Results & Biological Interpretation data->interpretation G cluster_pathway De Novo Sphingolipid Synthesis cluster_inhibitors Inhibitors ser Serine + Palmitoyl-CoA ks 3-Ketosphinganine ser->ks SPT ala Alanine + Palmitoyl-CoA dks 3-Keto-1-deoxysphinganine ala->dks SPT (promiscuous) sa Sphinganine (d18:0) ks->sa KSR dsa 1-Deoxysphinganine dks->dsa dhc Dihydroceramides sa->dhc CerS ddhc 1-Deoxydihydroceramides (e.g., this compound) dsa->ddhc CerS cer Ceramides dhc->cer DEGS1 complex Complex Sphingolipids cer->complex myriocin Myriocin myriocin->ser inhibits SPT myriocin->ala fb1 Fumonisin B1 fb1->sa inhibits CerS fb1->dsa

References

Comparative Analysis of N-C16-Deoxysphinganine's Impact on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of N-C16-deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), on various cancer cell lines. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on the broader class of deoxysphingolipids and their precursor, 1-deoxysphinganine (dSA), to infer the potential impacts of this compound.

Deoxysphingolipids are atypical sphingolipids that lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation, which can trigger distinct cellular responses. Their biosynthesis is initiated by the enzyme serine palmitoyltransferase (SPT) utilizing alanine (B10760859) instead of serine, a condition that can be induced by serine starvation or mutations in SPT.

Data Presentation: Effects of Deoxysphingolipids on Cancer Cell Lines

The following table summarizes the observed effects of deoxysphingolipids on different cancer cell lines, based on available research. It is important to note that these studies often utilize the precursor 1-deoxysphinganine or induce the general accumulation of deoxysphingolipids rather than administering this compound directly.

Cancer Cell LineCancer TypeObserved Effects of Deoxysphingolipids/1-DeoxysphinganineReferences
HCT116 Colon Carcinoma- Inhibition of anchorage-independent growth (spheroid and soft agar (B569324) colony formation).- Reduction of plasma membrane endocytosis.- Induction of mitochondrial dysfunction and cytosolic mtDNA accumulation, leading to cGAS-STING pathway activation and enhanced anti-tumor immunity.[1][2][3]
A549 Lung Carcinoma- Reduction of plasma membrane endocytosis upon induced deoxysphingolipid synthesis.[2]
MCF7 Breast Adenocarcinoma- Altered sphingolipid metabolism in response to fenretinide, a compound that can induce ceramide generation.[4]
CT26 Colon Carcinoma- Deoxysphingolipid accumulation (induced by serine depletion) activates the cGAS-STING pathway, leading to increased Type I interferon expression and suppressed tumor growth in vivo.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate at room temperature for 15-30 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth, a hallmark of carcinogenesis.

  • Base Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Suspension: Trypsinize and count the cells. Prepare a single-cell suspension.

  • Top Agar Layer: Mix 3,000 cells with 1 mL of 0.3% agar in complete growth medium containing the desired concentration of this compound or vehicle control.

  • Plating: Carefully layer the cell-agar mixture on top of the solidified base agar layer.

  • Incubation: Allow the top layer to solidify at 4°C for 5 minutes, then transfer the plates to a 37°C, 5% CO2 incubator.

  • Colony Growth: Incubate for 7-14 days, feeding the colonies with a small amount of complete medium every 2-3 days.

  • Staining and Counting: Stain the colonies with 0.005% crystal violet and count them using a microscope.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by deoxysphingolipids in cancer cells.

Deoxysphingolipid_Signaling cluster_0 Deoxysphingolipid-Induced cGAS-STING Activation (Colon Cancer) Deoxysphinganine 1-Deoxysphinganine (dSA) Mito_Dysfunction Mitochondrial Dysfunction Deoxysphinganine->Mito_Dysfunction mtDNA Cytosolic mtDNA Mito_Dysfunction->mtDNA cGAS cGAS mtDNA->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Immunity Anti-Tumor Immunity IFN->Immunity

Caption: Deoxysphingolipid-induced cGAS-STING pathway activation.

SK1_ROS_Pathway cluster_1 Impact of 1-Deoxysphinganine on SK1 and ROS dSA 1-Deoxysphinganine (dSA) SK1 Sphingosine (B13886) Kinase 1 (SK1) dSA->SK1 induces degradation Sphingosine Sphingosine SK1->Sphingosine phosphorylates ROS Reactive Oxygen Species (ROS) Sphingosine->ROS increases Apoptosis Apoptosis ROS->Apoptosis

Caption: Modulation of SK1 and ROS by 1-deoxysphinganine.

Experimental Workflow

Experimental_Workflow cluster_2 General Workflow for Assessing this compound Effects Start Cancer Cell Lines (HCT116, A549, MCF7) Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Anchorage Anchorage-Independent Growth (Soft Agar Assay) Treatment->Anchorage Signaling Signaling Pathway Analysis (Western Blot, qPCR) Treatment->Signaling Data Data Analysis and Comparison Viability->Data Apoptosis->Data Anchorage->Data Signaling->Data

Caption: Workflow for evaluating this compound's impact.

References

Elevated N-C16-Deoxysphinganine in HSAN1 Patient Cohorts: A Comparative Guide to Biomarker Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings related to elevated N-C16-deoxysphinganine and other deoxysphingolipids (dSLs) in patient cohorts with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). It is intended to serve as a resource for replicating these findings and for evaluating the utility of these biomarkers in research and clinical settings. This document summarizes quantitative data from key studies, details relevant experimental protocols, and presents a comparative analysis with alternative diagnostic methods.

Introduction to Deoxysphingolipids in HSAN1

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, inherited neurological disorder characterized by a progressive loss of sensory and autonomic functions.[1][2] The molecular basis of most HSAN1 cases lies in mutations within the SPTLC1 or SPTLC2 genes, which encode subunits of the enzyme serine palmitoyltransferase (SPT).[1][2] These mutations lead to a shift in the enzyme's substrate preference from serine to alanine. This results in the pathological production of atypical and neurotoxic 1-deoxysphingoid bases, such as 1-deoxysphinganine, instead of the canonical sphinganine.[2][3]

These deoxysphingoid bases are subsequently acylated to form deoxyceramides, including this compound (also known as C16:0-deoxydihydroceramide). Due to the absence of a hydroxyl group at the C1 position, these deoxysphingolipids cannot be further metabolized or degraded through canonical pathways, leading to their accumulation in various tissues and plasma.[3][4] This accumulation is considered a key driver of the neurotoxicity observed in HSAN1.[4] Consequently, the measurement of deoxysphingolipids in plasma or serum has emerged as a critical biomarker for the diagnosis and monitoring of HSAN1.[5][6]

Quantitative Data on Deoxysphingolipid Elevation in HSAN1

Multiple studies have consistently demonstrated a significant elevation of deoxysphingolipids in the plasma and serum of HSAN1 patients compared to healthy controls. While specific data for this compound is not always reported independently, studies have quantified total deoxydihydroceramides or a range of deoxyceramide species.

Table 1: Plasma/Serum Deoxysphinganine Levels in HSAN1 Patients vs. Healthy Controls

BiomarkerHSAN1 Patients (Concentration Range)Healthy Controls (Concentration Range)Fold Increase (Approx.)Reference
1-DeoxysphinganineSignificantly elevated< 0.25 ng/mLNot specified[7]
1-DeoxymethylsphinganineSignificantly elevated< 0.04 ng/mLNot specified[7]
m18:0 (1-deoxysphinganine) & m18:1 (1-deoxysphingosine)Significantly elevatedMinor amounts detectedNot specified[3][8]

Table 2: Plasma Deoxydihydroceramide Levels in Neuropathy Patients vs. Controls

Note: This data is from a study on diabetic neuropathy but provides valuable insights into the levels of various N-acyl-deoxysphinganines, including the C16:0 species.

Biomarker (Deoxydihydroceramide)Obese/T2D with Diabetic Neuropathy (pmol/100 µL, mean)Lean Controls (pmol/100 µL, mean)p-valueReference
C16:0~1.5~0.8< 0.05[9]
C18:0~0.8~0.5NS[9]
C20:0~0.5~0.3< 0.05[9]
C22:0~2.0~1.2< 0.01[9]
C24:1~2.5~1.5< 0.05[9]
C24:0~1.8~1.0< 0.01[9]
Total Deoxydihydroceramides 8.939 5.195 0.005 [9]

Experimental Protocols

The accurate quantification of this compound and other deoxysphingolipids is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies.

Protocol: Quantification of Deoxyceramides in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • To 50 µL of human plasma, add an internal standard mixture containing a known concentration of a non-endogenous deoxyceramide (e.g., C17:0-deoxyceramide).

  • Add 200 µL of a cold organic solvent mixture, such as methanol (B129727) or a chloroform:methanol (1:2, v/v) solution, to precipitate proteins and extract lipids.[10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the lipid extract.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, for example, the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of ceramide species.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) bicarbonate.

  • Mobile Phase B: A mixture of methanol and isopropanol (B130326) (1:1, v/v) with 0.1% formic acid and 10 mM ammonium bicarbonate.

  • Gradient: A gradient elution is typically employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic deoxyceramides. A representative gradient might be:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-12 min: Hold at 100% B

    • 12.1-15 min: Return to 30% B for column re-equilibration.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for each deoxyceramide species and a characteristic product ion that is generated upon collision-induced dissociation.

    • Precursor Ion: For this compound, the protonated molecule [M+H]⁺ would be selected.

    • Product Ion: A common product ion for deoxyceramides corresponds to the deoxysphinganine backbone after the loss of the N-acyl chain and a water molecule.

  • Quantification: The concentration of each deoxyceramide species is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard, using a calibration curve generated with known concentrations of authentic standards.

Comparison with Alternative Diagnostic Methods

While the measurement of deoxysphingolipids is a highly specific biomarker for HSAN1, other methods are used to assess the neurological damage characteristic of the disease.

Table 3: Comparison of Diagnostic Methods for HSAN1

MethodPrincipleAdvantagesDisadvantages
Deoxysphingolipid Measurement (LC-MS/MS) Quantifies the specific neurotoxic metabolites that are the primary biochemical defect in HSAN1.- High specificity and sensitivity for HSAN1.[6]- Objective, quantitative measure.- Can be used for monitoring therapeutic interventions.[1]- Requires specialized equipment (LC-MS/MS).- Not widely available in all clinical laboratories.
Genetic Testing Identifies mutations in genes known to cause HSAN1, such as SPTLC1 and SPTLC2.- Definitive diagnosis.- Allows for genetic counseling of family members.- May not identify novel mutations.- Does not provide information on the current metabolic state or disease activity.
Skin Biopsy with PGP9.5 Staining Measures the density of intraepidermal nerve fibers (IENFD) to assess small fiber neuropathy.[11]- Provides a direct measure of nerve fiber loss.[11]- Correlates with disease severity.[11]- Invasive procedure.- Subject to sampling variability.- Not specific to HSAN1, as nerve fiber loss is seen in other neuropathies.[11]
Nerve Conduction Studies (NCS) Measure the speed and amplitude of electrical signals in peripheral nerves to assess large fiber function.- Standardized and widely available.- Can help to characterize the type and severity of neuropathy.- Primarily assesses large nerve fibers and may be normal in the early stages of HSAN1, which predominantly affects small fibers.[11]- Not specific for HSAN1.

Signaling Pathways and Experimental Workflows

To visualize the underlying biochemical pathway and a typical experimental workflow, the following diagrams are provided.

HSAN1_Pathway cluster_SPT Serine Palmitoyltransferase (SPT) Serine Serine SPT_Normal Normal SPT Serine->SPT_Normal Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT_Normal SPT_Mutant Mutant SPT (HSAN1) Palmitoyl_CoA->SPT_Mutant Alanine Alanine Alanine->SPT_Mutant Ketosphinganine 3-Ketosphinganine SPT_Normal->Ketosphinganine Deoxyketosphinganine 3-Ketodeoxysphinganine SPT_Mutant->Deoxyketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramides Canonical Ceramides Sphinganine->Ceramides Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids Deoxysphinganine 1-Deoxysphinganine Deoxyketosphinganine->Deoxysphinganine Deoxyceramides N-Acyl-deoxysphinganines (e.g., this compound) Deoxysphinganine->Deoxyceramides Neurotoxicity Neurotoxicity Deoxyceramides->Neurotoxicity

Caption: Biochemical pathway of deoxysphingolipid synthesis in HSAN1.

Experimental_Workflow Patient_Sample Patient Plasma/Serum Sample Sample_Prep Protein Precipitation & Lipid Extraction Patient_Sample->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Experimental workflow for deoxyceramide quantification.

Conclusion

The replication of findings of elevated this compound and other deoxysphingolipids in HSAN1 patient cohorts is well-supported by a growing body of literature. These molecules serve as highly specific and sensitive biomarkers for the disease, directly reflecting the underlying pathophysiology. While alternative methods such as skin biopsy and nerve conduction studies provide valuable information on the extent of neurological damage, they lack the diagnostic specificity of deoxysphingolipid measurement. For researchers and drug development professionals, the quantification of deoxysphingolipids, including this compound, by LC-MS/MS represents a robust and reliable method for patient identification, stratification, and monitoring the efficacy of potential therapeutic interventions. Further standardization of analytical methods and the establishment of clear diagnostic cut-off values will continue to enhance the clinical utility of these important biomarkers.

References

A Comparative Guide to Validating the Specificity of N-C16-Deoxysphinganine's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is an atypical sphingolipid that has garnered increasing interest in cellular biology and pathology.[1][2] Unlike canonical ceramides, which are central to cellular signaling and membrane structure, deoxysphingolipids lack the C1-hydroxyl group, a structural alteration that prevents their canonical degradation and leads to accumulation and distinct biological activities.[3] This guide provides a comparative analysis of this compound, its alternatives, and the experimental frameworks required to validate the specificity of its effects, aiming to equip researchers with the necessary information to design and interpret experiments accurately.

The formation of this compound is a result of the promiscuous activity of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid synthesis.[3][4] Under conditions of low serine or high alanine (B10760859) availability, SPT can condense palmitoyl-CoA with alanine instead of serine, leading to the production of 1-deoxysphinganine.[3][4] This is subsequently acylated by ceramide synthases (CerS) to form N-acyl-deoxysphinganines, such as this compound.[1][5] Elevated levels of these atypical lipids are linked to pathologies like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, primarily due to their cytotoxic effects.[6][7]

Signaling Pathways and Mechanism of Action

The biological effects of this compound are rooted in its unique structure. The absence of the C1-hydroxyl group renders it a poor substrate for canonical catabolic pathways, leading to its accumulation and subsequent cellular stress. The proposed mechanisms for deoxysphingolipid-induced cytotoxicity are multifaceted and may involve the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, disruption of the actin cytoskeleton, and activation of the NLRP3 inflammasome.[8][9]

Sphingolipid_Synthesis_Pathways cluster_0 Canonical Pathway cluster_1 Atypical (Deoxy) Pathway Serine L-Serine Alanine L-Alanine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Sphinganine Sphinganine (dihydrosphingosine) DeoxySA 1-Deoxysphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS DHCer Dihydroceramides (e.g., N-C16-Sphinganine) DeoxyDHCer This compound (1-Deoxydihydroceramide) DES Dihydroceramide Desaturase DHCer->DES Cer Ceramides ComplexSL Complex Sphingolipids Cer->ComplexSL Alanine->SPT DeoxySA->CerS Toxicity Cellular Toxicity DeoxyDHCer->Toxicity PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT PalmitoylCoA->SPT PalmitoylCoA->CerS PalmitoylCoA->CerS SPT->Sphinganine SPT->DeoxySA CerS->DHCer CerS->DeoxyDHCer DES->Cer

Caption: De novo synthesis of canonical vs. atypical sphingolipids.

DeoxySL_Toxicity_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Lysosome Lysosome / Autophagy DeoxySL This compound Accumulation ER_Stress ER Stress & Unfolded Protein Response DeoxySL->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction DeoxySL->Mito_Dysfunction Autophagy Autophagosome & Lysosome Accumulation DeoxySL->Autophagy induces Protein_Folding Impaired Protein Folding ER_Stress->Protein_Folding Cell_Death Atypical Cell Death (Apoptosis/Necrosis) Protein_Folding->Cell_Death ROS Increased ROS Mito_Dysfunction->ROS ROS->Cell_Death Inflammasome NLRP3 Inflammasome Activation Autophagy->Inflammasome Inflammasome->Cell_Death Specificity_Validation_Workflow cluster_InVitro In Vitro / Biochemical Assays cluster_InCellulo Cell-Based Assays cluster_Analysis Data Analysis & Interpretation Start Test Compound (this compound) TargetAssay Target Engagement Assay (e.g., CerS Activity) Start->TargetAssay Phenotype Phenotypic Screening (Viability, Apoptosis) Start->Phenotype Kinetics Determine Ki / IC50 TargetAssay->Kinetics OnTarget Confirm On-Target Effect Kinetics->OnTarget Lipidomics Global Lipidomics / Metabolomics Phenotype->Lipidomics Signaling Signaling Pathway Analysis (Western Blot, RNA-Seq) Phenotype->Signaling OffTarget Identify Off-Target Effects Lipidomics->OffTarget Signaling->OffTarget Conclusion Validate Specificity Profile OnTarget->Conclusion OffTarget->Conclusion

References

Comparative Lipidomics of Cells Treated with N-C16-Deoxysphinganine versus C16-Ceramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a class of bioactive lipids integral to cellular structure and signaling. Among them, ceramides (B1148491), particularly C16-ceramide, are well-studied mediators of cellular stress responses, including apoptosis and cell cycle arrest.[1][2] N-C16-Deoxysphinganine is the precursor to N-C16-deoxyceramide, an atypical sphingolipid that lacks the critical C1-hydroxyl group of its canonical counterpart.[3] This structural difference prevents its conversion to complex sphingolipids and blocks the canonical degradation pathway, leading to its accumulation and implication in various pathologies, including neurotoxicity and metabolic diseases.[3][4]

This guide provides an objective comparison of the lipidomic and cellular consequences of treating cells with this compound versus C16-ceramide. We present a synthesis of current knowledge, supporting experimental protocols, and visualizations of key metabolic and signaling pathways to aid researchers in sphingolipid-related fields.

Data Presentation: Comparative Lipidomic Profiles

Treatment of cells with C16-ceramide versus this compound results in fundamentally different alterations to the cellular lipidome. The following table summarizes the expected changes in major lipid classes based on the known metabolic fates of these two molecules. This compound is rapidly acylated by ceramide synthases (CerS) to form N-C16-deoxyceramide, which is the primary bioactive species.[5][6]

Lipid ClassAnalyteExpected Change with C16-Ceramide TreatmentExpected Change with this compound TreatmentRationale
Sphingoid Bases Sphinganine / Sphingosine (B13886)Modest IncreaseNo significant change expectedC16-ceramide can be broken down by ceramidases to release sphingosine. Deoxysphinganine is primarily acylated.
1-DeoxysphinganineNo ChangeInitial spike, then decrease as it is acylatedExogenously supplied this compound is the precursor.
Ceramides C16-Ceramide Significant Increase No ChangeDirect addition of C16-ceramide.
Other Ceramides (e.g., C18, C24)Minimal ChangeMinimal ChangeCerS enzymes show acyl-chain specificity; exogenous lipids do not typically alter other ceramide pools significantly.[7]
Deoxyceramides N-C16-Deoxyceramide No ChangeSignificant Increase & Accumulation This compound is the direct precursor for its synthesis by CerS.[8]
Other DeoxyceramidesNo ChangeMinimal ChangeThe acyl chain length is determined by the precursor supplied.
Complex Sphingolipids C16-Sphingomyelin (SM)IncreaseNo ChangeC16-ceramide is a substrate for sphingomyelin (B164518) synthase. Deoxyceramides lack the C1-OH group required for this conversion.[3]
C16-Hexosylceramides (HexCer)IncreaseNo ChangeC16-ceramide is a substrate for glucosylceramide synthase. Deoxyceramides cannot be similarly modified.[3]
Sphingosine-1-Phosphate (S1P)Potential IncreaseNo ChangeC16-ceramide can be converted to sphingosine, which is then phosphorylated. Deoxysphingolipids cannot be converted to S1P.[3]

Mandatory Visualizations

Experimental and Metabolic Workflows

G cluster_workflow Experimental Workflow Cell_Culture Cell Culture Treatment Treatment (C16-Ceramide or this compound) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Extraction Lipid Extraction (Folch Method) Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing

Caption: A typical experimental workflow for comparative lipidomics analysis.

G cluster_metabolism Comparative Metabolic Fates cluster_c16 C16-Ceramide Pathway cluster_deoxy This compound Pathway C16_Cer C16-Ceramide (with C1-OH) SphK1 Sphingomyelin (SM) C16_Cer->SphK1 HexCer Hexosylceramides (HexCer) C16_Cer->HexCer Sphingosine Sphingosine C16_Cer->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P DeoxySA This compound CerS Ceramide Synthase (CerS) DeoxySA->CerS DeoxyCer N-C16-Deoxyceramide (no C1-OH) CerS->DeoxyCer DeadEnd Metabolic Dead-End (Accumulation) DeoxyCer->DeadEnd

Caption: Metabolic fates of C16-Ceramide versus this compound.

Differential Signaling Pathways

G cluster_signaling Differential Signaling Outcomes C16_Cer C16-Ceramide mTOR_Inhibition mTOR Pathway Inhibition C16_Cer->mTOR_Inhibition ER_Stress_C16 ER Stress C16_Cer->ER_Stress_C16 Apoptosis Apoptosis C16_Cer->Apoptosis DeoxyCer N-C16-Deoxyceramide Mito_Dysfunction Mitochondrial Dysfunction DeoxyCer->Mito_Dysfunction ER_Stress_Deoxy ER Stress (VLC-Ceramide Dependent) DeoxyCer->ER_Stress_Deoxy Inflammasome NLRP3 Inflammasome Activation DeoxyCer->Inflammasome Neurotoxicity Neurotoxicity DeoxyCer->Neurotoxicity

Caption: Distinct signaling pathways activated by each sphingolipid species.

Comparative Analysis of Signaling Pathways

C16-Ceramide: As a canonical sphingolipid, C16-ceramide is a key player in cellular stress responses.

  • Apoptosis and ER Stress: Exogenous C16-ceramide is a well-documented inducer of endoplasmic reticulum (ER) stress and apoptosis.[9] It can influence mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway.[2]

  • mTOR Signaling: C16-ceramide, particularly when generated by Ceramide Synthase 6 (CerS6), has been shown to negatively regulate the mTOR signaling pathway.[10] This inhibition contributes to its anti-proliferative effects, especially in cancer cells.[10]

N-C16-Deoxyceramide (from this compound): The accumulation of "headless" deoxyceramides triggers distinct and often more cytotoxic pathways.

  • Mitochondrial Dysfunction: Deoxysphingolipids accumulate in mitochondria, leading to morphological changes, fragmentation, and functional impairment.[3] This mitotoxicity is a primary driver of their cellular toxicity.

  • ER Stress and Neurotoxicity: The toxicity of deoxysphingolipids has been linked to the induction of ER stress.[4][11] This response is dependent on the synthesis of very-long-chain ceramides and upregulates the unfolded protein response, culminating in apoptosis.[4][11]

  • NLRP3 Inflammasome Activation: Deoxyceramides are potent activators of the NLRP3 inflammasome, a key component of the innate immune system.[5] This leads to the secretion of pro-inflammatory cytokines and is thought to contribute to the pathology of metabolic diseases where deoxysphingolipids are elevated.[5] Deoxyceramides appear to be more potent in this regard than canonical ceramides.[5]

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Seeding: Plate cells (e.g., PANC-1, HCT116, SH-SY5Y) in appropriate culture dishes and grow to ~80% confluency.[12]

  • Preparation of Lipid Stocks:

    • Prepare a 10 mM stock solution of C16-ceramide in ethanol (B145695) or a 1:1 (v/v) mixture of ethanol:dodecane.

    • Prepare a 10 mM stock solution of this compound in ethanol.

  • Complexation with BSA (Recommended):

    • Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the lipid stock solution to the warm BSA solution while vortexing to achieve a final lipid concentration of 1 mM (a 1:10 dilution). This creates a 1 mM lipid:BSA complex.

    • Incubate the complex at 37°C for 30 minutes.

  • Cell Treatment:

    • Remove the growth medium from the cells.

    • Add fresh medium (serum-free or complete, depending on the experiment) containing the desired final concentration of the lipid:BSA complex (e.g., 10-50 µM).

    • Incubate cells for the desired time period (e.g., 6, 12, or 24 hours).

Lipid Extraction (Adapted Folch Method)

This protocol is suitable for lipid extraction from cultured mammalian cells.[13][14] All steps should be performed on ice using ice-cold solvents to minimize lipid degradation.[13][15]

  • Cell Harvesting:

    • Aspirate the medium and wash the cell monolayer 2-3 times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).[12]

    • Scrape cells into 1 mL of ice-cold DPBS and transfer to a 1.5 mL microfuge tube.

    • Pellet the cells by centrifuging at 300 x g for 5 minutes at 4°C.[14] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[14]

  • Extraction:

    • Resuspend the cell pellet (typically 1-10 million cells) in 200 µL of ice-cold water.

    • Add an internal standard mix containing deuterated lipid standards (e.g., C17-Ceramide) to each sample for quantification.

    • Add 1 mL of ice-cold methanol (B129727) and 2 mL of ice-cold chloroform (B151607) (for a final ratio of Chloroform:Methanol:Water of 2:1:0.8 v/v/v).

    • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with occasional vortexing.[14]

  • Phase Separation:

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[14]

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying and Reconstitution:

    • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried lipid film at -80°C or reconstitute immediately for analysis.

    • For LC-MS/MS analysis, reconstitute the dried lipids in 100 µL of a suitable solvent, such as 100% isopropanol (B130326) or methanol/chloroform (1:1, v/v).[14]

LC-MS/MS Analysis

Lipid analysis is typically performed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution tandem mass spectrometer.[14]

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract (e.g., 5 µL) onto a C18 reverse-phase column (e.g., Acquity CSH C18, 100 mm x 2.1 mm, 1.7 µm).[15]

    • Separate lipids using a gradient elution with mobile phases typically consisting of acetonitrile, water, and isopropanol containing additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization.

  • Mass Spectrometry:

    • Analyze the eluent using a mass spectrometer operating in both positive and negative ion modes to detect a wide range of lipid species.

    • Use a data-dependent or data-independent acquisition strategy to collect both MS1 (full scan) and MS/MS (fragmentation) data.[14]

  • Data Processing:

    • Process the raw data using specialized software such as MS-DIAL.[12]

    • Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation pattern to lipid databases (e.g., LIPID MAPS).

    • Quantify lipid species by integrating the peak areas and normalizing to the corresponding internal standard.

Conclusion

The comparison between this compound and C16-ceramide highlights a critical principle in lipid biology: subtle structural changes can lead to profound differences in metabolic fate and cellular signaling. While C16-ceramide acts as a regulator of established stress pathways like mTOR and apoptosis, the accumulation of its "dead-end" metabolite, N-C16-deoxyceramide, triggers distinct and highly cytotoxic responses, including mitochondrial failure and inflammasome activation. Understanding these divergent effects is crucial for researchers investigating sphingolipid-driven pathologies and for the development of targeted therapeutic strategies.

References

Establishing N-C16-Deoxysphinganine as a Clinically Relevant Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is an atypical sphingolipid increasingly implicated in the pathophysiology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers.[1][2][3] This guide provides a comprehensive comparison of this compound's role as a therapeutic target against alternative strategies, supported by experimental data and detailed methodologies.

The Aberrant Synthesis of this compound

This compound is a downstream metabolite in the deoxysphingolipid (deoxySL) synthesis pathway. This pathway represents a deviation from canonical sphingolipid metabolism. The key initiating step is the condensation of palmitoyl-CoA with L-alanine, instead of L-serine (B559523), by the enzyme serine palmitoyltransferase (SPT). The resulting 1-deoxysphinganine is then N-acylated by ceramide synthase (CerS) to form this compound.[4] This seemingly subtle shift has profound biological consequences, as deoxysphingolipids are resistant to canonical degradation pathways, leading to their accumulation and associated cytotoxicity.[5]

This compound and its Impact on Cellular Processes

Accumulation of this compound and other deoxysphingolipids has been shown to disrupt cellular homeostasis through various mechanisms:

  • Cytotoxicity: Deoxysphingolipids are generally considered cytotoxic. Treatment of insulin-producing cells with 1-deoxysphinganine, the precursor to this compound, induces dose-dependent cell death.[3][6]

  • Inhibition of Cell Migration: The metabolism of 1-deoxysphinganine to 1-deoxy(dihydro)ceramides, including this compound, has been shown to inhibit the migration of fibroblasts. This finding has implications for wound healing processes, which are often impaired in diabetic patients who exhibit elevated deoxysphingolipid levels.

  • Inflammasome Activation: Deoxysphingolipids can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system. This activation leads to the release of pro-inflammatory cytokines and may contribute to the chronic inflammation observed in associated diseases.

Therapeutic Strategies Targeting this compound

Given the pathological consequences of this compound accumulation, several therapeutic strategies are being explored. These can be broadly categorized into:

  • Substrate Supplementation: Increasing the availability of L-serine, the natural substrate for SPT, can competitively inhibit the use of L-alanine, thereby reducing the production of deoxysphingolipids.

  • Inhibition of de novo Synthesis: Targeting the key enzymes in the deoxysphingolipid synthesis pathway, namely SPT and CerS, can prevent the formation of this compound.

  • Enhancing Degradation: Promoting the catabolism of deoxysphingolipids through the induction of specific enzymes offers another avenue for reducing their cellular levels.

Comparison of Therapeutic Alternatives

Here, we compare the performance of key therapeutic alternatives targeting the deoxysphingolipid pathway.

Therapeutic StrategyTargetKey Molecules/MethodsAdvantagesDisadvantages
Substrate Supplementation Serine Palmitoyltransferase (SPT)L-serinePotentially safe, addresses the root of aberrant synthesis.[7][8]High doses may be required, efficacy may vary depending on the severity of SPT mutation.
Inhibition of de novo Synthesis Serine Palmitoyltransferase (SPT)Myriocin (B1677593)Potent inhibitor of the first committed step in sphingolipid synthesis.Can affect the synthesis of all sphingolipids, not just deoxysphingolipids, potentially leading to broader cellular effects.
Ceramide Synthase (CerS)Fumonisin B1Inhibits the acylation of 1-deoxysphinganine.[9]Can also inhibit the synthesis of canonical ceramides, which are important signaling molecules.
Enhancing Degradation Cytochrome P450 Family 4 (CYP4F) EnzymesCYP4F enzyme inducersTargets the specific degradation pathway of deoxysphingolipids.[5]Potential for off-target effects and drug-drug interactions.[10][11]

Quantitative Data Summary

The following tables provide a summary of quantitative data for key inhibitors of sphingolipid synthesis.

Table 1: IC50 Values of Myriocin in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MOLM-13Acute Myeloid Leukemia22[12]
MV4-11Acute Myeloid Leukemia30[12]
B16F10Melanoma~1[13]

Table 2: IC50 Values of Fumonisin B1 for Ceramide Synthase Inhibition

SystemIC50 (µM)Reference
Rat liver microsomes0.1[9]
Cultured neurons (for sphingomyelin (B164518) labeling)0.7[9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the sphingolipid metabolism and the points of therapeutic intervention, the following diagrams are provided.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_ceramide_synthesis Ceramide Synthesis cluster_degradation Degradation Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Serine Serine Serine->SPT Canonical Pathway Alanine Alanine Alanine->SPT Aberrant Pathway 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine CerS CerS Sphinganine->CerS 1-Deoxysphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide N_C16_Deoxysphinganine This compound CerS->N_C16_Deoxysphinganine CYP4F_Enzymes CYP4F Enzymes N_C16_Deoxysphinganine->CYP4F_Enzymes Metabolism Degradation_Products Degradation Products CYP4F_Enzymes->Degradation_Products

De Novo Sphingolipid Synthesis and the Formation of this compound.

Therapeutic_Intervention SPT SPT 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine CerS CerS N_C16_Deoxysphinganine N_C16_Deoxysphinganine CerS->N_C16_Deoxysphinganine This compound CYP4F_Enzymes CYP4F Enzymes L_Serine L-Serine Supplementation L_Serine->SPT Competitively Inhibits Alanine Use Myriocin Myriocin Myriocin->SPT Inhibits Fumonisin_B1 Fumonisin B1 Fumonisin_B1->CerS Inhibits CYP4F_Inducers CYP4F Inducers CYP4F_Inducers->CYP4F_Enzymes Induces 1-Deoxysphinganine->CerS N_C16_Deoxysphinganine->CYP4F_Enzymes

Therapeutic Intervention Points in the Deoxysphingolipid Pathway.

Experimental Protocols

Quantification of this compound by LC-MS/MS

1. Lipid Extraction:

  • Homogenize cell pellets or tissues in a suitable buffer.

  • Add an internal standard mixture containing a known amount of a non-endogenous deoxysphingolipid analog.

  • Perform a liquid-liquid extraction using a chloroform/methanol mixture.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis.[14][15]

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a C18 reverse-phase liquid chromatography column.

  • Use a gradient elution with mobile phases consisting of acetonitrile/water with formic acid and acetonitrile/isopropanol with formic acid.[15]

  • Couple the LC system to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.[14]

Cell Migration (Scratch) Assay

1. Cell Seeding:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Incubate the cells under standard culture conditions.

2. Creating the Scratch:

  • Once the cells are confluent, use a sterile pipette tip to create a linear "scratch" in the monolayer.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

3. Treatment and Imaging:

  • Add fresh media containing the test compounds (e.g., this compound or inhibitors) or vehicle control.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

4. Data Analysis:

  • Measure the area of the scratch at each time point using image analysis software.

  • Calculate the rate of cell migration by determining the change in the scratch area over time.

  • Compare the migration rates between different treatment groups.

NLRP3 Inflammasome Activation Assay

1. Cell Culture and Priming:

  • Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in appropriate media.

  • Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.

2. Inflammasome Activation:

  • Treat the primed cells with this compound or other potential inflammasome activators (e.g., nigericin (B1684572) as a positive control).

  • Incubate for the desired time period.

3. Measurement of IL-1β Secretion:

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

4. Measurement of Cell Death (Pyroptosis):

  • Measure the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptosis, a form of inflammatory cell death.

Clinical Relevance and Future Directions

The accumulation of deoxysphingolipids, including this compound, is a key pathological feature of HSAN1.[8] Clinical trials have shown that L-serine supplementation can reduce plasma deoxysphinganine levels and slow disease progression in HSAN1 patients, providing strong evidence for the clinical relevance of targeting this pathway.[7][8] Furthermore, elevated levels of 1-deoxysphingolipids are predictive biomarkers for the development of type 2 diabetes.[16] Preclinical studies have demonstrated that targeting deoxysphingolipid synthesis may be a viable therapeutic strategy for diabetic neuropathy.[17]

While direct clinical trials targeting this compound are yet to be initiated, the existing evidence strongly supports its role as a critical mediator of cellular dysfunction in several diseases. Future research should focus on:

  • Developing more specific inhibitors of the enzymes involved in deoxysphingolipid synthesis.

  • Exploring the therapeutic potential of CYP4F enzyme inducers for enhancing deoxysphingolipid degradation.

  • Conducting further preclinical and clinical studies to validate this compound as a direct therapeutic target for a range of metabolic and neurological disorders.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-C16-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized biochemicals like N-C16-Deoxysphinganine are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step plan for the safe disposal of this compound, a bioactive sphingolipid.

While this compound is a potent inhibitor of sphingolipid metabolism, comprehensive hazard information is not widely available.[1][2][3] Therefore, it is imperative to handle this compound with care and to follow the disposal procedures outlined below. These guidelines are based on best practices for handling similar bioactive lipids.

Compound Information

This compound, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide, is a synthetic sphingolipid used in research.[4] Below is a summary of its key quantitative data:

PropertyValue
Molecular Formula C₃₄H₆₉NO₂
Molecular Weight 523.92 g/mol
CAS Number 378755-69-2
Physical Form Powder
Storage Temperature -20°C
Purity >99% (TLC)
Shipping Condition Shipped on dry ice

Source: Sigma-Aldrich[4], Avanti Polar Lipids[3]

Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before proceeding with any disposal.[1]

Step-by-Step Disposal Procedures:
  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves) as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS guidelines.[1]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.

    • The label should include the chemical name ("this compound"), concentration (if in solution), and any known hazard symbols.

    • Keep the container securely sealed when not in use and store it in a well-ventilated, designated waste accumulation area.[1]

  • Handling Spills:

    • Personal Protective Equipment (PPE): Before cleaning any spill, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

    • Solid Spills: If the spilled material is a powder, carefully sweep it up to avoid generating dust.[5] Place the collected powder into the designated hazardous waste container.

    • Liquid Spills: For solutions containing this compound, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Place the absorbent material into the hazardous waste container.

    • Decontamination: After removing the bulk of the spill, decontaminate the area with an appropriate solvent, followed by a thorough wash with soap and water.[5] Dispose of all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Recommended Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is essential:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator. All handling of the powder should ideally be done in a chemical fume hood.[5]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult Consult Institutional EHS Guidelines ppe->consult waste_type Waste Type? consult->waste_type solid_waste Collect Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid container Place in Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container spill Spill Occurred? solid_spill Clean Solid Spill (Sweep carefully, avoid dust) spill->solid_spill Yes (Solid) liquid_spill Clean Liquid Spill (Use inert absorbent) spill->liquid_spill Yes (Liquid) store Store Waste Container in Designated Accumulation Area spill->store No solid_spill->container liquid_spill->container container->spill arrange_disposal Arrange for Professional Disposal (via EHS or licensed contractor) store->arrange_disposal end End: Disposal Complete arrange_disposal->end

References

Essential Safety and Logistical Guidance for Handling N-C16-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of N-C16-Deoxysphinganine.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.Protects against splashes, and airborne powder.ANSI Z87.1 compliant
Skin Protection Chemical-resistant nitrile gloves, a fully-fastened laboratory coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of fine particles.NIOSH approved

Operational Plan: From Receipt to Use

Proper handling from the moment of receipt is critical for both safety and product stability. This compound is a powder and should be handled with care to prevent generating dust.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • This compound is typically shipped on dry ice and should be stored at -20°C in a tightly sealed container.

  • The compound is stable for at least one year when stored correctly.

Handling and Preparation of Solutions:

All manipulations of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • To prevent the generation of dust, handle the powder carefully. Avoid scooping or pouring in a manner that creates airborne particles.

  • For preparing solutions, it is recommended to dissolve the compound in an appropriate organic solvent. While specific solubility data for this compound is limited, related sphingolipids are often soluble in ethanol (B145695) or DMSO.

  • Use glass or Teflon-lined containers for preparing and storing solutions, as organic solvents can leach impurities from plastics.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to institutional and local regulations.

Waste Segregation and Collection:

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh paper, pipette tips, and empty containers, should be considered contaminated.

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused solutions of this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not pour down the drain.

Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (if known).

  • Store waste containers in a designated and secure area, away from incompatible materials, until they can be collected by your institution's Environmental Health and Safety (EHS) department.

Institutional Guidelines:

  • Always consult and follow your institution's specific guidelines for chemical waste disposal. Your EHS department can provide detailed procedures and answer any questions.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following general procedures for handling similar sphingolipids in cell culture can be adapted.

Protocol 1: Preparation of a Stock Solution

  • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile glass vial with a Teflon-lined cap.

  • Add the appropriate volume of sterile ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may aid in dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells in Culture

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired working concentration in serum-free cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).

  • Vortex the working solution immediately before adding it to the cell culture plates.

  • For cellular uptake studies, lipids are often complexed with a carrier molecule like fatty acid-free bovine serum albumin (BSA).

Visualizing the Workflow

To provide a clear, step-by-step visual guide for the handling process, the following workflow diagram has been generated.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Weigh Weigh Powder WorkInHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve PrepareWorking Prepare Working Solution Dissolve->PrepareWorking CellTreatment Treat Cells PrepareWorking->CellTreatment CollectWaste Collect Contaminated Waste CellTreatment->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store for EHS Pickup LabelWaste->StoreWaste

Caption: A logical flow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.